N-Pivaloyl-4-aminomethylpiperidine Hydrochloride
Description
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Properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-11(2,3)10(14)13-6-4-9(8-12)5-7-13;/h9H,4-8,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFLVUHKYRHMOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693185 | |
| Record name | 1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286273-18-4 | |
| Record name | 1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Pivaloyl-4-aminomethylpiperidine Hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride
This guide provides a detailed examination of a robust and efficient synthesis pathway for this compound, a valuable building block in modern medicinal chemistry. The methodology presented herein is grounded in established principles of organic synthesis, emphasizing strategic protecting group chemistry to achieve high selectivity and yield. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis, including the causal logic behind experimental choices and detailed, actionable protocols.
Introduction and Strategic Overview
This compound is a bifunctional molecule featuring a piperidine core. One nitrogen atom is part of the heterocyclic ring, while the other is an exocyclic primary amine acylated with a pivaloyl group. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals due to its ability to impart favorable pharmacokinetic properties. The hydrochloride salt form enhances the compound's stability and aqueous solubility.
The synthesis challenge lies in selectively acylating the exocyclic primary amine of 4-(aminomethyl)piperidine without affecting the secondary amine within the piperidine ring. A direct acylation would lead to a mixture of products. Therefore, a protecting group strategy is paramount. The most logical approach involves protecting the more reactive ring nitrogen, performing the selective acylation on the primary amine, and subsequently deprotecting the ring nitrogen while forming the final salt. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under basic/neutral conditions and its facile removal under acidic conditions.
Retrosynthetic Analysis
A retrosynthetic approach reveals a clear and logical pathway. The target molecule can be disconnected at the piperidine nitrogen-hydrogen bond (post-deprotection) and the exocyclic nitrogen-pivaloyl bond. This leads back to a Boc-protected piperidine precursor and pivaloyl chloride.
Caption: Retrosynthetic pathway for the target compound.
Synthesis Pathway and Experimental Protocols
The forward synthesis involves two principal steps: (1) Selective acylation of a Boc-protected precursor, and (2) Simultaneous deprotection and hydrochloride salt formation.
Step 1: Selective Acylation of 1-Boc-4-(aminomethyl)piperidine
Causality and Experimental Choice: The synthesis commences with 1-Boc-4-(aminomethyl)piperidine[1][2]. The Boc group on the piperidine nitrogen renders it unreactive towards acylation, thereby ensuring that the pivaloyl chloride selectively reacts with the nucleophilic primary amine of the aminomethyl group. Pivaloyl chloride is an effective acylating agent that forms a highly stable amide bond[3][4]. A tertiary amine base, such as triethylamine (NEt₃), is required to act as an acid scavenger, neutralizing the hydrochloric acid byproduct generated during the reaction and driving the equilibrium towards product formation[5]. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and its ability to dissolve both the starting materials and reagents.
Caption: Workflow for the selective acylation step.
Experimental Protocol:
-
To a solution of 1-Boc-4-(aminomethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with a saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, 1-Boc-N-(pivaloyl)-4-aminomethylpiperidine, which can be used in the next step without further purification if TLC shows a clean conversion.[5]
Step 2: Boc Deprotection and Hydrochloride Salt Formation
Causality and Experimental Choice: The removal of the Boc protecting group is efficiently achieved under acidic conditions[6][7]. Using a solution of hydrochloric acid in an organic solvent like dioxane or methanol serves a dual purpose: it cleaves the acid-labile Boc group to liberate the secondary amine of the piperidine ring, and it protonates this newly formed amine to generate the final hydrochloride salt. This one-pot approach is highly efficient. The byproducts of the Boc cleavage are tert-butanol and isobutylene, which are volatile and easily removed during workup.
Experimental Protocol:
-
Dissolve the crude 1-Boc-N-(pivaloyl)-4-aminomethylpiperidine (1.0 eq) from the previous step in a suitable organic solvent such as methanol or 1,4-dioxane.
-
To this solution, add an excess of a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane (e.g., 4M solution, 3-5 eq) at room temperature.
-
Stir the mixture at room temperature for 2-12 hours. The product may precipitate out of the solution during this time.
-
Monitor the deprotection via TLC until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the resulting solid with a non-polar solvent like diethyl ether or hexane to wash away soluble impurities.
-
Filter the solid product and dry it under vacuum to obtain this compound as a stable, typically white to off-white, solid.[7][8]
Quantitative Data Summary
The following table summarizes the key quantitative data for the described synthesis pathway.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Molar Eq. |
| Starting Material | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | 144222-22-0 | C₁₁H₂₂N₂O₂ | 214.30 | 1.0 |
| Reagent | Pivaloyl chloride | 3282-30-2 | C₅H₉ClO | 120.58 | 1.1 |
| Base | Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 | 1.5 |
| Intermediate | tert-butyl 4-((pivaloylamino)methyl)piperidine-1-carboxylate | N/A | C₁₆H₃₀N₂O₃ | 298.42 | - |
| Deprotection Agent | Hydrogen chloride | 7647-01-0 | HCl | 36.46 | Excess |
| Final Product | N-(piperidin-4-ylmethyl)pivalamide hydrochloride | 1286273-18-4 | C₁₁H₂₃ClN₂O | 234.77 | - |
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving the selective acylation of a Boc-protected precursor followed by an acid-mediated deprotection and salt formation. This strategy is efficient, high-yielding, and leverages common, well-understood reactions in organic chemistry. The presented protocols are robust and scalable, providing a solid foundation for the production of this important chemical intermediate for pharmaceutical and research applications.
References
-
Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. [Link]
-
The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Pivaloyl chloride. Grokipedia. [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. Scientific Research Publishing. [Link]
-
O-PIVALOYL-HYDROXYLAMINE TRIFLIC ACID SALT. Organic Syntheses. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]
-
Deprotection of different N-Boc-compounds. ResearchGate. [Link]
-
N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
-
diverse chemoselectivity during acylation of nucleosides. Polish Journal of Chemistry. [Link]
-
Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. National Institutes of Health. [Link]
-
Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. National Institutes of Health. [Link]
-
4-(N-Boc-amino)piperidine. PubChem. [Link]
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- 1. 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0 [sigmaaldrich.com]
- 2. 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. grokipedia.com [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride
Introduction
This compound is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The presence of a pivaloyl-protected aminomethyl group offers a site for further chemical modification while controlling the reactivity of the primary amine. As a hydrochloride salt, the compound exhibits enhanced stability and handling characteristics compared to its free base form, making it suitable for drug development workflows.[1]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only foundational data but also the underlying scientific rationale and validated analytical methodologies for its characterization. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results in a laboratory setting.
Chemical Identity and Structure
The precise identification and structural confirmation of a compound are the bedrock of all subsequent research and development activities. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-(piperidin-4-ylmethyl)-2,2-dimethylpropan-1-amide hydrochloride | N/A |
| CAS Number | 1286273-18-4 | [2] |
| Molecular Formula | C₁₁H₂₃ClN₂O | [2] |
| Molecular Weight | 234.77 g/mol | [2] |
The structure consists of a central piperidine ring substituted at the 4-position with a pivaloylamide moiety. The hydrochloride salt is formed by the protonation of the more basic piperidine nitrogen, a common strategy to improve the crystallinity, stability, and aqueous solubility of amine-containing compounds.[1]
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior in both biological and manufacturing contexts.
| Property | Value / Expected Value | Rationale / Comments |
| Appearance | White to off-white crystalline solid | Expected based on the typical appearance of amine hydrochloride salts, which are generally stable, crystalline materials.[1] |
| Melting Point | Data not available in reviewed literature. | As a crystalline solid, a sharp melting point range is expected. Its determination is a crucial indicator of purity.[3] |
| Solubility | Expected to be soluble in polar solvents (e.g., water, methanol, ethanol). | The ionic nature of the hydrochloride salt significantly enhances solubility in polar media compared to the free base, which would be more soluble in non-polar organic solvents.[1] |
| pKa | ~10-11 (Predicted) | This predicted value corresponds to the dissociation of the protonated piperidinium ion. The amide nitrogen is non-basic due to resonance delocalization of its lone pair into the adjacent carbonyl group. |
| Stability | High | The hydrochloride salt form is significantly more stable than the free base, with a longer shelf-life and reduced susceptibility to degradation.[1] |
Analytical Methodologies for Characterization
A suite of analytical techniques is required for the unambiguous structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of molecular structure. The predicted proton (¹H) and carbon (¹³C) NMR chemical shifts provide a unique fingerprint of the molecule.
Predicted ¹H and ¹³C NMR Data (in D₂O)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification |
| Pivaloyl methyls (-C(CH ₃)₃) | ~1.1 | ~27 | A sharp singlet in ¹H NMR integrating to 9 protons, characteristic of a t-butyl group. |
| Pivaloyl quaternary C (-(C (CH₃)₃)) | N/A | ~39 | Quaternary carbon signal. |
| Piperidine C2/C6, C3/C5 axial/equatorial | ~1.4 - 2.0 and ~3.0 - 3.5 | ~28-30, ~43-45 | Complex multiplets for the piperidine ring protons. Protons adjacent to the N⁺H₂ will be downfield. |
| Piperidine C4 (-C H-) | ~1.8 - 2.2 | ~38-40 | Methine proton on the piperidine ring. |
| Methylene bridge (-C H₂-NH-) | ~3.1 | ~45 | Methylene protons adjacent to both the piperidine ring and the amide nitrogen. |
| Amide carbonyl (-C =O) | N/A | ~180 | Characteristic downfield shift for a carbonyl carbon in an amide. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in a standard 5 mm NMR tube.
-
Solvent Choice Rationale: D₂O is a good choice due to the compound's salt form, which enhances aqueous solubility. It will also exchange with the labile N-H protons, causing their signals to disappear, which can aid in spectral assignment.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Include standard experiments like DEPT-135 to differentiate between CH, CH₂, and CH₃ carbons.
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals to confirm proton counts. Assign peaks based on their chemical shift, multiplicity, and correlation in 2D NMR experiments (e.g., COSY, HSQC) if necessary.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity and quantifying the amount of the compound. A reversed-phase method is most suitable for this moderately polar molecule.
Experimental Protocol: Reversed-Phase HPLC Purity Analysis
This protocol provides a starting point for method development.[4][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Rationale for TFA: TFA acts as an ion-pairing agent, masking residual silanols on the silica support and sharpening the peak shape of the basic analyte.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (for amide chromophore).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution by dissolving 1 mg/mL of the compound in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).
-
Analysis and Purity Calculation: Inject the sample and integrate all peaks. Calculate the area percent purity by dividing the main peak area by the total area of all peaks.
Melting Point Determination
The melting point is a fundamental physical property that serves as a reliable indicator of purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0 °C.[3]
Experimental Protocol: Capillary Melting Point
-
Apparatus: A calibrated capillary melting point apparatus (e.g., Mel-Temp).
-
Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the crystalline solid into a powder. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.[3]
-
Measurement:
-
Place the capillary tube into the heating block of the apparatus.
-
Heat rapidly to approximately 20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[3]
-
-
Recording Data: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
Stability and Storage
Proper handling and storage are essential to maintain the integrity of the compound.
-
Stability Profile: As a hydrochloride salt, this compound is a stable crystalline solid.[1] This form protects the basic piperidine nitrogen from atmospheric carbon dioxide and other acidic gases. The pivaloyl group provides steric hindrance that offers some protection against hydrolysis of the amide bond, though degradation can occur under strongly acidic or basic conditions, especially at elevated temperatures.
-
Recommended Storage: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture.[6]
Conclusion
This compound is a stable, crystalline solid with physicochemical properties that make it a tractable intermediate for pharmaceutical research. Its identity, purity, and structure can be rigorously controlled and confirmed using a combination of standard analytical techniques, including NMR, HPLC, and melting point analysis. The methodologies and data presented in this guide provide a robust framework for scientists to effectively utilize this compound in their research and development endeavors.
References
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. [Link]
Sources
Spectroscopic Profile of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride: A Technical Guide
Introduction
N-Pivaloyl-4-aminomethylpiperidine Hydrochloride is a chemical intermediate of significant interest in contemporary drug discovery and development. Its structure, featuring a piperidine core, an aminomethyl side chain, and a pivaloyl protecting group, makes it a versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic protocols.
Accurate and comprehensive characterization of such intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredients (APIs). Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for elucidating the molecular structure, confirming identity, and assessing the purity of this compound. This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound, offering insights into the interpretation of its NMR, IR, and MS spectra. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in pharmaceutical synthesis and quality control.
Molecular Structure and Predicted Spectroscopic Data
The structural integrity of this compound is the foundation of its utility. Spectroscopic analysis provides a detailed fingerprint of this structure.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation. The following data are predicted based on the analysis of its constituent chemical moieties.
Predicted ¹H NMR Data (400 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~3.45 | d | 2H | H-2ax, H-6ax | Axial protons on carbons adjacent to the protonated nitrogen are deshielded. |
| ~3.20 | t | 2H | H-7 | Methylene protons adjacent to the amide nitrogen. |
| ~3.00 | t | 2H | H-2eq, H-6eq | Equatorial protons on carbons adjacent to the protonated nitrogen. |
| ~2.05 | m | 1H | H-4 | Methine proton of the piperidine ring. |
| ~1.90 | d | 2H | H-3ax, H-5ax | Axial protons on the piperidine ring. |
| ~1.50 | q | 2H | H-3eq, H-5eq | Equatorial protons of the piperidine ring. |
| 1.15 | s | 9H | H-9 | Protons of the tert-butyl group of the pivaloyl moiety.[1] |
Predicted ¹³C NMR Data (100 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~178.0 | C-8 | Carbonyl carbon of the tertiary amide. |
| ~45.0 | C-2, C-6 | Carbons adjacent to the protonated piperidine nitrogen. |
| ~44.0 | C-7 | Methylene carbon adjacent to the amide nitrogen. |
| ~39.0 | C-10 | Quaternary carbon of the pivaloyl group. |
| ~35.0 | C-4 | Methine carbon of the piperidine ring. |
| ~29.0 | C-3, C-5 | Carbons of the piperidine ring. |
| ~27.0 | C-9 | Methyl carbons of the pivaloyl group. |
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3000-2700 | Broad, Strong | N-H stretch | Stretching vibration of the protonated secondary amine (piperidine hydrochloride). |
| ~2950-2850 | Strong | C-H stretch | Aliphatic C-H stretching of the piperidine ring and pivaloyl group. |
| ~1630-1680 | Strong | C=O stretch (Amide I) | Carbonyl stretching of the tertiary amide is a very characteristic and strong absorption.[2] |
| ~1470 | Medium | C-H bend | Bending vibrations of the CH₂ and CH₃ groups. |
| ~1400 | Medium | C-N stretch | Stretching vibration of the C-N bond in the amide. |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Objective: To identify the key functional groups in the molecule.
Methodology:
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion | Rationale |
| 199.18 | [M+H]⁺ | Protonated molecular ion of the free base (C₁₁H₂₂N₂O). |
| 142.12 | [M+H - C₄H₉]⁺ | Loss of the tert-butyl group. |
| 98.12 | [C₆H₁₂N]⁺ | Fragmentation of the piperidine ring. |
| 57.07 | [C₄H₉]⁺ | tert-butyl cation. |
Predicted Fragmentation Pathway
The fragmentation of N-Pivaloyl-4-aminomethylpiperidine in the mass spectrometer is expected to proceed through characteristic pathways for N-acyl piperidines.
Caption: Predicted ESI-MS fragmentation pathway for N-Pivaloyl-4-aminomethylpiperidine.
Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid.
-
Liquid Chromatography (LC) Setup:
-
Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Select a suitable reversed-phase column (e.g., C18).
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry (MS) Setup:
-
Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the instrument in positive ion mode.
-
Set the mass range to scan for the expected molecular ion (e.g., m/z 50-500).
-
Optimize ESI source parameters such as capillary voltage, nebulizing gas flow, and drying gas temperature.
-
-
Data Acquisition:
-
Inject the sample into the LC-MS system.
-
Acquire full scan mass spectra to detect the protonated molecular ion [M+H]⁺.
-
Perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion as the precursor and inducing fragmentation to obtain a product ion spectrum.
-
-
Data Analysis:
-
Identify the [M+H]⁺ peak in the full scan spectrum to confirm the molecular weight of the free base.
-
Analyze the product ion spectrum to identify characteristic fragment ions and propose a fragmentation pathway.
-
Conclusion
The comprehensive spectroscopic analysis, encompassing NMR, IR, and MS, provides a robust framework for the characterization of this compound. The predicted data and outlined experimental protocols in this guide serve as a foundational reference for scientists and researchers. Adherence to these analytical methodologies will ensure the reliable identification and quality assessment of this important synthetic intermediate, thereby supporting the advancement of pharmaceutical research and development.
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1 DABCO - Catalyzed Esterification Of N-Pivaloyl-Activated Amides. Retrieved from [Link]
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An In-Depth Technical Guide to the Discovery of the Mechanism of Action for N-Pivaloyl-4-aminomethylpiperidine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of the Unknown
N-Pivaloyl-4-aminomethylpiperidine Hydrochloride is a novel small molecule. Its chemical structure is known, but its biological activity and mechanism of action (MoA) are undefined. This guide provides a comprehensive, field-proven framework for systematically elucidating the MoA of such an uncharacterized compound. We will proceed from broad, hypothesis-generating studies to specific, target-validating experiments, integrating computational, biochemical, and cellular approaches. The ultimate goal is to build a coherent, evidence-based model of how this molecule exerts its effects at the molecular, pathway, and phenotypic levels.
Phase 1: Foundational Characterization & Hypothesis Generation
Before committing to resource-intensive wet-lab experiments, we must leverage the most readily available information: the compound's structure. This initial phase combines computational analysis with essential preliminary profiling to establish a baseline and generate initial hypotheses.
In Silico Target Prediction and Physicochemical Profiling
The chemical structure is a blueprint for potential biological interactions. Computational tools can mine vast chemogenomic databases to predict likely protein targets based on structural similarity to known ligands.[1][2]
Rationale: This step is a cost-effective way to prioritize potential target classes and design more focused screening strategies. By predicting properties like solubility, permeability, and potential liabilities, we can anticipate experimental challenges.
Experimental Protocol: In Silico Analysis
-
Obtain the SMILES string for this compound.
-
Utilize multiple target prediction servers to generate a consensus list of potential targets. Recommended platforms include:
-
Perform cheminformatic analysis to predict ADME (Absorption, Distribution, Metabolism, Excretion) properties using tools like the SwissADME web server.[3][4]
-
Analyze the results: Cross-reference the outputs of different servers. A protein or protein family predicted by multiple independent algorithms becomes a high-priority hypothesis.[2]
Preliminary ADME-Tox Assessment
A compound with poor drug-like properties can confound biological assays and is unlikely to become a viable therapeutic. Early assessment of ADME and toxicity is crucial.[5][6][7]
Rationale: Understanding a compound's stability, permeability, and cytotoxicity is essential for designing valid cellular experiments and interpreting their results. A highly unstable or broadly cytotoxic compound will produce misleading data in phenotypic screens.
Key Experimental Data:
| Parameter | Assay | Purpose |
| Solubility | Kinetic Solubility Assay | Determines the maximum concentration usable in aqueous buffers for biochemical and cell-based assays. |
| Metabolic Stability | Liver Microsome Stability Assay | Assesses susceptibility to metabolic breakdown, informing potential half-life.[3] |
| Cell Permeability | PAMPA or Caco-2 Assay | Predicts the ability of the compound to cross cell membranes and reach intracellular targets.[5] |
| Cytotoxicity | Cell Viability Assay (e.g., MTT/CellTiter-Glo) | Measures general toxicity across multiple cell lines to establish a non-toxic concentration range for subsequent assays. |
Phase 2: Phenotypic Screening - From Structure to Function
With foundational data in hand, we now move to uncover the compound's biological effect. Phenotypic screening is a powerful, unbiased approach that identifies compounds based on their ability to alter a cell's phenotype in a desired way, without preconceived notions of the target.[8][9][10] This "classical pharmacology" approach is highly effective for discovering first-in-class medicines.[10]
Rationale: If the in silico predictions are ambiguous or if we want to discover a completely novel activity, a phenotypic screen provides a direct readout of the compound's effect in a complex biological system.[11][12] The nature of the observed phenotype (e.g., apoptosis, cell cycle arrest, morphological change) provides critical clues for subsequent target deconvolution.
Experimental Workflow: Tiered Phenotypic Screening
A multi-tiered approach maximizes efficiency, starting broad and becoming progressively more focused.
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The Pivaloyl Group: A Linchpin of Functionality in N-Pivaloyl-4-aminomethylpiperidine Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Pivaloyl-4-aminomethylpiperidine Hydrochloride is a heterocyclic building block whose utility in synthetic and medicinal chemistry is profoundly influenced by the strategic incorporation of a pivaloyl group. This technical guide elucidates the multifaceted role of this functional group, moving beyond a simple structural description to a detailed analysis of its impact on the molecule's chemical reactivity, physicochemical properties, and potential applications in drug development. We will explore the pivaloyl group's function as a robust protecting group, a modulator of lipophilicity and metabolic stability, and a source of steric hindrance that can dictate conformational preferences and molecular interactions. This guide provides field-proven insights and detailed experimental context to empower researchers in leveraging the unique attributes of this compound.
Deconstructing the Molecular Architecture
At its core, this compound is an assembly of three key functional components, each contributing to its overall chemical personality. The hydrochloride salt form enhances aqueous solubility and stability, which is a common strategy in pharmaceutical development.[1]
The foundational scaffold is the piperidine ring , a saturated six-membered heterocycle containing a nitrogen atom.[2] This motif is prevalent in a vast number of pharmaceuticals and natural alkaloids due to its ability to adopt well-defined chair and boat conformations, which can be crucial for precise interactions with biological targets.[3] The 4-aminomethyl substituent provides a primary amine, a versatile functional handle for a wide range of chemical transformations, making the parent molecule, 4-(aminomethyl)piperidine, a valuable intermediate in its own right.[4]
However, it is the N-pivaloyl group (also known as a tert-butylcarbonyl group) that imparts the most defining characteristics to the title compound.[5] This group is an acyl derivative of pivalic acid and is attached to the nitrogen of the aminomethyl side chain, forming a stable amide bond.
Caption: Role of pivaloylation in a synthetic workflow.
Modulation of Physicochemical Properties
The introduction of a functional group alters the electronic, solubility, and steric profile of a molecule. [6]The pivaloyl group, composed entirely of carbon and hydrogen aside from its carbonyl oxygen, significantly increases the lipophilicity (fat-solubility) of the 4-aminomethylpiperidine core.
| Property | 4-(Aminomethyl)piperidine | N-Pivaloyl-4-aminomethylpiperidine | Influence of Pivaloyl Group |
| Molecular Weight | 114.19 g/mol [7] | 234.77 g/mol (as HCl salt) [8] | +120.58 (Pivaloyl-HCl) |
| Calculated LogP | -0.4 [7] | ~1.5 - 2.0 (Estimated for free base) | Significant Increase |
| Nature | Hydrophilic, basic | More lipophilic, amide character | Shifts molecule towards non-polar |
This enhanced lipophilicity is a critical parameter in drug design. For a potential therapeutic agent, it can directly influence:
-
Membrane Permeability: Increased lipid solubility can improve a drug's ability to cross cellular membranes, including the blood-brain barrier, which is essential for CNS-targeting agents. [9]* Aqueous Solubility: While the core molecule becomes more lipophilic, the formation of a hydrochloride salt at the piperidine nitrogen helps to maintain sufficient aqueous solubility for formulation and administration.
-
Protein Binding: The hydrophobic nature of the pivaloyl group can promote binding to hydrophobic pockets within target proteins or plasma proteins like albumin.
Enhancing Metabolic Stability
A major challenge in drug development is overcoming rapid metabolism by enzymes in the liver and other tissues. Amide bonds are susceptible to cleavage by amidase enzymes. The steric bulk of the pivaloyl group can act as a "metabolic shield," physically hindering the approach of enzymes to the vulnerable amide linkage. This steric protection can significantly slow down the rate of hydrolysis, thereby increasing the metabolic stability and prolonging the in vivo half-life of a drug candidate.
Experimental Protocol: Synthesis of N-Pivaloyl-4-aminomethylpiperidine
The following protocol describes a standard laboratory procedure for the N-pivaloylation of 4-(aminomethyl)piperidine. This self-validating system includes stoichiometric controls and a purification process to ensure the integrity of the final product.
Objective: To protect the primary amine of 4-(aminomethyl)piperidine via acylation with pivaloyl chloride.
Materials:
-
4-(Aminomethyl)piperidine (1 equivalent)
-
Pivaloyl chloride (1.05 equivalents) [10]* Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-(aminomethyl)piperidine (1 eq.) and dissolve in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (2.5 eq.) to the solution. The excess base is crucial to neutralize the HCl generated during the reaction and to ensure the primary amine remains deprotonated and nucleophilic.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to control the exothermicity of the acylation reaction.
-
Acylation: Slowly add pivaloyl chloride (1.05 eq.) dropwise to the stirred solution over 15-20 minutes. A slight excess of the acylating agent ensures complete consumption of the starting amine. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Workup - Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining pivaloyl chloride and the hydrochloride salt.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude N-Pivaloyl-4-aminomethylpiperidine can be purified by column chromatography on silica gel if necessary, though it is often obtained in high purity after the extractive workup.
Conclusion
The pivaloyl group in this compound is far more than a simple substituent; it is a carefully chosen functional unit that imparts a suite of desirable properties. It acts as a sterically hindered and stable protecting group, simplifying complex synthetic routes. [11]Concurrently, it modulates the molecule's physicochemical profile by increasing lipophilicity, which has profound implications for its potential pharmacokinetic behavior. [1][9]Finally, its steric bulk offers a defense against enzymatic degradation, a key strategy in modern drug design. Understanding the deliberate and multifaceted role of the pivaloyl group is essential for any scientist seeking to effectively utilize this versatile chemical building block in their research and development endeavors.
References
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- The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applic
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N-(Piperidine-4-yl)pivalamide hydrochloride | C10H21ClN2O | CID 53255519 - PubChem. (URL: [Link])
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Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry - MDPI. (URL: [Link])
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Use of N-Pivaloyl Imidazole as Protective Reagent for Sugars - ResearchGate. (URL: [Link])
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Structure Activity Relationships - Drug Design Org. (URL: [Link])
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4-AMINOMETHYLPIPERIDINE HYDROCHLORIDE - gsrs. (URL: [Link])
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Pivalic Acid Esters, Pivalates - Organic Chemistry Portal. (URL: [Link])
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Functional Group Characteristics and Roles - ASHP. (URL: [Link])
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])
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N-Pivaloyl-4-aminomethylpiperidine Hydrochloride: A Strategic Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Well-Designed Building Block
In the intricate process of drug discovery and development, the selection of appropriate chemical building blocks is a critical determinant of success. These molecular fragments are the foundational components from which novel therapeutic agents are constructed. An ideal building block not only facilitates efficient synthesis but also imparts desirable physicochemical and pharmacokinetic properties to the final drug candidate. N-Pivaloyl-4-aminomethylpiperidine hydrochloride has emerged as a particularly valuable scaffold in medicinal chemistry, offering a unique combination of a conformationally restricted piperidine core and a strategically protected primary amine.
The piperidine ring is a ubiquitous motif in pharmaceuticals, recognized for its ability to confer aqueous solubility, modulate lipophilicity, and provide a three-dimensional framework for precise interactions with biological targets.[1][2] The 4-aminomethyl substituent offers a versatile handle for further chemical elaboration, allowing for the introduction of a wide array of functional groups. The choice of the N-pivaloyl group as a protecting strategy is a key design feature of this building block, offering distinct advantages over other common protecting groups like the tert-butoxycarbonyl (Boc) group. This guide will provide an in-depth exploration of the synthesis, properties, and strategic applications of this compound, highlighting its role in the design of next-generation therapeutics.
Physicochemical and Pharmacokinetic Profile
The strategic incorporation of N-Pivaloyl-4-aminomethylpiperidine into a drug candidate can significantly influence its overall properties. The piperidine ring itself is a versatile scaffold that can be tailored to achieve a desired balance of hydrophilicity and lipophilicity.[3] The introduction of substituents on the piperidine ring can effectively modulate the pKa, logD, and logP of the molecule.[3]
The pivaloyl group, with its sterically bulky tert-butyl moiety, offers several advantages beyond its primary role as a protecting group.[4] It can enhance the metabolic stability of the molecule by sterically hindering enzymatic degradation at the nitrogen atom.[2] Furthermore, the lipophilic nature of the pivaloyl group can improve membrane permeability, a critical factor for oral bioavailability and CNS penetration.[5]
| Property | Influence of Piperidine Core | Influence of N-Pivaloyl Group |
| Basicity (pKa) | The piperidine nitrogen is basic, allowing for salt formation to improve solubility. | The amide bond of the pivaloyl group significantly reduces the basicity of the piperidine nitrogen. |
| Lipophilicity (logP/logD) | Can be modulated by substituents on the ring.[3] | The tert-butyl group increases lipophilicity, potentially enhancing membrane permeability.[5] |
| Aqueous Solubility | The piperidine scaffold generally imparts good aqueous solubility.[1] | The increased lipophilicity from the pivaloyl group may decrease aqueous solubility, requiring a balance with other functional groups. |
| Metabolic Stability | The piperidine ring can be susceptible to metabolism. | The bulky pivaloyl group can sterically shield the piperidine nitrogen from metabolic enzymes, enhancing stability.[2] |
| Conformational Rigidity | The six-membered ring structure provides a degree of conformational constraint. | Can influence the preferred conformation of the piperidine ring. |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. A representative synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: N-Boc Protection of 4-(Aminomethyl)piperidine
-
To a stirred solution of 4-(aminomethyl)piperidine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc)₂O at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-4-(aminomethyl)piperidine.
Step 2: Pivaloylation of the Piperidine Nitrogen
-
Deprotect the N-Boc-4-(aminomethyl)piperidine under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free piperidine.
-
Neutralize the resulting salt and dissolve the free piperidine in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine or pyridine) to the solution.
-
Cool the mixture to 0 °C and add pivaloyl chloride dropwise.[6]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product to obtain N-pivaloyl-4-(aminomethyl)piperidine.
Step 3: Hydrochloride Salt Formation
-
Dissolve the purified N-pivaloyl-4-(aminomethyl)piperidine in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound as a white solid.
Caption: Synthetic workflow for this compound.
Strategic Applications in Medicinal Chemistry
The utility of this compound as a building block is demonstrated in its application in the synthesis of a diverse range of biologically active molecules. The protected primary amine serves as a key point for diversification, allowing for the introduction of various pharmacophoric elements through reactions such as reductive amination, amide bond formation, and urea/thiourea formation.
Case Study: Synthesis of a Hypothetical Kinase Inhibitor
To illustrate its application, consider the synthesis of a hypothetical kinase inhibitor where a substituted pyrimidine core is linked to the N-Pivaloyl-4-aminomethylpiperidine moiety.
Caption: Application in the synthesis of a hypothetical kinase inhibitor.
Experimental Protocol: Reductive Amination
-
To a stirred suspension of this compound and a substituted pyrimidine aldehyde in a suitable solvent (e.g., 1,2-dichloroethane or tetrahydrofuran), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired kinase inhibitor.
The Pivaloyl Group: More Than Just a Protecting Group
The choice of the pivaloyl group over the more common Boc group is a deliberate one, driven by the unique properties it imparts. While both are stable to a range of reaction conditions, the pivaloyl group offers enhanced steric bulk and lipophilicity.[4] This can be particularly advantageous in cases where metabolic stability is a concern, as the bulky tert-butyl group can shield the adjacent amide bond and the piperidine ring from enzymatic degradation.[2]
Furthermore, the pivaloyl group is generally more robust than the Boc group towards acidic conditions, allowing for selective deprotection of other acid-labile protecting groups in the molecule. The removal of the pivaloyl group typically requires more forcing conditions, such as strong acid or base hydrolysis at elevated temperatures.
Conclusion: A Versatile and Strategic Tool for Drug Discovery
This compound is a valuable and versatile building block for medicinal chemists. Its well-defined structure, coupled with the strategic choice of the N-pivaloyl protecting group, provides a powerful tool for the synthesis of complex and diverse molecular architectures. The ability of this building block to confer favorable physicochemical and pharmacokinetic properties makes it an attractive starting point for the development of new therapeutic agents across a wide range of disease areas. As the demand for novel and effective drugs continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
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Organic Syntheses Procedure. (n.d.). N,N-Dibenzyl-O-pivaloylhydroxylamine (1). Retrieved from [Link]
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The Crucial Role of Pivaloyl Protection in Glucose Derivatives for Synthesis. (n.d.). Retrieved from [Link]
-
Kharitonov, D. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Discoveries & Therapeutics, 17(1), 1-13. [Link]
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Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(2), 245-255. [Link]
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An In-Depth Technical Guide to the Initial Biological Screening of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride
This guide provides a comprehensive framework for the initial biological evaluation of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride, a novel piperidine derivative. The proposed screening cascade is designed to efficiently identify and characterize the potential therapeutic value of this compound, drawing upon the well-established and diverse biological activities of the piperidine scaffold.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of small molecule discovery.
Introduction: The Rationale for Screening
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][4] Derivatives of piperidine exhibit a remarkable breadth of pharmacological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, analgesic, and central nervous system effects.[1][2] Specifically, the 4-aminomethylpiperidine substructure has been associated with analgesic properties, potentially through interaction with µ-opioid receptors, and has been explored for cognition-enhancing applications.[5][6]
The subject of this guide, this compound, incorporates a pivaloyl group. In medicinal chemistry, the pivaloyl moiety can serve as a protective group during synthesis or be intentionally included to modify the physicochemical properties of a molecule, potentially enhancing its metabolic stability or altering its pharmacokinetic profile by acting as a prodrug moiety.[7][8] Given the lack of specific biological data for this compound, a systematic, multi-tiered screening approach is warranted to elucidate its pharmacological profile.
This guide outlines a logical and efficient screening workflow, beginning with broad-based phenotypic assays to identify general bioactivity, followed by more targeted secondary and mechanistic assays based on the initial findings.
Proposed Screening Cascade
The initial biological screening of this compound will follow a hierarchical approach. This strategy is designed to maximize information gathering while conserving resources.
Caption: Tiered screening approach for this compound.
Tier 1: Primary Screening Protocols
The objective of Tier 1 screening is to broadly assess the biological activity of this compound across several key therapeutic areas suggested by the activities of related piperidine derivatives.
Cytotoxicity Profiling
Rationale: A fundamental first step in any screening campaign is to determine the compound's inherent cytotoxicity. This data provides a therapeutic window for any observed biological effects and can also indicate potential anticancer activity. Piperidine derivatives have demonstrated cytotoxicity against cancer cell lines.[1]
Protocol: MTT Assay
-
Cell Culture: Plate selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration).
Broad-Spectrum Antimicrobial Screening
Rationale: The piperidine scaffold is present in compounds with known antibacterial and antifungal properties.[2][9][10] A broad-spectrum screen is an efficient way to identify any antimicrobial potential.
Protocol: Broth Microdilution Method
-
Microorganism Panel: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Serially dilute this compound in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include positive (standard antibiotic/antifungal) and negative (vehicle) controls.
-
Incubation: Incubate the plates at the optimal temperature for each microorganism for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents visible growth.
General Central Nervous System (CNS) Activity Screen
Rationale: Given that 4-aminomethylpiperidine derivatives have shown potential as analgesics and cognition enhancers, a general in-vivo screen for CNS activity is justified.[5][6] The Irwin test is a standardized method for observing the behavioral and physiological effects of a novel compound in rodents.
Protocol: Irwin Test (in mice)
-
Acclimatization: Acclimatize male mice to the testing environment.
-
Compound Administration: Administer this compound at various doses (e.g., 1, 10, 100 mg/kg) via an appropriate route (e.g., intraperitoneal, oral). Include a vehicle control group.
-
Observation: At specified time points (e.g., 15, 30, 60, 120 minutes) post-administration, systematically observe and score a range of behavioral and physiological parameters, including alertness, motor activity, coordination, reflexes, and autonomic responses.
-
Data Analysis: Compare the scores of the treated groups to the control group to identify any significant CNS effects (e.g., sedation, stimulation, analgesia, motor impairment).
Tier 2: Secondary and Mechanistic Assays
The results from Tier 1 screening will guide the selection of appropriate Tier 2 assays to confirm and further investigate any observed activities.
Caption: Logic flow from Tier 1 observations to Tier 2 investigations.
Follow-up to Cytotoxicity: Apoptosis vs. Necrosis
Should this compound exhibit significant cytotoxicity, it is crucial to determine the mode of cell death.
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat the cytotoxic-sensitive cell line with the compound at its IC50 concentration for 24 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V positive, PI negative: Early apoptosis
-
Annexin V positive, PI positive: Late apoptosis/necrosis
-
Annexin V negative, PI positive: Necrosis
-
Follow-up to Antimicrobial Activity: MIC Determination and Time-Kill Kinetics
If antimicrobial activity is detected, a more precise determination of the MIC is required, along with an assessment of whether the compound is bacteriostatic or bactericidal.
Protocol: Time-Kill Assay
-
Culture Preparation: Prepare a logarithmic phase culture of the susceptible microorganism.
-
Compound Exposure: Expose the culture to the compound at concentrations of 0.5x, 1x, 2x, and 4x the MIC.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate on agar to determine the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.
Follow-up to CNS Activity: Specific Analgesia Assays
If the Irwin test suggests analgesic properties, more specific pain models are necessary.
Protocol: Tail-Flick Test
-
Animal Preparation: Use mice or rats and measure the baseline latency for the animal to flick its tail away from a radiant heat source.
-
Compound Administration: Administer this compound at various doses.
-
Latency Measurement: At set time points post-administration, re-measure the tail-flick latency.
-
Data Analysis: An increase in latency indicates an analgesic effect. The involvement of opioid receptors can be investigated by pre-treating with an antagonist like naloxone.[5]
Data Summary and Interpretation
All quantitative data should be systematically tabulated for clear comparison and interpretation.
Table 1: Hypothetical Tier 1 Screening Results
| Assay | Cell Line / Organism | Endpoint | Result |
| Cytotoxicity | MCF-7 | IC50 | > 100 µM |
| A549 | IC50 | > 100 µM | |
| HEK293 | IC50 | > 100 µM | |
| Antimicrobial | S. aureus | MIC | 16 µg/mL |
| E. coli | MIC | > 64 µg/mL | |
| C. albicans | MIC | > 64 µg/mL | |
| CNS Screen | Mouse | Irwin Test | Dose-dependent increase in response latency to noxious stimuli |
Interpretation of Hypothetical Results: The hypothetical data in Table 1 suggests that this compound is not broadly cytotoxic but exhibits selective antibacterial activity against Gram-positive bacteria and may possess analgesic properties. These findings would trigger Tier 2 investigations focusing on S. aureus and specific pain models.
Conclusion
This technical guide provides a robust and scientifically grounded framework for the initial biological screening of this compound. By employing a tiered approach, from broad phenotypic screens to more targeted mechanistic studies, researchers can efficiently and logically elucidate the pharmacological profile of this novel compound. The diverse biological activities associated with the piperidine scaffold make this a promising area of investigation, and the systematic approach outlined herein will be instrumental in uncovering its potential therapeutic value.
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Pharmacological screening of synthetic piperidine derivatives - DUT Open Scholar. [Link]
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Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (Year). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Publisher. [Link]
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Gualtieri, F., et al. (2008). Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. PubMed. [Link]
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Pivalic acid. Wikipedia. [Link]
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Thalluri, K., et al. (2018). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]
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Lashgari, N., & Abdolmaleki, A. (2018). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
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Kunze, C., et al. (2022). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. MDPI. [Link]
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Pivaloyl chloride. Grokipedia. [Link]
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PIVALOYL CHLORIDE. Ataman Kimya. [Link]
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Pivaloyl chloride. Wikipedia. [Link]
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Lee, K., et al. (2008). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]
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Khan, I., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PubMed Central. [Link]
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Zaki, R. M., et al. (2018). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Organic and Biomolecular Chemistry. [Link]
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Methodological & Application
Experimental protocol for N-Pivaloyl-4-aminomethylpiperidine Hydrochloride synthesis
An In-depth Guide to the Synthesis of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride
Authored by: A Senior Application Scientist
Introduction
This compound is a key synthetic intermediate in medicinal chemistry. Its structure, which combines a rigid piperidine scaffold with a pivaloyl-protected exocyclic amine, makes it a valuable building block for constructing complex molecules with potential therapeutic applications. The piperidine moiety is a prevalent feature in numerous approved drugs, influencing properties like solubility, basicity, and receptor binding. This guide provides a detailed, two-step experimental protocol for the synthesis of this compound, beginning with the commercially available starting material, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.
The synthetic strategy involves two primary transformations:
-
Selective N-acylation: The primary amine of the 4-(aminomethyl) group is selectively acylated using pivaloyl chloride. The piperidine nitrogen remains protected by the tert-butyloxycarbonyl (Boc) group.
-
Boc Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently forms the final hydrochloride salt.
This protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying chemical principles and practical insights for a successful synthesis.
Overall Reaction Scheme
Caption: Two-step synthesis of the target compound.
Experimental Protocols
PART 1: Synthesis of tert-butyl 4-((pivaloylamino)methyl)piperidine-1-carboxylate (Intermediate)
This step involves the selective acylation of the primary exocyclic amine. The Boc group on the piperidine nitrogen is stable under these basic conditions. Triethylamine is used as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[1]
Materials:
-
tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
-
Pivaloyl chloride (Trimethylacetyl chloride)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: To a solution of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermic nature of the acylation reaction and prevent potential side reactions.[2]
-
Addition of Acylating Agent: Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. A slow addition rate is important for maintaining temperature control.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and then with brine (to reduce the amount of water in the organic layer).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of sufficient purity for the next step. If necessary, purify the crude product by silica gel column chromatography.
PART 2: Synthesis of N-(piperidin-4-ylmethyl)pivalamide hydrochloride (Final Product)
The Boc protecting group is readily cleaved under strong acidic conditions.[3] This protocol uses a solution of HCl in an organic solvent to effect the deprotection and simultaneously form the desired hydrochloride salt. The byproducts of this reaction are volatile (isobutylene and carbon dioxide), which simplifies purification.[4]
Materials:
-
tert-butyl 4-((pivaloylamino)methyl)piperidine-1-carboxylate (from Part 1)
-
4M HCl in 1,4-dioxane (or a solution of HCl in methanol/diethyl ether)
-
Dichloromethane (DCM) or Methanol
-
Diethyl ether (for precipitation/trituration)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolution: Dissolve the crude product from Part 1 (1.0 eq) in a minimal amount of DCM or methanol.
-
Acidification: To the stirred solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq) at room temperature. Effervescence (release of CO₂) may be observed.
-
Reaction: Stir the solution at room temperature for 1-3 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is completely consumed.
-
Isolation: Remove the solvent and excess HCl under reduced pressure. The resulting solid or oil is the crude hydrochloride salt.
-
Purification/Trituration: To obtain a pure, free-flowing solid, triturate the crude product with diethyl ether. This process involves suspending the solid in the solvent, stirring or sonicating, and then collecting the solid by filtration. This step removes non-polar impurities and helps to induce crystallization.[5]
-
Drying: Dry the resulting white solid under vacuum to yield the final this compound.
Quantitative Data Summary
| Compound | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| Part 1 | ||||
| tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | 214.30 | 1.0 | 10 | 2.14 g |
| Pivaloyl chloride | 120.58 | 1.1 | 11 | 1.33 g (1.38 mL) |
| Triethylamine | 101.19 | 1.5 | 15 | 1.52 g (2.09 mL) |
| Anhydrous DCM | - | - | - | ~50 mL |
| Part 2 | ||||
| tert-butyl 4-((pivaloylamino)methyl)piperidine-1-carboxylate | 298.44 | 1.0 | ~9.5 (assuming 95% yield) | ~2.84 g |
| 4M HCl in Dioxane | - | ~5-10 | 50-100 | 12.5-25 mL |
| Expected Final Product | 234.77 | - | - | ~2.1 g (95% yield over 2 steps) |
Note: The table is based on a representative 10 mmol scale. Adjust quantities as needed.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis.
Safety and Handling
-
Pivaloyl Chloride: This reagent is corrosive and highly reactive with water and other nucleophiles. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Use anhydrous solvents and techniques to prevent hydrolysis.
-
Triethylamine: It is a flammable liquid with a strong odor. Handle in a well-ventilated area.
-
Dichloromethane (DCM): A volatile chlorinated solvent. Minimize inhalation and skin contact.
-
HCl Solution: Corrosive. Avoid inhalation of vapors and contact with skin and eyes. The deprotection step should be performed in a well-ventilated fume hood.
References
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Organic Syntheses. N,N-Dibenzyl-O-pivaloylhydroxylamine. [Link]
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ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
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IJRPS. Synthesis and evaluation of deprotected N-BOC piperazine derived mono-mannich bases. [Link]
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FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]
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Fisher Scientific. Amine Protection / Deprotection. [Link]
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ResearchGate. Deprotection of different N-Boc-compounds. [Link]
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Organic Syntheses. Preparation of O-Pivaloyl-N-Boc-hydroxylamine. [Link]
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National Institutes of Health. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. [Link]
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PubMed Central. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. [Link]
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Polish Journal of Chemistry. Diverse chemoselectivity during acylation of nucleosides. [Link]
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ResearchGate. A convenient synthesis of N-Boc-4-formylpiperidine. [Link]
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The Royal Society of Chemistry. Supporting Information: Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1). [Link]
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Royal Society of Chemistry. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. [Link]
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PubMed. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. [Link]
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ChemSpider Synthetic Pages. N-pivaloylation of an amine. [Link]
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-
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The Strategic Application of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride in Modern Kinase Inhibitor Synthesis
Introduction: The Piperidine Moiety as a Privileged Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[3][4] Within the vast landscape of medicinal chemistry, the piperidine ring has emerged as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[5] Its conformational flexibility and ability to establish critical interactions within the ATP-binding pocket of kinases make it a highly desirable component in inhibitor design.[5][6] This guide focuses on a key building block, N-Pivaloyl-4-aminomethylpiperidine Hydrochloride , and its strategic application in the synthesis of potent and selective kinase inhibitors, with a particular focus on inhibitors of the p38 MAP kinase pathway.
The p38 mitogen-activated protein (MAP) kinase pathway is a critical signaling cascade that responds to inflammatory cytokines and environmental stress, playing a central role in inflammatory diseases.[7][8] Inhibitors of p38α, such as Doramapimod (BIRB 796), have shown significant therapeutic potential.[9][10][11] A common structural feature in many kinase inhibitors is a substituted heterocyclic core linked to a side chain that often includes a basic nitrogen, frequently housed within a piperidine ring, to enhance solubility and target engagement.
This document provides an in-depth guide for researchers and drug development professionals on the rationale, application, and detailed protocols for utilizing this compound in the synthesis of advanced kinase inhibitor candidates.
Core Concepts: The Rationale for the N-Pivaloyl Protecting Group
In multi-step organic synthesis, the protection and deprotection of functional groups is a critical strategy.[11] The primary amine of 4-aminomethylpiperidine is a potent nucleophile that requires protection to prevent unwanted side reactions during the construction of the core inhibitor structure. While the tert-butoxycarbonyl (Boc) group is a common choice for amine protection, the pivaloyl (Piv) group offers distinct advantages in certain synthetic routes.
Why Choose a Pivaloyl Group?
The pivaloyl group is a sterically bulky acyl protecting group derived from pivalic acid. Its primary advantages lie in its robustness and orthogonal reactivity compared to more labile protecting groups like Boc.[9]
-
Enhanced Stability: The pivaloyl group is highly stable under acidic conditions that would readily cleave a Boc group.[9] This allows for synthetic transformations on other parts of the molecule that require acidic reagents without premature deprotection of the piperidine nitrogen. It is also stable to many oxidative and reductive conditions.
-
Steric Hindrance: The bulky nature of the pivaloyl group can influence the reactivity of the molecule, sometimes directing reactions to other sites or preventing undesired intramolecular cyclizations.
-
Controlled Deprotection: The removal of a pivaloyl group from an amine requires specific and typically harsh conditions, such as strong base (e.g., lithium diisopropylamide - LDA, or alkoxides) or forceful reduction.[7] This deliberate and controlled deprotection step ensures that the amine is only revealed at the desired stage of the synthesis, preventing interference with earlier reactions.
This deliberate choice of a robust protecting group is a hallmark of a well-designed, convergent synthetic strategy, ensuring high yields and purity in the final stages of complex molecule assembly.
Physicochemical Properties of the Reagent
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 1286273-18-4 | N/A |
| Molecular Formula | C₁₁H₂₃ClN₂O | N/A |
| Molecular Weight | 234.77 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥97% | N/A |
Experimental Protocols: A Representative Synthesis
The following protocols describe a representative workflow for the incorporation of the N-pivaloyl-4-aminomethylpiperidine moiety into a pyrazole-based kinase inhibitor scaffold. This is a common core structure found in many kinase inhibitors, including those targeting RAF and p38.[2][12] The methodology is adapted from established procedures for analogous N-Boc protected building blocks, providing a scientifically grounded framework.
Diagram: Synthetic Workflow
Caption: General workflow for kinase inhibitor synthesis.
Protocol 1: Amide Coupling of N-Pivaloyl-4-aminomethylpiperidine with a Pyrazole Carboxylic Acid Core
This protocol details the formation of an amide bond, a common linkage in kinase inhibitors, between a heterocyclic acid core and the primary amine of the piperidine building block.
Materials:
-
1-(Substituted)-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the 1-(substituted)-1H-pyrazole-4-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Reagent Addition: Add HATU (1.2 eq) and DIEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Coupling: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine. This removes residual DMF and unreacted acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to yield the pure N-pivaloyl protected intermediate.
Causality and Trustworthiness: The use of HATU as a coupling agent is standard for forming amide bonds with minimal side reactions and high yields. DIEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of the amine and the hexafluorophosphate salt generated from HATU, driving the reaction to completion. The aqueous workup is designed to efficiently remove the polar solvent (DMF) and other water-soluble reagents.
Protocol 2: Deprotection of the N-Pivaloyl Group
The removal of the robust pivaloyl group is the final step to liberate the key piperidine amine. This protocol uses a strong base, as suggested by literature on the cleavage of pivaloyl-protected indoles, a chemically similar transformation.[7]
Materials:
-
N-Pivaloyl protected kinase inhibitor intermediate (1.0 eq)
-
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, syringe, low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the N-pivaloyl protected intermediate (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add the LDA solution (3.0 eq) dropwise via syringe to the cooled reaction mixture. A color change may be observed.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography or preparative HPLC to obtain the final kinase inhibitor with the free piperidin-4-ylmethylamine moiety.
Expertise and Self-Validation: This deprotection is a challenging step. The use of a strong, non-nucleophilic base like LDA is necessary to deprotonate the amide, initiating cleavage.[7] The reaction is performed at low temperature to control reactivity and minimize side reactions. The quench with NH₄Cl neutralizes the excess strong base and any resulting alkoxide species. The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Application in Signaling Pathway Analysis
The synthesized inhibitors can be used to probe cellular signaling pathways. For example, a p38 MAP kinase inhibitor developed using this workflow would be expected to block the phosphorylation of downstream targets like MAPKAPK2 (MK2) and subsequently inhibit the production of inflammatory cytokines such as TNF-α and IL-6.
Diagram: p38 MAP Kinase Signaling Pathway
Caption: Simplified p38 MAPK signaling cascade.
Conclusion
This compound is a valuable and strategic building block for the synthesis of complex kinase inhibitors. The robust nature of the pivaloyl protecting group allows for greater flexibility in synthetic design compared to more labile alternatives. By understanding the specific conditions required for its coupling and subsequent deprotection, medicinal chemists can efficiently incorporate the functionally critical 4-aminomethylpiperidine moiety into novel drug candidates. The protocols and rationale presented herein provide a solid foundation for researchers aiming to leverage this reagent in the development of next-generation therapeutics targeting the kinome.
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Chung, J. Y. L., Cvetovich, R., McLaughlin, M., Amato, J., Tsay, F. R., Jensen, M., Weissman, S., & Zewge, D. (2006). Synthesis of a naphthyridone p38 MAP kinase inhibitor. The Journal of Organic Chemistry, 71(22), 8602–8609. Available at: [Link]
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Alonso, R., Campos, P. J., & Sampedro, D. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecular Diversity Preservation International. Available at: [Link]
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Hope, H. R., de la Cruz, E., DeKoning, J., et al. (2009). Discovery of PH-797804, a Highly Selective and Potent Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry, 52(23), 7792–7803. Available at: [Link]
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Wikipedia contributors. (2024, January 10). Piperidine. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
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Regan, J., Breitfelder, S., Cirillo, P., et al. (2003). p38 inhibitors: Piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. Bioorganic & Medicinal Chemistry Letters, 13(17), 3101-3104. Available at: [Link]
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Baranczak, A., Czeskis, B. A., Cohen, F. E., et al. (2005). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Journal of Medicinal Chemistry, 48(1), 235-245. Available at: [Link]
- Pargellis, C., Tong, L., Churchill, L., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. (Note: While Doramapimod is discussed, a direct URL to the full text requires a subscription. A link to the abstract is generally available on the journal's website.)
-
Vapourtec. (n.d.). Multistep Synthesis. Retrieved January 16, 2026, from [Link]
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PubChem. (n.d.). Doramapimod. Retrieved January 16, 2026, from [Link]
- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
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Cirrincione, G., Cascio, M. G., & Di Sarno, V. (2011). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules, 16(9), 7713–7740. Available at: [Link]
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Kráľová, K., Horváth, B., & Sersen, F. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(7), 1773. Available at: [Link]
-
Kumar, A., Sharma, S., & Kumar, D. (2016). Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(3), 940–944. Available at: [Link]
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Patel, R. V., Park, S. W., & Keum, Y. S. (2019). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. European Journal of Medicinal Chemistry, 184, 111752. Available at: [Link]
-
Patsnap Synapse. (n.d.). Doramapimod. Retrieved January 16, 2026, from [Link]
- Bhullar, K. S., Lagarón, N. O., McGowan, E. M., et al. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular Cancer, 17(1), 48.
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- 5. Doramapimod | C31H37N5O3 | CID 156422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of a naphthyridone p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biophysical investigation and conformational analysis of p38α kinase inhibitor doramapimod and its analogues - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. US10167282B2 - 1-(5-tert-butyl-2-aryl-pyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido [2, 3-B]pyrazin- 8-yl)oxy]phenyl]urea derivatives as RAF inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the N-Alkylation of Heterocyclic Amines using N-Pivaloyl-4-aminomethylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The introduction of a 4-aminomethylpiperidine moiety onto a heterocyclic core is a prevalent strategy in medicinal chemistry to enhance pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the application of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride as a versatile building block for the N-alkylation of a diverse range of heterocyclic amines. While direct literature precedents for this specific reagent are limited, this document leverages established principles of N-alkylation, reductive amination, and protecting group chemistry to propose robust and scientifically-grounded protocols. The causality behind experimental choices, self-validating aspects of the protocols, and methods for final deprotection of the pivaloyl group are discussed in detail.
Introduction: The Strategic Importance of the 4-Aminomethylpiperidine Scaffold
The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast number of approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for interacting with biological targets. The 4-aminomethylpiperidine substituent, in particular, offers a key advantage: the exocyclic primary amine provides a vector for linkage to heterocyclic cores, while the piperidine nitrogen can be further functionalized or remain as a basic center, influencing solubility and off-target interactions.
This compound serves as a valuable synthon for introducing this moiety. The pivaloyl (Piv) group, a bulky acyl protecting group, offers steric hindrance that can influence reactivity and is stable under a range of conditions, yet can be removed when desired.[3][4] This guide will explore two primary strategies for the N-alkylation of heterocyclic amines using this reagent: direct N-alkylation (via a presumed halo-intermediate or direct reductive amination) and a two-step reductive amination approach.
Reagent Overview and Handling
-
Chemical Structure:
-
Name: this compound
-
Formula: C₁₁H₂₃ClN₂O
-
Molecular Weight: 234.77 g/mol
-
Appearance: Typically a white to off-white solid.
-
-
Storage and Stability: Store in a cool, dry place, tightly sealed to prevent moisture absorption. The hydrochloride salt is generally stable under ambient conditions.
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Proposed Reaction Pathways and Mechanistic Considerations
Two principal pathways are proposed for the N-alkylation of heterocyclic amines using this compound. The choice of method will depend on the nature of the heterocyclic amine and the desired reaction conditions.
Pathway A: Direct Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds.[5][6] This one-pot procedure involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine. In this context, the primary amine of N-Pivaloyl-4-aminomethylpiperidine reacts with a heterocyclic aldehyde or ketone.
Caption: Hypothetical workflow for SN2-based N-alkylation.
This pathway is presented for conceptual completeness, and the direct reductive amination is generally the more convergent and practical approach.
Experimental Protocols
Note: These protocols are proposed based on analogous reactions and general principles of organic synthesis. Optimization may be required for specific heterocyclic amines.
Protocol 1: Direct Reductive Amination of a Heterocyclic Aldehyde
This protocol is suitable for heterocyclic aldehydes and ketones.
Materials:
-
This compound
-
Heterocyclic aldehyde (e.g., indole-3-carboxaldehyde, pyrazole-4-carboxaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.1 eq.) and the heterocyclic aldehyde (1.0 eq.).
-
Add anhydrous DCM or DCE to achieve a concentration of approximately 0.1-0.2 M with respect to the aldehyde.
-
Add Et₃N or DIPEA (1.2 eq.) to neutralize the hydrochloride salt and stir the mixture at room temperature for 15-30 minutes. The free base of the piperidine derivative will be generated in situ.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated heterocycle.
| Parameter | Condition | Rationale |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective for imines in the presence of aldehydes. Less toxic than NaBH₃CN. |
| Solvent | DCM or DCE | Anhydrous, aprotic solvents that are compatible with the reagents. |
| Base | Et₃N or DIPEA | Neutralizes the HCl salt to generate the free amine for reaction. |
| Stoichiometry | Slight excess of amine | To ensure complete consumption of the often more valuable heterocyclic aldehyde. |
Protocol 2: Deprotection of the Pivaloyl Group
The pivaloyl group can be removed under acidic or basic conditions, or via reduction. The choice of method depends on the stability of the N-alkylated heterocycle.
Materials:
-
N-Pivaloyl protected N-alkylated heterocycle
-
Hydrochloric acid (HCl) in methanol or dioxane (e.g., 4 M)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve the N-pivaloyl protected compound in a minimal amount of methanol or dioxane.
-
Add an excess of 4 M HCl in methanol or dioxane.
-
Stir the reaction at room temperature or gently heat to 40-50 °C for 4-12 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the deprotected product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Materials:
-
N-Pivaloyl protected N-alkylated heterocycle
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
Procedure:
-
Dissolve the N-pivaloyl protected compound in methanol or ethanol.
-
Add a solution of NaOH or KOH (3-5 eq.) in water.
-
Heat the mixture to reflux for 6-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free base of the deprotected product.
Substrate Scope and Reactivity Considerations
The proposed protocols are expected to be applicable to a wide range of heterocyclic amines. However, the nucleophilicity and steric environment of the nitrogen atom in the heterocycle will influence the reaction outcome.
-
Indoles, Pyrazoles, Imidazoles, Triazoles, and Tetrazoles: These are common heterocyclic cores in medicinal chemistry and are generally amenable to N-alkylation. [7][8][9]For unsymmetrical heterocycles like imidazoles and pyrazoles, a mixture of regioisomers may be obtained.
-
Steric Hindrance: The bulky pivaloyl group on the piperidine nitrogen may sterically hinder the approach to the reactive aminomethyl group in some cases. This could potentially slow down the reaction rate compared to less hindered analogues.
-
Nucleophilicity of the Heterocycle: The nucleophilicity of the nitrogen atom in the heterocyclic amine is a key factor. Electron-withdrawing groups on the heterocycle will decrease its nucleophilicity and may require more forcing reaction conditions (e.g., higher temperature, stronger base if applicable).
Conclusion
This compound is a promising and versatile reagent for the synthesis of N-alkylated heterocyclic amines, a class of compounds with significant potential in drug discovery. Although direct literature examples are not abundant, the application of well-established synthetic methodologies such as reductive amination provides a clear and viable path for its use. The protocols and considerations outlined in this guide are intended to provide a strong starting point for researchers to incorporate the valuable 4-aminomethylpiperidine scaffold into their target molecules. As with any synthetic procedure, empirical optimization for each specific substrate is recommended to achieve the best results.
References
- Synthesis of New Piperidine based N(2)-Alkylated 1,2,3-Triazole Hybrids in Basic Medium. (2022). ajc.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (2004). Sciforum.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
- Prospects for Creating New Medicines Based on Nitrogen-Containing Organic Compounds. (n.d.). Prime Scholars.
- Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amin
- Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amin
- N-Alkylation of imidazoles. (n.d.). University of Otago.
- Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (2003). PubMed.
- N-alkylation of NH-1,2,3-triazoles. (n.d.).
- Alkylation of 5-Substituted 1 H -Tetrazoles via the Diazotization of Aliph
- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (n.d.). MDPI.
- Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (n.d.). PubMed Central (PMC).
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
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- 4. sciforum.net [sciforum.net]
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- 6. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
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- 9. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Pivaloyl-4-aminomethylpiperidine Hydrochloride in Parallel Synthesis Methodologies
Introduction: The Strategic Value of the Pivaloyl-Protected Piperidine Scaffold in Drug Discovery
The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its three-dimensional structure and ability to engage in key hydrogen bonding interactions make it a highly desirable component for modulating pharmacokinetic and pharmacodynamic properties.[3] In the realm of high-throughput discovery chemistry, the efficient construction of diverse chemical libraries is paramount. N-Pivaloyl-4-aminomethylpiperidine hydrochloride emerges as a superior building block for these endeavors, offering a unique combination of stability, reactivity, and synthetic versatility.
The pivaloyl (Piv) protecting group, a bulky tert-butyl carbonyl moiety, confers significant stability to the piperidine nitrogen, preventing unwanted side reactions under a variety of conditions.[4] This robustness is crucial for the successful execution of multi-step parallel synthesis campaigns. The primary amine of the 4-aminomethyl side chain, unmasked from its hydrochloride salt in situ, serves as a versatile handle for a multitude of chemical transformations, most notably amide bond formation and reductive amination. These two reactions form the bedrock of many parallel synthesis libraries, allowing for the rapid and systematic exploration of chemical space around a core scaffold.
This guide provides an in-depth exploration of the application of this compound in parallel synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry at play.
Core Synthetic Methodologies and Library Generation
The primary utility of this compound in parallel synthesis lies in its application as a versatile scaffold for the creation of diverse libraries of amides and secondary amines. The general workflow for library synthesis is depicted below.
Methodology 1: Parallel Amide Bond Formation
Amide coupling is one of the most frequently utilized reactions in medicinal chemistry, allowing for the robust connection of amine and carboxylic acid building blocks.[5] The primary amine of N-Pivaloyl-4-aminomethylpiperidine serves as an excellent nucleophile in these transformations.
The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this, the carboxylic acid must be activated. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, thus rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of coupling reagent and additives can be critical for achieving high yields and minimizing side reactions, particularly racemization if chiral carboxylic acids are employed.
This protocol is designed for the synthesis of a 96-well plate library of amides derived from N-Pivaloyl-4-aminomethylpiperidine and a diverse set of carboxylic acids.
Materials:
-
This compound
-
A diverse library of carboxylic acids (e.g., aromatic, heteroaromatic, aliphatic)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional, for high-throughput setup)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.5 M stock solution of DIPEA in anhydrous DMF.
-
Prepare a 0.2 M stock solution of each carboxylic acid in your library in anhydrous DMF in a separate 96-well plate.
-
-
Reaction Setup (per well):
-
To each well of the 96-well reaction block, add the carboxylic acid solution (100 µL, 0.02 mmol, 1.0 eq).
-
Add the this compound stock solution (110 µL, 0.022 mmol, 1.1 eq).
-
Add the DIPEA stock solution (100 µL, 0.05 mmol, 2.5 eq). The addition of this base is crucial to both neutralize the hydrochloride salt of the amine and facilitate the coupling reaction.
-
Add the HATU stock solution (120 µL, 0.024 mmol, 1.2 eq).
-
-
Reaction:
-
Seal the reaction block with a sealing mat.
-
Shake the reaction block at room temperature for 4-16 hours. Reaction progress can be monitored by LC-MS analysis of a representative well.
-
-
Work-up:
-
Once the reaction is complete, add ethyl acetate (1 mL) to each well.
-
Add saturated aqueous NaHCO₃ solution (0.5 mL) to each well to quench the reaction and remove acidic byproducts.
-
Mix thoroughly and allow the layers to separate.
-
Remove the aqueous layer.
-
Wash the organic layer with brine (0.5 mL).
-
Dry the organic layer by passing it through a 96-well filter plate containing anhydrous MgSO₄.
-
Collect the filtrate in a clean 96-well plate and concentrate to dryness under a stream of nitrogen or in a centrifugal evaporator.
-
-
Purification and Analysis:
-
The crude products can be purified by high-throughput parallel purification techniques such as preparative HPLC-MS.
-
Analyze the final compounds for purity and identity using LC-MS and ¹H NMR.
-
Table 1: Representative Amide Coupling Reaction Data
| Carboxylic Acid Example | Coupling Reagent | Base | Reaction Time (h) | Typical Yield (%) | Notes |
| Benzoic Acid | HATU | DIPEA | 6 | 85-95 | Standard, high-yielding reaction. |
| 4-Chlorobenzoic Acid | HATU | DIPEA | 6 | 80-90 | Electron-withdrawing groups are well-tolerated. |
| Phenylacetic Acid | EDC/HOBt | DIPEA | 8 | 75-85 | EDC can be a more cost-effective alternative. |
| N-Boc-glycine | HATU | DIPEA | 4 | 90-98 | Peptide couplings are generally very efficient. |
Methodology 2: Parallel Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds, providing access to a wide range of secondary and tertiary amines.[6][7] It is a cornerstone of combinatorial chemistry due to its broad substrate scope and operational simplicity.
This reaction proceeds in two stages, which are often carried out in a single pot. First, the primary amine of N-Pivaloyl-4-aminomethylpiperidine reacts with the carbonyl group of an aldehyde or ketone to form a hemiaminal, which then dehydrates to form an imine (from an aldehyde) or an enamine (from a ketone). In the second stage, a reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the imine or enamine to the corresponding amine.
A key aspect of a successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate imine/enamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its mildness and tolerance of a wide range of functional groups.
This protocol describes the synthesis of a 96-well plate library of secondary amines from N-Pivaloyl-4-aminomethylpiperidine and a diverse set of aldehydes.
Materials:
-
This compound
-
A diverse library of aldehydes (e.g., aromatic, heteroaromatic, aliphatic)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)
-
Methanol (for quenching)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
96-well reaction block with sealing mat
Procedure:
-
Stock Solution and Reagent Plating:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DCE.
-
Prepare a 0.2 M stock solution of each aldehyde in your library in anhydrous DCE in a separate 96-well plate.
-
Weigh sodium triacetoxyborohydride (1.5 eq per well) into each well of the 96-well reaction block.
-
-
Reaction Setup (per well):
-
To each well of the reaction block containing the pre-weighed NaBH(OAc)₃, add the aldehyde solution (100 µL, 0.02 mmol, 1.0 eq).
-
Add the this compound stock solution (100 µL, 0.02 mmol, 1.0 eq).
-
Add DIPEA (7 µL, 0.04 mmol, 2.0 eq) to each well to neutralize the hydrochloride salt.
-
-
Reaction:
-
Seal the reaction block and shake at room temperature for 12-24 hours. Monitor the reaction by LC-MS.
-
-
Work-up:
-
Carefully add methanol (0.2 mL) to each well to quench any remaining reducing agent.
-
Add saturated aqueous NaHCO₃ solution (0.5 mL) to each well.
-
Add DCM (1 mL) to each well and mix thoroughly.
-
Separate the organic layer.
-
Wash the organic layer with brine (0.5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to dryness.
-
-
Purification and Analysis:
-
Purify the crude products via high-throughput parallel purification (e.g., preparative HPLC-MS).
-
Analyze the final compounds for purity and identity using LC-MS and ¹H NMR.
-
The Pivaloyl Group: Stability and Deprotection Strategies
The choice of the pivaloyl group is a deliberate one, offering distinct advantages over more common protecting groups like Boc (tert-butoxycarbonyl).
-
Enhanced Stability: The pivaloyl group is significantly more stable to acidic conditions than the Boc group.[4] This allows for a broader range of reaction conditions to be employed in subsequent synthetic steps without premature deprotection.
-
Orthogonality: The stability of the pivaloyl group provides orthogonality with other protecting groups, such as Boc or Fmoc, which are readily cleaved under acidic or basic conditions, respectively.
While highly stable, the pivaloyl group can be removed when desired, typically under harsh basic or reductive conditions.
Protocol: Pivaloyl Group Deprotection
This protocol describes a general method for the cleavage of the N-pivaloyl group from the piperidine nitrogen.
Materials:
-
N-Pivaloyl piperidine derivative
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethylene glycol or Diethylene glycol
-
Heating mantle and reflux condenser
Procedure:
-
Reaction Setup:
-
Dissolve the N-pivaloyl piperidine derivative (1.0 eq) in ethylene glycol.
-
Add a large excess of potassium hydroxide (10-20 eq).
-
-
Reaction:
-
Heat the mixture to a high temperature (e.g., 180-200 °C) under a reflux condenser for 12-48 hours. The reaction should be monitored by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add water to the mixture.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected piperidine.
-
Note: For substrates sensitive to harsh basic conditions, reductive cleavage using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF can be an alternative.[8]
Conclusion and Future Perspectives
This compound is a robust and versatile building block for the construction of diverse chemical libraries in a parallel synthesis format. Its inherent stability, coupled with the reactivity of the primary amine handle, allows for the efficient and reliable generation of large numbers of novel amide and secondary amine derivatives. The protocols detailed herein provide a solid foundation for researchers to leverage this valuable scaffold in their drug discovery programs. The continued development of automated synthesis platforms will further enhance the utility of such building blocks, accelerating the design-make-test-analyze cycle and ultimately contributing to the discovery of new therapeutic agents.[9]
References
- Harrity, J. P., Mora-Radó, H., Czechtizky, W., & Méndez, M. (2020).
- Rice, D. S., et al. (2020).
- Tripos Discovery Research. A Mild Protocol for Parallel Solution Phase Synthesis of Cyclic Imides. Technology Networks.
- Alvarez-Bercedo, P., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Sciforum.
- Enamine. (n.d.). Analogues of Piperidine for Drug Design.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Versatility of Piperidine-Based Building Blocks in Chemical Synthesis.
- Royal Society of Chemistry. (2023).
- Bolm, C., et al. (2019). Deprotection of the pivaloyl group with LiAlH4.
- Wang, G. X., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry.
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie.
- Matassini, C., Clemente, F., & Goti, A. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules.
- Schepmann, D., et al. (2018).
- U.S. Patent No. 5,272,157. (1993). Derivatives of 4-(aminomethyl)
- Goti, A., et al. (2019). Reductive Amination Routes in the Synthesis of Piperidine Iminosugars. Molecules.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
- Chupakhin, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Technology Networks. (2024).
- GalChimia. (2014). A New Way to Amines.
- ResearchGate. (2013). Does anyone know of a mild and efficient procedure for deprotection of pivaloyl esters on oligosaccharides?
- Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology.
- Bogolubsky, A. V., et al. (2013).
- Sigma-Aldrich. (n.d.).
- Comins, D. L., & Dehghani, A. (1992). Enantioselective Synthesis of 2-Substituted-N-Boc-Δ-4,5-piperidines. Tetrahedron Letters.
- European Patent No. EP4011901A1. (2022). Method for the fmoc group cleavage.
- Li, X., et al. (2024).
- Ialongo, C., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules.
- Antermite, D., et al. (2021).
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Application Notes and Protocols for N-Pivaloyl-4-aminomethylpiperidine Hydrochloride in Fragment-Based Drug Design
Introduction: The Strategic Role of Piperidine Fragments in Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry for identifying novel lead compounds.[1][2] Unlike high-throughput screening (HTS) which tests large libraries of complex molecules, FBDD screens small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target.[1][2] The core principle is that these simple fragments can be more readily optimized into potent, drug-like molecules with superior physicochemical properties.[3]
The piperidine moiety is a privileged scaffold in medicinal chemistry, valued for its three-dimensional character and its ability to be readily functionalized. When incorporated into a fragment, it provides a rigid core that can orient substituents into specific vectors in a protein's binding pocket. This application note focuses on N-Pivaloyl-4-aminomethylpiperidine Hydrochloride , a fragment that combines the advantageous piperidine core with features designed to enhance its utility in FBDD campaigns.
This compound: A Fragment Poised for Discovery
This compound is an ideal candidate for inclusion in a fragment library. Its utility stems from a careful balance of structural features that align with the principles of FBDD.
Structural and Physicochemical Properties
| Property | Value | "Rule of Three" Compliance |
| Molecular Weight | 234.77 g/mol | Yes (<300 Da) |
| cLogP (predicted) | ~1.5 - 2.5 | Yes (<3) |
| Hydrogen Bond Donors | 2 (protonated amine) | Yes (≤3) |
| Hydrogen Bond Acceptors | 1 (amide oxygen) | Yes (≤3) |
| Rotatable Bonds | 3 | Yes (≤3) |
These properties make this compound an excellent starting point for an FBDD campaign, as it possesses the low complexity and favorable physicochemical properties that are hallmarks of a good fragment.[2][3][4]
The pivaloyl group serves a dual purpose: it adds steric bulk which can probe specific pockets in a binding site, and the amide bond provides a hydrogen bond acceptor. The aminomethyl group, protonated at physiological pH, offers a key hydrogen bond donor and a potential salt-bridge interaction point. The piperidine ring itself acts as a non-planar scaffold, offering superior 3D topology compared to flat aromatic fragments.
Hypothetical FBDD Workflow: Targeting a Protein Kinase
To illustrate the application of this compound, we will outline a hypothetical FBDD campaign against a protein kinase, a common drug target.
Caption: A hypothetical FBDD workflow from initial screening to lead optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound
A plausible synthetic route involves the acylation of a commercially available piperidine derivative.
Materials:
-
1-Boc-4-(aminomethyl)piperidine
-
Pivaloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Acylation: Dissolve 1-Boc-4-(aminomethyl)piperidine (1 equivalent) and TEA (1.2 equivalents) in DCM. Cool the solution to 0°C in an ice bath. Add pivaloyl chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the Boc-protected intermediate.
-
Deprotection and Salt Formation: Dissolve the purified intermediate in a minimal amount of DCM or methanol. Add an excess of HCl solution (e.g., 2M in diethyl ether) and stir at room temperature for 2-4 hours. The hydrochloride salt will precipitate.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Protocol 2: Primary Screening by Saturation Transfer Difference (STD) NMR
STD-NMR is a powerful technique for detecting the weak binding of fragments to a large protein target.[5][6]
Materials:
-
Target protein (e.g., protein kinase) in a suitable deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pH 7.5 in 99.9% D₂O)
-
Fragment library including this compound
-
NMR spectrometer (≥600 MHz) equipped with a cryoprobe
Procedure:
-
Sample Preparation: Prepare a solution of the target protein at a concentration of 10-50 µM. Prepare a stock solution of the fragment library cocktail (typically 5-10 fragments per cocktail) at a concentration where each fragment is 1-2 mM. The final screening sample will contain the protein and the fragment cocktail, with a large molar excess of the fragments.
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the sample to confirm the presence of both protein and fragment signals.
-
Set up the STD experiment. This involves acquiring two spectra: an "on-resonance" spectrum where a specific region of the protein's proton signals is selectively saturated, and an "off-resonance" spectrum where the saturation frequency is applied to a region with no signals.
-
Key parameters to optimize include the saturation time (typically 1-3 seconds) and the saturation power.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Only protons of the fragments that bind to the protein will show signals in the STD spectrum. The intensity of these signals is proportional to the proximity of the fragment's protons to the protein surface.
-
Fragments showing clear signals in the STD spectrum are considered primary hits.
-
Protocol 3: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)
SPR is used to confirm the hits from the primary screen and to determine their binding affinity and kinetics in a label-free, real-time manner.[7][8]
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Target protein
-
This compound and other primary hits
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling. A reference flow cell should be prepared by performing the activation and blocking steps without protein immobilization.
-
Binding Analysis:
-
Prepare a dilution series of the fragment in the running buffer. A typical concentration range for fragments is 1 µM to 1 mM.
-
Inject the fragment solutions over the protein and reference surfaces at a constant flow rate.
-
Monitor the change in the refractive index (measured in Resonance Units, RU) over time to generate a sensorgram.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active surface data to correct for bulk refractive index changes and non-specific binding.
-
Plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD). A KD in the high µM to mM range is expected for a fragment hit.
-
Protocol 4: Structural Characterization by X-ray Crystallography
Obtaining a high-resolution crystal structure of the protein-fragment complex is crucial for understanding the binding mode and guiding the subsequent fragment evolution phase.[9][10]
Materials:
-
Crystallization-grade target protein
-
This compound
-
Crystallization screens and plates
-
X-ray diffraction equipment (synchrotron source is often required for fragment complexes)
Procedure:
-
Co-crystallization or Soaking:
-
Co-crystallization: Set up crystallization trials with the protein in the presence of the fragment (typically at a 5-10 fold molar excess).
-
Soaking: If protein crystals are already available, they can be soaked in a solution containing the fragment.
-
-
Crystal Harvesting and Cryo-protection: Once suitable crystals have grown, they are harvested and flash-cooled in liquid nitrogen, often after being transferred to a cryo-protectant solution.
-
Data Collection and Processing: Collect X-ray diffraction data from the crystal. Process the diffraction images to obtain a set of structure factors.
-
Structure Solution and Refinement:
-
Solve the structure using molecular replacement if a structure of the apo-protein is available.
-
Carefully examine the resulting electron density map for evidence of the bound fragment.
-
Build the fragment into the density and refine the protein-fragment complex model.
-
Fragment Evolution: From Hit to Lead
With the structural information from the co-crystal structure, this compound can be optimized to improve its potency.
Caption: Strategies for evolving the initial fragment hit.
-
Fragment Growing: The solved structure may reveal an adjacent pocket that can be exploited. The aminomethyl group provides a convenient vector for synthetic elaboration to introduce new functional groups that can form additional interactions.[11]
-
Fragment Linking: If another fragment is found to bind in a proximal pocket, the two can be chemically linked. The piperidine scaffold of our initial hit provides multiple points for linker attachment.[12][13][14]
The success of these optimization strategies is quantified using metrics like Ligand Efficiency (LE) , which normalizes binding affinity for the size of the molecule.[15][16] The goal is to increase potency while maintaining a favorable LE, ensuring that the increase in affinity is not simply due to an increase in size.
Conclusion
This compound represents a well-designed fragment for FBDD campaigns. Its physicochemical properties align with the "Rule of Three," and its structural features offer a versatile platform for hit identification and subsequent optimization. The protocols outlined in this note provide a comprehensive framework for utilizing this and similar fragments to discover novel, high-quality lead compounds. The integration of biophysical screening methods with high-resolution structural biology is key to the successful application of this powerful drug discovery paradigm.
References
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Title: Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective. Source: Expert Opinion on Drug Discovery, [Link]
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Title: Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective (Duplicate for context). Source: Expert Opinion on Drug Discovery, [Link]
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Title: The role of ligand efficiency metrics in drug discovery. Source: Vrije Universiteit Amsterdam, [Link]
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Title: The Role of Ligand Efficiency Measures in Drug Discovery. Source: Academy's Library Repository, [Link]
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Title: The 'rule of three' for fragment-based drug discovery: Where are we now?. Source: ResearchGate, [Link]
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Title: Saturation transfer difference NMR for fragment screening. Source: PubMed, [Link]
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Title: Fragment Linking Strategies for Structure-Based Drug Design. Source: ResearchGate, [Link]
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Title: Saturation Transfer Difference (STD) - NMR experiment procedure. Source: University of Maryland, [Link]
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Title: Multiplexed experimental strategies for fragment library screening using SPR biosensors. Source: Springer Nature, [Link]
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Title: Saturation Transfer Difference Spectroscopy. Source: ResearchGate, [Link]
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Title: Surface Plasmon Resonance Protocol & Troubleshooting. Source: Creative Biolabs, [Link]
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Title: Principle and Protocol of Surface Plasmon Resonance (SPR). Source: Creative BioMart, [Link]
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Title: Saturation Transfer Difference (STD) Spectroscopy. Source: Glycopedia, [Link]
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Title: this compound. Source: Autech Industry Co.,Limited, [Link]
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Title: Guidelines for the successful generation of protein-ligand complex crystals. Source: International Union of Crystallography, [Link]
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Title: A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Source: National Institutes of Health, [Link]
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Title: 4-(N-BOC-Amino)-1-(pivaloyl)piperidine. Source: PubChem, [Link]
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N-Pivaloyl-4-aminomethylpiperidine Hydrochloride coupling reactions and conditions
An Application Guide to the Strategic Use of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride in Coupling Reactions
Introduction: A Chemist's Perspective on a Versatile Building Block
This compound is a highly valuable heterocyclic building block in modern medicinal chemistry. Its structure features a piperidine core, which is a prevalent motif in numerous approved drugs, functionalized with a primary aminomethyl group at the 4-position. This primary amine serves as a key reactive handle for introducing the piperidine scaffold into larger molecules. The piperidine nitrogen is protected by a pivaloyl (Piv) group, a bulky and robust amide that offers significant advantages over more common protecting groups like the tert-butoxycarbonyl (Boc) group.
The primary distinction and strategic advantage of the pivaloyl group lies in its exceptional stability. Unlike the Boc group, which is readily cleaved under mild acidic conditions, the pivaloyl amide is resistant to a wide range of reagents and pH conditions, requiring harsh protocols (e.g., strong acid or base with prolonged heating) for its removal. This chemical orthogonality allows chemists to perform extensive modifications on the primary amine handle without risking cleavage of the piperidine protecting group, a crucial consideration in multi-step synthetic campaigns. The compound is supplied as a hydrochloride salt, meaning the primary amine is protonated, a factor that must be addressed during reaction setup.
This guide provides an in-depth exploration of the two principal coupling reactions involving this compound: Amide Bond Formation and Reductive Amination . We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-tested insights for optimizing these critical transformations.
PART 1: Amide Bond Formation - Forging the Peptidic Linkage
The most fundamental application of N-Pivaloyl-4-aminomethylpiperidine is its use as a nucleophile in amide coupling reactions with carboxylic acids. This reaction forms a stable amide bond and is a cornerstone of pharmaceutical synthesis.
Mechanistic Overview
Direct reaction between a carboxylic acid and an amine to form an amide is exceedingly slow and requires high temperatures, making it impractical for complex molecules. Therefore, the carboxylic acid must first be "activated" to generate a highly electrophilic intermediate. This is achieved using a coupling reagent. The activated acid is then susceptible to rapid nucleophilic attack by the primary amine of the piperidine building block to form the desired amide product. A non-nucleophilic organic base is essential to neutralize the hydrochloride salt and to scavenge the acidic byproducts generated during the reaction.
Comparative Data: Common Amide Coupling Conditions
The choice of coupling reagent, base, and solvent is critical for achieving high yields and purity. The following table summarizes common conditions.
| Coupling Reagent | Base (Equivalents) | Solvent | Temperature | Key Considerations |
| HATU / HBTU | DIPEA (2.0 - 3.0) | DMF, NMP | 0 °C to RT | Highly efficient and fast; minimizes racemization for chiral acids. HATU is generally considered more reactive.[1] |
| EDC·HCl / HOBt | DIPEA or Et₃N (2.0) | DCM, DMF | 0 °C to RT | Economical choice. The urea byproduct is water-soluble, simplifying work-up. HOBt is added to suppress side reactions and reduce racemization.[1] |
| PyBOP | DIPEA (2.0 - 3.0) | DMF, DCM | RT | Similar in efficiency to HATU/HBTU, but byproducts are considered less hazardous than those from its predecessor, BOP.[1] |
| Pivaloyl Chloride | Et₃N (2.0) | THF, DCM | -20 °C to 0 °C | Forms a mixed anhydride intermediate. Cost-effective but can be less suitable for complex substrates due to higher reactivity.[2][3] |
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol provides a reliable starting point for the coupling of a generic carboxylic acid to this compound.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add this compound (1.05 eq), HATU (1.1 eq), and finally, slowly add DIPEA (3.0 eq) to the stirred solution. The reaction may generate a slight exotherm. For sensitive substrates, the solution can be cooled to 0 °C before adding the base.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 5% aqueous LiCl solution (to remove residual DMF), saturated aqueous NaHCO₃, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane. Pro-Tip: Adding 0.5-1% triethylamine to the eluent can prevent peak tailing caused by the basic piperidine nitrogen in the product.
PART 2: Reductive Amination - Building C-N Bonds
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, providing an alternative to amide coupling for connecting the piperidine moiety to other molecules via a more flexible secondary amine linkage. This reaction proceeds by coupling the primary amine with an aldehyde or ketone.
Mechanistic Overview
This is a two-stage, one-pot process. First, the primary amine of the piperidine building block reacts with the carbonyl group of an aldehyde or ketone to form an imine (from an aldehyde) or enamine (from a ketone), which exists in equilibrium with its protonated iminium ion form. In the second stage, a mild, selective reducing agent, introduced into the same pot, reduces the C=N double bond of the iminium ion to form the final secondary amine product.[4][5][6]
The choice of reducing agent is critical. It must be powerful enough to reduce the iminium ion but not so reactive that it reduces the starting aldehyde or ketone before the imine can form. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.[6]
Comparative Data: Common Reductive Amination Conditions
| Reducing Agent | Base (Equivalents) | Solvent | Key Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Et₃N or DIPEA (1.1) | DCM, THF, DCE | The gold standard. Mild, selective for the iminium ion, and tolerant of most functional groups. Does not require strict pH control. |
| Sodium Cyanoborohydride (NaBH₃CN) | None (pH control needed) | MeOH, EtOH | Effective but highly toxic (releases HCN gas under acidic conditions). Requires careful pH control (pH 6-7) to prevent reduction of the carbonyl. |
| Sodium Borohydride (NaBH₄) | None (pH control needed) | MeOH, EtOH | Can reduce the starting aldehyde/ketone. Often requires a two-step procedure where the imine is pre-formed before adding the reducing agent.[5] |
| H₂ / Catalyst (e.g., Pd/C) | Et₃N (1.1) | MeOH, EtOH | "Greener" option but requires specialized hydrogenation equipment. Can be incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
Protocol 2: General Procedure for Reductive Amination with NaBH(OAc)₃
This protocol describes a standard one-pot reductive amination using an aldehyde.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the aldehyde or ketone (1.0 eq), this compound (1.1 eq), and anhydrous DCM (approx. 0.1 M).
-
Base Addition: Add triethylamine (1.1 eq) to the suspension and stir for 10-15 minutes at room temperature to neutralize the hydrochloride and form the iminium ion intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred mixture. The addition may cause some bubbling.
-
Reaction Monitoring: Stir the reaction at room temperature until the starting carbonyl compound is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, often using a gradient of methanol in dichloromethane with 0.5-1% triethylamine added to the eluent.
PART 3: Troubleshooting and Expert Insights
-
The Critical Role of the Base: The most common error is forgetting that the starting material is a hydrochloride salt. At least one equivalent of base is required simply to liberate the free primary amine before it can act as a nucleophile. For amide couplings, additional base is needed to neutralize the acid byproduct, hence the recommendation for 2-3 equivalents.
-
Pivaloyl Group Integrity: The N-pivaloyl group is exceptionally stable under all standard coupling and reductive amination conditions. It will not be cleaved or participate in side reactions.
-
Steric Considerations: The aminomethyl group is sterically accessible. However, if coupling with a very bulky carboxylic acid or ketone, the reaction may be sluggish. In these cases, switching to a more powerful coupling reagent like HATU or increasing the reaction temperature may be necessary.[7]
-
Purification Strategy: Products derived from this building block contain a basic piperidine nitrogen. This can lead to significant tailing during silica gel chromatography. This issue is effectively mitigated by adding a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to the eluent system.
References
- Organic Syntheses. (n.d.). Procedure for Pivaloyl Chloride Use.
- ChemicalBook. (2024). Ponesimod: Synthesis and Description.
- Sivaraj, N., Dohi, T., & Singh, F. (2020). One‐pot transamidation of N‐pivaloyl activated amides 194. ResearchGate.
- LabSolu. (n.d.). This compound.
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- BenchChem. (2025). Reactivity Showdown: Ortho- vs. Para-Methyl 4-Anilino-1-Boc-Piperidine in Drug Synthesis.
- ResearchGate. (2025). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- BenchChem. (2025). Technical Support Center: Synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
- PubChem. (n.d.). 4-(N-BOC-Amino)-1-(pivaloyl)piperidine.
- AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride.
- ResearchGate. (2025). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
- PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine.
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- Sigma-Aldrich. (n.d.). 1-Boc-4-(aminomethyl)piperidine.
- Royal Society of Chemistry. (2016). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry.
- Reddit. (2024). Does piperidine work in reductive amination like this?.
- National Institutes of Health. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PubMed Central.
- Cambridge Open Engage. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides.
- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
- BenchChem. (n.d.). 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide for Researchers.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- BenchChem. (2025). Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.
- ResearchGate. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N -2-Nitrophenyl Hydrazonyl Bromides.
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Analytical methods for characterizing N-Pivaloyl-4-aminomethylpiperidine Hydrochloride
An Application Note and Protocol for the Comprehensive Characterization of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride
Abstract
This compound is a key building block and intermediate in pharmaceutical synthesis, notable for its piperidine core, a scaffold prevalent in a multitude of therapeutic agents.[1][2][3] Rigorous analytical characterization is imperative to ensure its identity, purity, and quality, which are critical for the consistency and safety of downstream active pharmaceutical ingredients (APIs). This guide provides a multi-faceted analytical strategy, detailing robust protocols for structural elucidation and purity assessment. We present field-proven methodologies employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each protocol is designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, aligning with the principles of Analytical Quality by Design (AQbD) and regulatory guidelines such as those from the International Council for Harmonisation (ICH).[4][5]
Introduction: The Analytical Imperative
The structural integrity and purity profile of a pharmaceutical intermediate directly impacts the quality, safety, and efficacy of the final drug product. This compound (Figure 1) possesses several functional groups—a tertiary amide, a primary amine hydrochloride, and a saturated heterocyclic ring—that necessitate a combination of orthogonal analytical techniques for unambiguous characterization. Potential impurities can arise from the synthesis, including unreacted starting materials like 4-(aminomethyl)piperidine and pivaloyl chloride, or by-products from side reactions.[6]
This document serves as a comprehensive technical guide for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step protocols grounded in established scientific principles.
Figure 1: Chemical Structure of this compound Molecular Formula: C₁₁H₂₃ClN₂O Molecular Weight: 234.77 g/mol [7]
Integrated Analytical Workflow
A comprehensive characterization strategy relies on the synergy of multiple analytical techniques. Structural confirmation is typically achieved first, followed by methods to assess purity and quantify impurities. The workflow diagram below illustrates the logical progression of analysis.
Caption: Integrated workflow for the comprehensive characterization of the target compound.
Chromatographic Analysis for Purity Determination
Technique Insight: HPLC with Charged Aerosol Detection (CAD)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds.[8] A significant challenge with this compound is its lack of a strong ultraviolet (UV) chromophore, rendering standard UV detection insensitive.[9] To overcome this, Charged Aerosol Detection (CAD) is the recommended technique. CAD is a universal detector that provides a near-uniform response for non-volatile analytes, irrespective of their optical properties, making it ideal for this compound.[9]
The chosen reversed-phase method utilizes a C18 column. An acidic mobile phase additive, such as formic or trifluoroacetic acid, is crucial. It serves two purposes: protonating residual silanols on the silica support to minimize peak tailing of the basic analyte and ensuring the primary amine remains protonated for consistent interaction with the stationary phase.[1]
Detailed Experimental Protocol: HPLC-CAD
-
Instrumentation & Columns:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo).
-
Column: Reversed-phase C18, 150 x 4.6 mm, 3.5 µm particle size.
-
-
Reagents & Mobile Phase:
-
Mobile Phase A (MPA): 0.1% (v/v) Formic Acid in Water (HPLC Grade).
-
Mobile Phase B (MPB): 0.1% (v/v) Formic Acid in Acetonitrile (HPLC Grade).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
CAD Settings: Nitrogen gas pressure at 35 psi, default evaporation temperature settings.
-
Gradient Program:
Time (min) % MPA % MPB 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of MPA and MPB (Diluent).
-
The final concentration will be approximately 1 mg/mL.
-
-
Method Validation Considerations:
-
Specificity: Analyze a blank (diluent) and a placebo to ensure no interfering peaks at the retention time of the main analyte.
-
Linearity: Prepare a series of standards over a range of 0.1 to 1.5 mg/mL to establish the relationship between concentration and detector response.[4]
-
Accuracy & Precision: Perform replicate injections (n=6) of a known concentration to assess repeatability and intermediate precision.[4][10]
-
Structural Elucidation via Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
Technique Insight: NMR spectroscopy is the most powerful tool for unambiguous structural confirmation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework. Deuterated water (D₂O) or DMSO-d₆ are suitable solvents for this hydrochloride salt.
¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of D₂O or DMSO-d₆ in a standard 5 mm NMR tube.[1]
-
Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
Data Interpretation: The expected proton signals are detailed in Table 1. The pivaloyl group will present as a sharp singlet integrating to 9 protons, a hallmark feature. The piperidine and aminomethyl protons will appear as multiplets, with their chemical shifts influenced by the amide and ammonium groups.
¹³C NMR Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Data Interpretation: Expect signals for the carbonyl carbon, the quaternary carbon of the pivaloyl group, and distinct signals for the piperidine and methyl carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pivaloyl methyls (-C(CH ₃)₃) | ~1.2 (s, 9H) | ~27-29 |
| Pivaloyl quaternary carbon (-C (CH₃)₃) | - | ~38-40 |
| Piperidine H2, H6 (axial/equatorial) | ~2.8-3.2 (m), ~4.0-4.5 (m) | ~42-45 |
| Piperidine H3, H5 (axial/equatorial) | ~1.2-1.9 (m) | ~28-32 |
| Piperidine H4 | ~1.8-2.2 (m, 1H) | ~35-38 |
| Aminomethyl (-CH ₂-NH₃⁺) | ~3.0 (d, 2H) | ~44-46 |
| Amide Carbonyl (-C =O) | - | ~177-179 |
Note: Shifts are estimates and can vary based on solvent and concentration. The complex splitting of piperidine protons is due to restricted rotation and chair conformations.
Mass Spectrometry (MS)
Technique Insight: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the free base form of the compound. Under positive ion mode, the molecule will be detected as the protonated species [M+H]⁺.
Caption: Predicted ESI-MS fragmentation pathways for the protonated molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Interpretation:
-
Parent Ion: Expect a prominent peak corresponding to the protonated free base [C₁₁H₂₂N₂O + H]⁺ at m/z 199.18.
-
Fragmentation: Key fragments may include the loss of the pivaloyl group (resulting in a peak at m/z 114.12 for the 4-aminomethylpiperidine cation) and the pivaloyl cation itself (m/z 85.06).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Technique Insight: FTIR is a rapid and non-destructive technique for confirming the presence of key functional groups. The spectrum provides a molecular "fingerprint." For this molecule, the most characteristic bands are the amide C=O stretch and N-H vibrations.[11][12]
Protocol:
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation: Analyze the spectrum for characteristic absorption bands as listed in Table 2. The amide I band (C=O stretch) is particularly diagnostic and is expected between 1630-1680 cm⁻¹.[13][14]
Table 2: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| 3200-3000 (broad) | N-H Stretch | Primary ammonium (-NH₃⁺) |
| 2960-2850 | C-H Stretch | Aliphatic (piperidine, pivaloyl) |
| ~1640 (strong) | C=O Stretch (Amide I) | Tertiary Amide |
| ~1600 & ~1500 | N-H Bending (asymmetric/symmetric) | Primary ammonium (-NH₃⁺) |
| ~1450 | C-N Stretch | C-N bond |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the complete characterization of this compound. The synergistic use of HPLC-CAD for purity assessment and a suite of spectroscopic techniques (NMR, MS, FTIR) for structural confirmation ensures a comprehensive understanding of the material's quality. Adherence to these protocols will enable researchers and manufacturers to confidently assess the identity and purity of this important pharmaceutical intermediate, ensuring consistency and compliance with rigorous quality standards.[15] The validation of these analytical methods is a critical component of regulatory compliance and quality assurance in the pharmaceutical industry.[4][5][10]
References
-
Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(02). Available at: [Link]
-
Pharmuni. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Available at: [Link]
-
Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Available at: [Link]
-
SIELC Technologies. (2025). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Available at: [Link]
-
Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]
-
Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]
-
Arayne, M. S., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099. Available at: [Link]
-
Gaber, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
-
IVT Network. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. Available at: [Link]
-
R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]
-
Naseem, H., et al. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available at: [Link]
-
Gaber, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
-
ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available at: [Link]
-
JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. Available at: [Link]
-
YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Available at: [Link]
-
ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Available at: [Link]
-
PubMed. (n.d.). FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. Available at: [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available at: [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
ChemRxiv. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Available at: [Link]
Sources
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- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-Pivaloyl-4-aminomethylpiperidine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of this key heterocyclic building block. We will move beyond simple procedural lists to explore the chemical principles behind each step, enabling you to make informed decisions to optimize your reaction yields and purity.
The synthesis of this compound is typically approached via a two-step sequence starting from the commercially available tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1-Boc-4-(aminomethyl)piperidine). This involves an initial acylation of the primary amine followed by an acidic deprotection of the Boc group, which concurrently forms the hydrochloride salt.
General Synthesis Workflow
The following diagram illustrates the standard synthetic pathway.
Caption: Standard two-step synthesis pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific, common problems in a question-and-answer format.
Part 1: The N-Acylation Step
Q1: My yield for the N-pivaloylation of 1-Boc-4-(aminomethyl)piperidine is consistently low (<70%). What are the likely causes and how can I fix this?
Low yield in this step is a frequent issue stemming from reagent quality, reaction conditions, or competing side reactions. Let's break down the potential culprits.
Causality & Explanation:
-
Reagent Quality (Pivaloyl Chloride): Pivaloyl chloride is a highly reactive acyl chloride.[1] Its electrophilic carbonyl carbon is very susceptible to nucleophilic attack by water. If your reagent has been improperly stored or is old, it may have partially hydrolyzed to pivalic acid, which is unreactive under these conditions. This effectively reduces the stoichiometry of your acylating agent.[2][3]
-
Reaction Conditions (Presence of Water): The acylation reaction must be conducted under strictly anhydrous conditions. Any moisture in the solvent (e.g., Dichloromethane - DCM), glassware, or amine starting material will rapidly consume the pivaloyl chloride, leading to diminished yield.[4]
-
Inadequate Acid Scavenging: The reaction of an amine with an acyl chloride produces one equivalent of hydrochloric acid (HCl).[5] This HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, must be added to neutralize the generated HCl.[5][6] Insufficient base (less than 1 equivalent) is a common oversight.
-
Steric Hindrance: The pivaloyl group is sterically bulky due to its t-butyl moiety.[7] While the primary amine of the substrate is relatively unhindered, this bulk can make the reaction slower than acylations with less demanding groups (e.g., acetyl chloride). Running the reaction at 0°C without allowing it to warm to room temperature may result in an incomplete reaction.
Caption: Decision workflow for troubleshooting low acylation yield.
Troubleshooting Protocol & Optimization:
| Parameter | Standard Condition | Optimized Condition for Higher Yield | Rationale |
| Pivaloyl Chloride | 1.1 eq. | 1.1 - 1.2 eq. (freshly opened or distilled) | Ensures complete reaction by compensating for any minor hydrolysis.[1][2] |
| Base (Et₃N) | 1.2 eq. | 1.5 eq. | Ensures complete scavenging of HCl byproduct, preventing amine protonation.[5][8] |
| Solvent | Anhydrous DCM | Anhydrous DCM (passed through alumina or distilled from CaH₂) | Rigorous exclusion of water is critical to prevent hydrolysis of the acyl chloride.[4] |
| Temperature | 0 °C to RT | 0 °C for addition, then warm to RT | Initial cooling controls the exothermic reaction; warming ensures the reaction goes to completion despite steric hindrance.[6] |
| Reaction Time | 2 hours | 2-4 hours (or until TLC/LC-MS shows full conversion) | Steric bulk may slow the reaction; empirical monitoring is superior to fixed timing.[8] |
Optimized Experimental Protocol: N-Acylation
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 1-Boc-4-(aminomethyl)piperidine (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.5 eq.) to the solution.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Acylation: Add pivaloyl chloride (1.1 eq.) dropwise to the stirred solution. A precipitate of triethylamine hydrochloride may form.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC or LC-MS, ensuring the disappearance of the starting amine.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any pivalic acid) and brine.[5][9]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-Boc-N-pivaloyl-4-aminomethylpiperidine, which can be used in the next step, often without further purification.
Part 2: Boc Deprotection and Salt Formation
Q2: The Boc deprotection seems incomplete, or I am struggling to isolate the final hydrochloride salt as a clean, white solid. What should I do?
This final step combines deprotection and salt formation, and issues here often relate to the choice of acid, solvent, and isolation technique.
Causality & Explanation:
-
Incomplete Deprotection: The tert-butyloxycarbonyl (Boc) group is reliably cleaved under strong acidic conditions.[10][11] The mechanism involves protonation of the carbamate, followed by fragmentation to the stable tert-butyl cation, CO₂, and the free amine.[12] Incomplete reaction is almost always due to insufficient acid or inadequate reaction time. While aqueous HCl can be used, anhydrous solutions like HCl in 1,4-dioxane or diethyl ether are often preferred to facilitate precipitation of the final salt.[11][13]
-
Isolation Issues (Oiling Out): Amine hydrochloride salts can sometimes precipitate as oils or gums rather than crystalline solids, especially if impurities are present. This can be due to residual solvent or the presence of water, as many hydrochloride salts are hygroscopic or highly water-soluble.[14][15]
-
Low Isolated Yield: The hydrochloride salt of your product has some solubility in polar solvents, including excess reagent solutions like HCl/dioxane and especially in any aqueous media.[15] Using a non-polar "counter-solvent" like diethyl ether or methyl tert-butyl ether (MTBE) is crucial for maximizing precipitation and achieving a high isolated yield.
Troubleshooting Protocol & Optimization:
| Parameter | Common Issue | Optimized Solution | Rationale |
| Acid Reagent | Incomplete reaction with aqueous HCl. | Use 4M HCl in 1,4-dioxane or prepare anhydrous HCl in ether. | Anhydrous conditions prevent side reactions and often lead to cleaner precipitation of the anhydrous salt.[11][15] |
| Precipitation | Product oils out or remains in solution. | After reaction, add the solution dropwise to a rapidly stirring volume of a non-polar solvent (e.g., MTBE or diethyl ether). | The hydrochloride salt is typically insoluble in non-polar ethers, forcing it to precipitate as a solid.[13][16] |
| Purification | Product is off-white or gummy. | Collect the solid by filtration, wash thoroughly with the precipitation solvent (e.g., ether), and dry under high vacuum. Consider recrystallization if necessary. | Washing removes soluble impurities, and vacuum drying removes residual solvents that can make the product gummy.[13] |
Optimized Experimental Protocol: Deprotection and Salt Formation
-
Preparation: Dissolve the crude 1-Boc-N-pivaloyl-4-aminomethylpiperidine (1.0 eq.) from the previous step in a minimal amount of a suitable solvent like methanol or DCM.
-
Acidification: Cool the solution to 0 °C and slowly add a 4M solution of HCl in 1,4-dioxane (3-5 eq.).
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC/LC-MS for the disappearance of the Boc-protected starting material.[11]
-
Isolation:
-
Method A (Direct Precipitation): If a solid precipitates directly from the reaction, add an equal volume of diethyl ether to ensure complete precipitation.
-
Method B (Reverse Addition): Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of methanol and add this solution dropwise to a flask containing vigorously stirred diethyl ether or MTBE (10-20x volume).
-
-
Purification: Collect the resulting white solid by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether to remove any non-salt impurities.
-
Drying: Dry the this compound under high vacuum to obtain a stable, free-flowing white solid.
By carefully considering the chemistry of each step and implementing these targeted troubleshooting strategies, you can significantly improve the yield and purity of your this compound synthesis.
References
- Inno Pharmchem. (n.d.). The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- Ataman Kimya. (n.d.). PIVALOYL CHLORIDE.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
- Wikipedia. (n.d.). Hydrochloride.
- BenchChem. (2025). Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines.
- Frost, L. (2001). N-pivaloylation of an amine. ChemSpider Synthetic Pages.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
- ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81.
- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
- ResearchGate. (2012). How to make a salt of a novel compound?.
- BenchChem. (2025). Technical Support Center: Optimizing Piperidine Acylation Reactions.
- Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- BenchChem. (2025). Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine.
- BenchChem. (2025). Application Notes and Protocols for (R)-2-(Aminomethyl)-1-N-Boc-piperidine as a Chiral Building Block.
- ChemicalBook. (2025). Pivaloyl chloride.
- Grokipedia. (n.d.). Pivaloyl chloride.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
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- 2. Pivaloyl chloride | 3282-30-2 [chemicalbook.com]
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- 12. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
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- 14. Hydrochloride - Wikipedia [en.wikipedia.org]
- 15. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride
Welcome to the technical support center for the synthesis of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthesis. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions, minimize side reactions, and achieve high purity of your target compound.
I. Understanding the Core Synthesis and Potential Pitfalls
The synthesis of this compound typically involves the acylation of the primary amine of 4-aminomethylpiperidine with pivaloyl chloride. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. The primary challenge lies in achieving chemoselective acylation at the primary amine without affecting the secondary amine of the piperidine ring.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of N-Pivaloyl-4-aminomethylpiperidine?
The most prevalent side reaction is the di-acylation of 4-aminomethylpiperidine, where both the primary aminomethyl group and the secondary piperidine nitrogen are acylated by pivaloyl chloride to form N,N'-dipivaloyl-4-aminomethylpiperidine. This occurs because the piperidine nitrogen, although a secondary amine, is still nucleophilic and can react with the highly reactive pivaloyl chloride.
Q2: Why is my reaction yield consistently low?
Low yields can be attributed to several factors:
-
Formation of Byproducts: Significant conversion to the di-acylated byproduct will naturally reduce the yield of the desired mono-acylated product.
-
Hydrolysis of Pivaloyl Chloride: Pivaloyl chloride is highly reactive and susceptible to hydrolysis if there is moisture in the reaction setup (solvents, glassware, or starting materials).[1] Hydrolysis produces pivalic acid, which consumes the acylating agent and can complicate purification.
-
Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate mixing can lead to incomplete conversion of the starting material.
-
Product Loss During Workup and Purification: The product may be lost during aqueous washes if the pH is not carefully controlled, or during chromatographic purification and crystallization.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, such as dichloromethane/methanol (e.g., 95:5 or 90:10 v/v), can typically separate the starting material (4-aminomethylpiperidine), the desired product (N-Pivaloyl-4-aminomethylpiperidine), and the di-acylated byproduct. The spots can be visualized using a suitable stain like ninhydrin (for the primary amine of the starting material) or potassium permanganate.
Q4: Is it necessary to use a base in this reaction?
Yes, a base is crucial. The acylation reaction generates hydrochloric acid (HCl) as a byproduct.[2] This HCl will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically used to scavenge the HCl.[3]
Q5: What is the purpose of converting the final product to its hydrochloride salt?
Converting the free base of N-Pivaloyl-4-aminomethylpiperidine to its hydrochloride salt serves several purposes:
-
Improved Stability: The hydrochloride salt is often a more stable, crystalline solid compared to the free base, which may be an oil or a low-melting solid.
-
Easier Handling and Purification: Crystalline salts are generally easier to handle, weigh, and purify by recrystallization.
-
Enhanced Solubility: For certain applications, particularly in biological assays, the hydrochloride salt may have better aqueous solubility.
III. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of di-acylated byproduct observed by TLC/LC-MS. | 1. Incorrect Stoichiometry: Using an excess of pivaloyl chloride. 2. Slow Addition of Acylating Agent: Rapid, localized concentration of pivaloyl chloride can favor di-acylation.[4] 3. High Reaction Temperature: Higher temperatures can increase the reactivity of the secondary amine. | 1. Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of pivaloyl chloride relative to 4-aminomethylpiperidine. 2. Slow, Controlled Addition: Add the pivaloyl chloride solution dropwise to the cooled reaction mixture containing the diamine and base. 3. Maintain Low Temperature: Perform the addition of pivaloyl chloride at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature. |
| Significant amount of unreacted 4-aminomethylpiperidine remaining. | 1. Hydrolysis of Pivaloyl Chloride: Moisture in the reaction. 2. Insufficient Pivaloyl Chloride: Using a stoichiometric or sub-stoichiometric amount of the acylating agent. 3. Inadequate Base: Insufficient base to neutralize the generated HCl. | 1. Ensure Anhydrous Conditions: Use dry solvents and glassware. Handle pivaloyl chloride under an inert atmosphere (e.g., nitrogen or argon). 2. Slight Excess of Acylating Agent: Use a slight excess (e.g., 1.1 equivalents) of pivaloyl chloride. 3. Use Sufficient Base: Employ at least 2 equivalents of a non-nucleophilic base like triethylamine to scavenge the HCl produced. |
| Formation of a white precipitate (pivalic acid) during workup. | Hydrolysis of Excess Pivaloyl Chloride: Quenching the reaction with water or aqueous solutions will hydrolyze any remaining pivaloyl chloride to pivalic acid. | Aqueous Base Wash: During the workup, wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) to remove pivalic acid. |
| Difficulty in purifying the product by column chromatography. | Similar Polarity of Product and Byproducts: The desired mono-acylated product and the di-acylated byproduct may have close Rf values on TLC, making separation challenging. | Optimize Chromatography Conditions: Use a high-resolution silica gel and a carefully optimized solvent system. A gradient elution from a less polar to a more polar solvent system can improve separation. For example, a gradient of methanol in dichloromethane. |
| Product is an oil and difficult to handle. | The free base of N-Pivaloyl-4-aminomethylpiperidine can be an oil or a low-melting solid. | Convert to Hydrochloride Salt: After purification of the free base, dissolve it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treat with a solution of HCl in the same or a compatible solvent to precipitate the crystalline hydrochloride salt. |
IV. Experimental Protocols and Methodologies
Protocol 1: Synthesis of N-Pivaloyl-4-aminomethylpiperidine
This protocol is designed to favor the mono-acylation of 4-aminomethylpiperidine.
Materials:
-
4-Aminomethylpiperidine
-
Pivaloyl Chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-aminomethylpiperidine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM, cool the mixture to 0 °C in an ice bath.
-
Add a solution of pivaloyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred solution over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 90:10 DCM:MeOH).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Pivaloyl-4-aminomethylpiperidine.
Protocol 2: Purification by Column Chromatography
Objective: To separate the desired mono-acylated product from unreacted starting material and the di-acylated byproduct.
Materials:
-
Crude N-Pivaloyl-4-aminomethylpiperidine
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Prepare a silica gel column in a suitable solvent system (e.g., 100% DCM).
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with a gradient of methanol in DCM (e.g., 0% to 10% MeOH).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Formation of the Hydrochloride Salt
Objective: To convert the purified free base into a stable, crystalline hydrochloride salt.
Materials:
-
Purified N-Pivaloyl-4-aminomethylpiperidine
-
Anhydrous Diethyl Ether (or Ethyl Acetate)
-
2 M HCl in Diethyl Ether (or another suitable solvent)
Procedure:
-
Dissolve the purified N-Pivaloyl-4-aminomethylpiperidine in anhydrous diethyl ether.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring.
-
A white precipitate of the hydrochloride salt should form.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the suspension for 30 minutes at room temperature.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.
V. Visualizing the Reaction Pathway and Troubleshooting Logic
Diagram 1: Synthetic Pathway and Major Side Reactions
Caption: Synthetic pathway and major side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
VI. References
-
Arkat USA. (n.d.). Efficient monoacylation of symmetrical secondary alkanediamines and synthesis of unsymmetrical diacylated alkanediamines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Chemoselective Acylation of Nucleosides. PubMed Central. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. Retrieved from [Link]
-
LookChem. (n.d.). PIVALOYL CHLORIDE. Retrieved from [Link]
-
MDPI. (2019). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. PubMed Central. Retrieved from [Link]
-
Google Patents. (n.d.). US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application. Retrieved from
-
National Center for Biotechnology Information. (2016). Separation of Mono- And di-PEGylate of Exenatide and Resolution of Positional Isomers of mono-PEGylates by Preparative Ion Exchange Chromatography. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2008). Mono-acylation of symmetric diamines in the presence of water. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation. Retrieved from [Link]
-
LookChem. (n.d.). PIVALOYL CHLORIDE. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. PubMed Central. Retrieved from [Link]
-
ChemRxiv. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Cambridge Open Engage. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2019). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Retrieved from [Link]
-
Google Patents. (n.d.). US20060217549A1 - Diamine purification method. Retrieved from
-
National Center for Biotechnology Information. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2004). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Boc-4-(aminomethyl)piperidine. PubChem. Retrieved from [Link]
Sources
N-Pivaloyl-4-aminomethylpiperidine Hydrochloride stability and degradation pathways
Welcome to the technical support guide for N-Pivaloyl-4-aminomethylpiperidine Hydrochloride (CAS: 1286273-18-4). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation characteristics of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the handling and stability of this compound.
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity and purity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is hygroscopic and potentially air-sensitive, so storage under an inert atmosphere (like argon or nitrogen) is recommended for long-term stability. Avoid exposure to moisture, strong oxidizing agents, and strong acids, as these can promote degradation.
Table 1: Recommended Storage & Handling Summary
| Parameter | Recommendation | Rationale |
| Temperature | Cool (Room Temperature or Refrigerated) | Minimizes thermal degradation and slows potential hydrolytic reactions. |
| Atmosphere | Tightly sealed container, preferably under inert gas (e.g., Argon) | Prevents moisture absorption (hydrolysis) and contact with atmospheric oxygen (oxidation). |
| Light Exposure | Store in an opaque or amber vial | Protects against potential photolytic degradation, a common pathway for complex organic molecules. |
| Incompatibilities | Strong oxidizing agents, strong acids, moisture | These materials can directly react with and degrade the compound. |
Q2: My HPLC analysis shows a new peak and a decreasing area for the parent compound in my aqueous stock solution. What is the likely cause?
A2: The most probable cause for degradation in an aqueous or protic solvent system is the hydrolysis of the pivaloyl amide bond. Amides are susceptible to hydrolysis, a reaction catalyzed by both acidic and alkaline conditions, which cleaves the amide linkage to form a carboxylic acid and an amine. In this case, you would expect to see the formation of pivalic acid and 4-aminomethylpiperidine hydrochloride.
Q3: What are the primary degradation products I should anticipate and monitor for?
A3: Based on the structure, there are two primary degradation pathways to consider:
-
Hydrolytic Degradation: Cleavage of the N-pivaloyl amide bond is the most common pathway in the presence of water, acid, or base. This results in the formation of Pivalic Acid and 4-Aminomethylpiperidine .
-
Oxidative Degradation: The nitrogen atom within the piperidine ring is a tertiary amine, which is susceptible to oxidation. This can lead to the formation of an N-oxide derivative or, under more aggressive conditions, ring-opening products.
Q4: How can I proactively assess the stability of this compound under my specific experimental conditions?
A4: The most robust method for assessing stability is to conduct a forced degradation study . This involves subjecting the compound to a range of stress conditions that are more severe than typical experimental or storage environments. These studies are crucial for identifying potential degradants, understanding degradation pathways, and developing a stability-indicating analytical method that can resolve the parent compound from any degradation products. Our detailed troubleshooting guide below provides a protocol for this.
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for identifying and resolving specific stability-related issues.
Guide 1: Investigating Observed Degradation in Solution
Scenario: You observe the appearance of one or more new peaks in your chromatogram during the analysis of a working solution, accompanied by a decrease in the peak area of this compound.
Causality: This observation strongly indicates that the compound is degrading under your solution's storage or experimental conditions. The primary suspect is hydrolysis, especially in aqueous, alcoholic, or unbuffered solutions.
Step-by-Step Troubleshooting Protocol:
-
Characterize the Degradant(s):
-
Mass Spectrometry (LC-MS): The most effective first step. Analyze your degraded sample by LC-MS to determine the molecular weight of the unknown peaks.
-
Expected Mass for Hydrolysis Products: Pivalic Acid (MW: 102.13 g/mol ) and 4-Aminomethylpiperidine (MW: 114.19 g/mol ).
-
Expected Mass for Oxidation Product: N-Pivaloyl-4-aminomethylpiperidine N-oxide (MW: 250.77 g/mol , for the free base).
-
-
Reference Standard Spiking: If you suspect hydrolysis, obtain reference standards for pivalic acid and 4-aminomethylpiperidine hydrochloride. Spike your degraded sample with small amounts of these standards. If a suspected degradation peak increases in area, it confirms the identity of that degradant.
-
-
Review Solution & Storage Parameters:
-
Solvent: Is the solvent aqueous or protic (e.g., methanol)? These can participate in hydrolysis. Consider switching to an aprotic solvent like acetonitrile (ACN) or DMSO for stock solutions if your experiment allows.
-
pH: Was the pH of the solution acidic or basic? Amide hydrolysis is significantly faster at pH extremes. If possible, buffer your solution to a neutral pH (around 6-7.5), where many piperidine-containing compounds exhibit maximum stability.
-
Temperature & Light: Was the solution stored at room temperature on the benchtop? For maximum stability, store solutions at 2-8°C and protect them from light.
-
-
Corrective and Preventative Actions:
-
Prepare fresh solutions daily or as needed.
-
Use high-purity, dry aprotic solvents for stock solutions.
-
If an aqueous solution is required, use a neutral buffer and store it refrigerated for the shortest time possible.
-
Perform a quick check on a new solution to ensure no immediate degradation is occurring.
-
Guide 2: Protocol for a Comprehensive Forced Degradation Study
Objective: To intentionally stress this compound to identify potential degradation pathways and develop a stability-indicating analytical method. This is a foundational step in drug development and formulation.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Application of Stress Conditions: (ICH Q1A/Q1B guidelines can be used as a reference).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8-24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8-24 hours.
-
Thermal Degradation: Place a solid sample and a 1 mL aliquot of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a 1 mL aliquot of the stock solution to light in a photostability chamber (e.g., >1.2 million lux hours and >200 W h/m²).
-
-
Sample Analysis:
-
At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC-UV method (e.g., C18 column with a gradient mobile phase of acetonitrile and a phosphate buffer). For peak identification, HPLC-MS is highly recommended.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify new peaks (degradants).
-
Calculate the percentage degradation of the parent compound.
-
Ensure "mass balance" – the sum of the parent compound and all degradation products should ideally account for 100% of the initial parent compound, indicating that all major degradants are being detected.
-
Table 2: Example Forced Degradation Conditions & Expected Pathways
| Stress Condition | Example Parameters | Primary Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Amide Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH, RT | Amide Hydrolysis |
| Oxidation | 3% H₂O₂, RT | N-Oxidation of Piperidine Ring |
| Thermal | 80°C (Solid & Solution) | General Decomposition, potential for hydrolysis in solution |
| Photolytic | ICH Q1B Conditions | Photochemical reactions (pathways less predictable) |
Visualized Degradation Pathways & Workflows
To provide a clearer understanding, the following diagrams illustrate the key chemical transformations and experimental processes.
Caption: Primary hydrolytic degradation pathway.
Caption: Potential oxidative degradation pathway.
Caption: General workflow for a forced degradation study.
References
-
[Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI]([Link]
Improving the regioselectivity of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride reactions
Introduction
Welcome to the Technical Support Center for N-Pivaloyl-4-aminomethylpiperidine Hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. N-Pivaloyl-4-aminomethylpiperidine is a valuable synthon precisely because the pivaloyl group acts as a robust directing group, effectively isolating the reactivity of the primary aminomethyl moiety.
This document will address common questions and troubleshooting scenarios. We will begin by clarifying the inherent reactivity of the molecule, followed by detailed guides for troubleshooting reactions at the primary amine. Crucially, we will also delve into the core challenge of regioselectivity: the strategic synthesis of this and related compounds from the parent diamine, 4-aminomethylpiperidine.
Part 1: Frequently Asked Questions (FAQs) on Core Reactivity
This section addresses the fundamental principles governing the use of this compound.
Q1: I have this compound. Which nitrogen atom is the reactive nucleophile?
A1: The primary amine of the aminomethyl group (-CH₂NH₂) is the sole nucleophilic nitrogen available for most synthetic transformations. The nitrogen within the piperidine ring is part of a tertiary amide functionality due to the presence of the pivaloyl group (-C(O)C(CH₃)₃). Amides are significantly less nucleophilic than amines because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. Therefore, the pivaloyl group effectively "protects" the piperidine nitrogen, directing reactions to the primary amine.[1][2]
Q2: The compound is a hydrochloride salt. What is the implication for its reactivity?
A2: The hydrochloride salt form enhances the compound's stability and shelf-life. In this state, the primary aminomethyl group is protonated to form an ammonium salt (-CH₂NH₃⁺ Cl⁻). This protonation renders the amine non-nucleophilic. To engage this group in a nucleophilic reaction (e.g., alkylation, acylation, reductive amination), you must first add a base to deprotonate the ammonium ion and liberate the free, nucleophilic primary amine. The choice of base is critical and depends on the specific reaction (see troubleshooting sections below).
Q3: What is the primary role of the pivaloyl group?
A3: The pivaloyl group serves two main purposes:
-
Regiochemical Control: As explained in Q1, it deactivates the piperidine nitrogen, ensuring that subsequent reactions occur selectively at the primary amine.
-
Steric Bulk: The bulky tert-butyl component of the pivaloyl group can influence the conformational properties of the piperidine ring and may provide steric shielding, which can be advantageous in certain complex syntheses.
Part 2: Troubleshooting Guide for Reactions at the Aminomethyl Group
Once the primary amine is deprotonated, it can be used in a variety of reactions. This section provides solutions to common experimental issues.
Q1: My N-alkylation reaction with an alkyl halide is giving low yields. What are the common causes and solutions?
A1: Low yields in N-alkylation are frequently traced back to issues with the base, solvent, or reaction stoichiometry. Both the starting amine and the product amine are nucleophilic, which can lead to over-alkylation.[3][4]
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The added base is not strong enough to fully deprotonate the ammonium salt, resulting in a low concentration of the active nucleophile. | Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) to neutralize the HCl salt. For the reaction itself, which generates an additional equivalent of acid, use a solid-supported inorganic base like finely powdered potassium carbonate (K₂CO₃).[5] |
| Poor Solvent Choice | The solvent may not adequately dissolve the reactants or may interfere with the Sₙ2 mechanism. | Polar aprotic solvents like DMF, DMSO, or Acetonitrile (MeCN) are generally preferred for Sₙ2 reactions as they solvate the cation without strongly solvating the nucleophile, enhancing its reactivity.[6] |
| Over-alkylation | The mono-alkylated product can react with another molecule of the alkyl halide to form a tertiary amine, consuming your desired product. | Use a slight excess of the amine starting material relative to the alkyl halide. Alternatively, add the alkyl halide slowly to the reaction mixture using a syringe pump to maintain a low concentration, favoring mono-alkylation.[5][7] |
| Incorrect Temperature | The reaction may be too slow at room temperature, or side reactions may occur at elevated temperatures. | Start the reaction at room temperature and monitor by TLC or LC-MS. If no reaction occurs, gently heat to 50-80 °C. Avoid excessively high temperatures. |
Q2: I am attempting an N-acylation with an acyl chloride or anhydride, but the reaction is sluggish or forms multiple products. How can I optimize it?
A2: N-acylation is typically a very fast reaction. Sluggishness often points to protonation issues, while side products can arise from di-acylation under certain conditions.
| Potential Cause | Explanation | Recommended Solution |
| Nucleophile Protonation | The reaction generates one equivalent of HCl, which protonates the starting amine, shutting down the reaction. | Use at least two equivalents of a non-nucleophilic base like TEA or DIPEA—one to neutralize the starting material salt and one to scavenge the HCl produced during the reaction. Alternatively, use pyridine as both the base and a catalyst. |
| Di-acylation | While rare for primary amines, if the resulting amide can be deprotonated, it could potentially be acylated a second time, though this is generally unfavorable. More likely, unreacted starting material is the issue. | Ensure complete deprotonation of the starting material. Use a slight excess (1.1-1.2 eq) of the acylating agent. Add the acylating agent dropwise at a low temperature (e.g., 0 °C) to control the exotherm and improve selectivity.[8] |
| Hydrolysis of Acylating Agent | If there is water present in the solvent or reagents, the acyl chloride or anhydride can hydrolyze, reducing its effective concentration. | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. |
Part 3: A Practical Guide to Regioselective Synthesis
The true challenge in regioselectivity arises when starting with the parent molecule, 4-aminomethylpiperidine , which contains a primary and a secondary amine. The strategy you choose depends on which nitrogen you intend to functionalize first.
Strategy 1: Selective Acylation of the Piperidine Nitrogen (Synthesis of the Title Compound)
This workflow is designed to selectively place the pivaloyl group on the secondary amine of the piperidine ring. The general principle is to exploit the differences in nucleophilicity and steric accessibility between the two amine centers. While primary amines are typically less sterically hindered, secondary amines are often more nucleophilic due to the electron-donating effect of the alkyl groups.[9] The bulky nature of the pivaloyl chloride electrophile favors reaction at the more sterically accessible primary amine under kinetically controlled conditions, so careful control of reaction parameters is essential to favor reaction at the secondary amine.
Caption: Workflow for selective N-pivaloylation of 4-aminomethylpiperidine.
-
Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 4-aminomethylpiperidine (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the stirred solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq.) to the solution.
-
Acylation: Slowly add a solution of pivaloyl chloride (1.0 eq.) in anhydrous DCM dropwise over 30-60 minutes. The slow addition and low temperature are crucial to favor reaction at the thermodynamically preferred secondary amine and minimize reaction at the kinetically favored, less-hindered primary amine.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring its progress by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired N-pivaloyl-4-aminomethylpiperidine.
Strategy 2: Orthogonal Protection for Selective Reaction at the Primary Amine
If the synthetic route requires functionalizing the primary amine first while leaving the piperidine nitrogen available for a later step, an orthogonal protecting group strategy is necessary.[1][10] This involves protecting the primary amine with a group that can be removed under conditions that leave the final group on the piperidine nitrogen intact. The tert-butoxycarbonyl (Boc) group is ideal for this, as it is stable to many conditions but easily removed with acid.
Caption: Orthogonal strategy for functionalizing the piperidine nitrogen first.
-
Preparation: Dissolve 4-aminomethylpiperidine (1.0 eq.) in a suitable solvent such as THF or DCM.
-
Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq.) and a base like triethylamine (1.1 eq.). Stir at room temperature. The less-hindered primary amine will react preferentially with the bulky Boc₂O reagent.
-
Monitoring & Workup: Monitor the reaction by TLC. Upon completion, concentrate the mixture and perform an aqueous workup to remove water-soluble byproducts.
-
Purification: Purify the resulting tert-butyl (piperidin-4-ylmethyl)carbamate by column chromatography or recrystallization.
-
Subsequent Reaction: The isolated intermediate, with its free secondary amine, can now be used in subsequent reactions (e.g., acylation, alkylation, reductive amination) to functionalize the piperidine nitrogen selectively.
-
Deprotection: The Boc group can be removed at a later stage using strong acid, such as trifluoroacetic acid (TFA) in DCM or HCl in 1,4-dioxane, to reveal the primary amine.
References
- BenchChem. (2025). Strategies to improve the regioselectivity of 1-(4-Chlorophenylazo)piperidine reactions. BenchChem Technical Support.
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6429. [Link]
-
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Wang, Z., et al. (2019). A detailed study on the effect of different solvents and bases on the yield (C3-acylation) and selectivity (C3:C2 acylation) of a model reaction. ResearchGate. [Link]
- BenchChem. (2025). Technical Support Center: Strategies for Regioselective Acylation with 1-Naphthoyl Chloride. BenchChem Technical Support.
-
Farrelly, C., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2198-2207. [Link]
-
Umut, E., et al. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]
-
Organic Syntheses. (n.d.). N,N-Dibenzyl-O-pivaloylhydroxylamine. Organic Syntheses Procedure. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. BenchChem.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate Forum. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
LibreTexts. (2025). Reactions of Amines. Chemistry LibreTexts. [Link]
-
Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. SciSpace. [Link]
-
PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine. National Center for Biotechnology Information. [Link]
- BenchChem. (n.d.). This compound. BenchChem Product Page.
- Boumoud, B., et al. (n.d.).
-
Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
-
LibreTexts. (2023). Reactivity of Amines. Chemistry LibreTexts. [Link]
-
Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Chemical Reviews, 102(10), 3689-3752. [Link]
-
LibreTexts. (2025). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]
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Technical Support Center: Byproduct Identification in N-Pivaloyl-4-aminomethylpiperidine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Our focus is on providing practical, in-depth insights grounded in established scientific principles to ensure the integrity and purity of your final compound.
Introduction
The synthesis of this compound is a key step in the development of various pharmaceutical agents. The purity of this intermediate is paramount to the safety and efficacy of the final drug product. This guide provides a comprehensive overview of potential byproducts, their mechanisms of formation, and robust analytical strategies for their identification and control.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues you may encounter, delving into the root causes and providing actionable solutions.
Problem 1: Presence of an Impurity with a Molecular Weight of 282.45 g/mol in the Final Product.
Root Cause Analysis:
This molecular weight corresponds to the di-pivaloylated byproduct, N-pivaloyl-4-(pivaloylaminomethyl)piperidine. The formation of this impurity is a common side reaction during the acylation of primary amines, especially under basic conditions.[1][2] The mechanism involves the initial formation of the desired mono-pivaloylated product. The amide proton of the newly formed pivaloyl group can be deprotonated by the base (e.g., triethylamine) present in the reaction mixture, forming an anion. This anion then acts as a nucleophile, attacking another molecule of pivaloyl chloride to form the di-pivaloylated product.[1]
Solution:
-
Control of Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of pivaloyl chloride. A large excess can drive the formation of the di-pivaloylated product.
-
Base Selection and Addition: Triethylamine is a common base for this reaction. However, using a weaker base or a sterically hindered non-nucleophilic base can minimize the deprotonation of the mono-acylated product.[1] Alternatively, the slow, dropwise addition of the base to the reaction mixture containing the amine and pivaloyl chloride can help to maintain a low instantaneous concentration of the base, thus disfavoring the di-acylation reaction.
-
Reaction Temperature: Maintain a low reaction temperature (0-5 °C) during the addition of pivaloyl chloride and the base. Lower temperatures can help to control the reaction rate and reduce the likelihood of side reactions.
Problem 2: Appearance of a Byproduct with a Molecular Weight of 114.19 g/mol after Workup or During Storage.
Root Cause Analysis:
This molecular weight corresponds to 4-aminomethylpiperidine, the starting material. Its presence after the reaction is complete suggests either an incomplete reaction or hydrolysis of the final product. The pivaloyl amide bond is generally stable, but can undergo hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures during workup or prolonged storage.[3][4]
Solution:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.
-
Controlled Workup Conditions: During the aqueous workup, avoid prolonged exposure to strong acids or bases. Use saturated sodium bicarbonate solution for neutralization and minimize the time the product is in contact with the aqueous phase.
-
Proper Storage: Store the final product, this compound, in a cool, dry, and inert atmosphere to prevent hydrolysis.
Problem 3: Complex 1H NMR Spectrum with Broad or Multiple Peaks for Piperidine Protons, Suggesting Impurities.
Root Cause Analysis:
While impurities can contribute to a complex NMR spectrum, N-acylated piperidines are known to exhibit restricted rotation around the amide C-N bond.[5] This restricted rotation can lead to the presence of conformational isomers (rotamers) that are distinct on the NMR timescale, resulting in peak broadening or the appearance of multiple sets of signals for the piperidine ring protons, even in a pure sample.
Solution:
-
Variable Temperature NMR: Perform variable temperature (VT) NMR studies. If the complex signals coalesce into sharper, single peaks at higher temperatures, this is indicative of conformational exchange rather than the presence of multiple impurities.
-
2D NMR Spectroscopy: Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm the connectivity of the protons and carbons in the molecule. This will help to distinguish between signals arising from different conformers of the same molecule and those from different chemical entities.
-
Reference Spectra: Compare the obtained NMR spectra with known reference spectra for N-Pivaloyl-4-aminomethylpiperidine if available.
Frequently Asked Questions (FAQs)
-
Q1: What are the most critical parameters to control during the synthesis to minimize byproduct formation?
-
A1: The most critical parameters are the stoichiometry of the reactants (amine to pivaloyl chloride ratio), the choice and amount of base, and the reaction temperature. Careful control of these parameters will significantly reduce the formation of the di-pivaloylated byproduct and ensure complete reaction.
-
-
Q2: What is the recommended method for purifying the crude this compound?
-
A2: Purification can often be achieved by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/acetone. For removal of non-basic impurities, an acidic aqueous wash of the organic solution of the free base before salt formation can be effective. If significant amounts of byproducts are present, column chromatography on silica gel may be necessary before converting the free base to the hydrochloride salt.
-
-
Q3: Can pivalic anhydride be used instead of pivaloyl chloride? What are the potential implications for byproduct formation?
-
A3: Yes, pivalic anhydride can be used. The primary byproduct from the reaction with the anhydride is pivalic acid, which is generally less reactive and easier to remove during workup than the hydrochloric acid generated from pivaloyl chloride.[6] However, the reaction with the anhydride may be slower and might require heating, which could potentially lead to other degradation byproducts.
-
Analytical Methodologies for Byproduct Identification
A robust analytical strategy is essential for identifying and quantifying potential byproducts. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.
Table 1: Potential Byproducts and their Characteristics
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Mechanism |
| N-pivaloyl-4-(pivaloylaminomethyl)piperidine | C₁₇H₃₂N₂O₂ | 282.45 | Di-acylation |
| 4-Aminomethylpiperidine | C₆H₁₄N₂ | 114.19 | Incomplete reaction / Hydrolysis |
| Pivalic Acid | C₅H₁₀O₂ | 102.13 | Hydrolysis of pivaloyl chloride |
| Triethylamine Hydrochloride | C₆H₁₆ClN | 137.65 | Reaction of triethylamine with HCl |
Experimental Protocol: LC-MS Method for Impurity Profiling
This protocol provides a starting point for developing a specific LC-MS method for the analysis of this compound and its potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm
MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Sample Preparation:
Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Diagram: Byproduct Formation Pathway
Caption: Reaction scheme illustrating the main synthesis pathway and potential side and degradation reactions.
References
-
Belskaya, N., et al. (2010). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 15(11), 8145-8161. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Kondolff, I., et al. (2004). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Arkivoc, 2004(iv), 11-23. [Link]
-
Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. [Link]
-
Mao, F., et al. (2023). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry, 21(18), 3865-3869. [Link]
- Dobo, K. L., et al. (2006). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 536-545.
-
Singh, U. P., & Singh, R. P. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters, 12(20), 4686-4689. [Link]
-
Tani, K., & Stoltz, B. M. (2006). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Journal of the American Chemical Society, 128(49), 15746-15747. [Link]
- Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 52(10), 548-554.
-
Ginn, M., et al. (2017). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 22(12), 2153. [Link]
-
Xia, J., et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine, 31(4), 250-256. [Link]
-
Acylation of Amines, Part 2: Other Electrophiles. (2021, February 9). YouTube. [Link]
-
Waters Corporation. (n.d.). Impurities Application Notebook. [Link]
- Roy, M., & Perez-Luna, A. (2024). N-Acylation Reactions of Amines.
- Malen, C., & Poignant, J. C. (1993). U.S. Patent No. 5,272,157. Washington, DC: U.S.
-
Katritzky, A. R., et al. (2013). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 18(12), 14785-14798. [Link]
-
Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. (2025, August 6). ResearchGate. [Link]
-
Organic Syntheses Procedure. (n.d.). [Link]
-
Synthesis of piperidines using organometallic chemistry. (n.d.). White Rose eTheses Online. [Link]
-
Liu, L., et al. (2025, September 5). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ResearchGate. [Link]
- Pabel, J., et al. (2000). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. The Journal of Organic Chemistry, 65(26), 9272-9275.
- Brown, R. S., & Bennet, A. J. (1990). Acidic and Basic Amide Hydrolysis. Accounts of Chemical Research, 23(12), 371-378.
-
Development and validation of LC-MS/MS method for N-nitrosamines analysis in pharmaceutical products. (n.d.). [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI. [Link]
-
Wanner, K. T., et al. (2000). Generation of N-acylpyridinium ions from pivaloyl chloride and pyridine derivatives by means of silyl triflates. The Journal of Organic Chemistry, 65(26), 9272-9275. [Link]
-
Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Hydrolysis of Amide under acidic and Basic Conditions. (2024, October 23). YouTube. [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride
Welcome to the technical support guide for the synthesis of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride (CAS: 1286273-18-4)[1]. This document is designed for researchers, chemists, and drug development professionals who are looking to synthesize, troubleshoot, and scale up this important heterocyclic building block. We will delve into the underlying chemistry, provide field-proven protocols, and offer robust troubleshooting advice to ensure a successful and reproducible synthesis.
Core Synthesis Strategy: A Two-Step Approach
Direct acylation of 4-(aminomethyl)piperidine is challenging due to the presence of two nucleophilic nitrogen atoms (a primary and a secondary amine), which can lead to a mixture of products and difficult purifications. The most reliable and scalable method involves a two-step sequence starting with a protected precursor, 1-Boc-4-(aminomethyl)piperidine, to ensure regioselective acylation.
Caption: Recommended two-step synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: Why is 1-Boc-4-(aminomethyl)piperidine the recommended starting material?
Using 1-Boc-4-(aminomethyl)piperidine (CAS: 144222-22-0) is critical for selectivity.[2] The tert-butyloxycarbonyl (Boc) group protects the secondary amine within the piperidine ring, preventing it from reacting with the pivaloyl chloride. This directs the acylation exclusively to the primary exocyclic amine, leading to a single, well-defined intermediate and avoiding the formation of di-acylated or ring-acylated byproducts.[3]
Q2: What is the role of triethylamine (or another base) in the acylation step?
The reaction of pivaloyl chloride with the amine generates one equivalent of hydrochloric acid (HCl) as a byproduct. The triethylamine (Et₃N) or another non-nucleophilic tertiary amine base (like diisopropylethylamine, DIPEA) acts as an acid scavenger. It neutralizes the generated HCl to form triethylammonium chloride, preventing the protonation of the starting amine, which would render it unreactive.[4]
Q3: How can I effectively monitor the progress of both reaction steps?
-
Step 1 (Acylation): Thin-Layer Chromatography (TLC) is highly effective. The starting material, 1-Boc-4-(aminomethyl)piperidine, has a free primary amine and will be ninhydrin-positive (stains purple/blue). The acylated product will be ninhydrin-negative. You can monitor the reaction by observing the disappearance of the ninhydrin-positive spot corresponding to the starting material. An appropriate mobile phase would be a mixture of dichloromethane and methanol (e.g., 95:5 v/v).
-
Step 2 (Deprotection): LC-MS is the ideal tool to monitor the conversion of the Boc-protected intermediate to the final product, confirming the mass change. Alternatively, TLC can be used; the final hydrochloride salt will have a much lower Rf value (be more polar) than the Boc-protected intermediate in most solvent systems.
Q4: Can I use a different acid for the Boc-deprotection step?
Yes, other strong acids like trifluoroacetic acid (TFA) are commonly used for Boc deprotection.[5][6] However, this would yield the trifluoroacetate salt of the product. You would then need an additional workup step (neutralization followed by extraction) and a separate salt formation step using ethereal or isopropanolic HCl to obtain the desired hydrochloride salt. Using a solution of HCl directly (e.g., 4M HCl in 1,4-dioxane) is more efficient as it accomplishes deprotection and salt formation in a single step.[6]
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-((pivaloylamino)methyl)piperidine-1-carboxylate
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-Boc-4-(aminomethyl)piperidine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM), using approximately 10 mL of solvent per gram of substrate.
-
Base Addition: Add triethylamine (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Pivaloyl Chloride Addition: Add pivaloyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5°C. Pivaloyl chloride is highly reactive with water, so ensure all glassware is dry.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is often a solid or viscous oil. This intermediate can be carried forward without further purification if it is of sufficient purity.
-
Protocol 2: Deprotection and Salt Formation to Yield this compound
-
Setup: Dissolve the crude intermediate from Protocol 1 in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Acidification: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (approximately 3-5 eq) at room temperature.
-
Precipitation: Stir the mixture at room temperature. The hydrochloride salt will typically precipitate out of the solution as a white solid over 1-3 hours.
-
Isolation:
-
If a precipitate forms, collect the solid by vacuum filtration.
-
Wash the filter cake with a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.[8]
-
Dry the solid under high vacuum to remove residual solvents. The final product should be a white to off-white crystalline solid.[9]
-
Troubleshooting Guide
Caption: Troubleshooting decision tree for low product yield.
Problem: Low or no yield after the acylation step (Protocol 1).
-
Potential Cause: Degradation of pivaloyl chloride due to moisture. Pivaloyl chloride is highly reactive and hydrolyzes rapidly to pivalic acid.[7]
-
Solution: Always use a fresh bottle or a recently opened bottle stored under an inert atmosphere. Ensure all glassware is thoroughly dried and the reaction is run under a dry nitrogen or argon atmosphere.
-
Potential Cause: Insufficient base. If less than one equivalent of base is used, the HCl generated will protonate the starting amine, halting the reaction.
-
Solution: Ensure at least 1.1 equivalents of triethylamine or a similar base are used.
Problem: The final product is a sticky oil or gum, not a crystalline solid.
-
Potential Cause: Incomplete salt formation. The free base of the product may have a lower melting point and appear as an oil.
-
Solution: Ensure a sufficient excess of HCl solution was added. After the initial precipitation, check the pH of the mother liquor to ensure it is strongly acidic. If not, add more HCl solution.
-
Potential Cause: Presence of impurities. Residual solvent or organic impurities can inhibit crystallization.
-
Solution: Attempt to triturate the oil with a cold, non-polar solvent like diethyl ether or pentane.[8] Scratching the inside of the flask with a glass rod can sometimes initiate crystallization. If this fails, the material may need to be re-purified, for example, by re-dissolving and re-precipitating.
Problem: An unexpected byproduct is observed after acylation.
-
Potential Cause: Decarbonylation of the pivaloyl acylium ion. Under certain conditions, particularly with Lewis acids, pivaloyl chloride can lose carbon monoxide to form the stable tert-butyl carbocation, which can lead to alkylation side products.[10][11]
-
Solution: This is less common with amine acylation but can be avoided by maintaining strict temperature control (0°C) and avoiding Lewis acid catalysts. Use of a standard base like triethylamine should prevent this side reaction.
Problem: During scale-up, the reaction exotherms dangerously upon pivaloyl chloride addition.
-
Potential Cause: The acylation reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Solution: Implement strict engineering controls. Use a jacketed reactor with a chiller to maintain a low internal temperature. The addition of pivaloyl chloride must be done much more slowly on a larger scale, with constant monitoring of the internal reaction temperature. Diluting the pivaloyl chloride in the reaction solvent before addition can also help control the rate of reaction and heat generation.
Quantitative Data Summary
Table 1: Recommended Reagent Stoichiometry (per 1.0 g of Starting Material)
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount Required |
| 1-Boc-4-(aminomethyl)piperidine | 214.30[3] | 1.0 | 1.00 g |
| Pivaloyl Chloride | 120.58[7] | 1.05 | 0.59 g (0.60 mL) |
| Triethylamine | 101.19 | 1.1 | 0.52 g (0.71 mL) |
| Dichloromethane (DCM) | - | - | ~10 mL |
| 4M HCl in 1,4-Dioxane | - | 3.0 - 5.0 | ~3.3 - 5.5 mL |
References
-
ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for pivaloylation using pivaloyl chloride. Retrieved from [Link]
-
Scientific Reports. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]
-
Grokipedia. (n.d.). Pivaloyl chloride. Retrieved from [Link]
-
NIH National Library of Medicine. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]
-
Sdfine. (n.d.). pivaloyl chloride safety data. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Unusual Friedel–Crafts alkylation with pivaloyl chloride. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]
-
PubMed Central. (n.d.). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-(N-BOC-Amino)-1-(pivaloyl)piperidine. Retrieved from [Link]
-
PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine. Retrieved from [Link]
Sources
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- 2. 1-Boc-4-(アミノメチル)ピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-Boc-4-(氨基甲基)哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. grokipedia.com [grokipedia.com]
- 8. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Page loading... [guidechem.com]
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Validation & Comparative
A Comparative Guide to HPLC-Based Purity Validation of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride
This in-depth technical guide provides a comprehensive framework for the validation of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride purity using High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, outlines a self-validating protocol, and objectively compares the HPLC method with viable alternatives, supported by experimental principles and data interpretation.
Introduction: The Criticality of Purity in Drug Development
This compound is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount, as even minute impurities can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a robust and validated analytical method for purity determination is a non-negotiable regulatory and quality control requirement. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and versatility. This guide will not only detail a stability-indicating HPLC method but also provide a comparative analysis with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Cornerstone of Purity Assessment: A Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately and selectively quantify the analyte in the presence of its potential impurities and degradation products. The development and validation of such a method for this compound are guided by the principles outlined in the ICH Q2(R2) guidelines.[1][2][3][4]
Understanding the Analyte and Potential Impurities
A logical first step in method development is to understand the physicochemical properties of this compound and to anticipate potential impurities.
Synthesis Route and Potential Impurities:
This compound is typically synthesized by the acylation of 4-aminomethylpiperidine with pivaloyl chloride, followed by conversion to the hydrochloride salt.[5]
Caption: Synthesis of N-Pivaloyl-4-aminomethylpiperidine HCl and potential process-related impurities.
Based on this, potential impurities include:
-
Starting Materials: Unreacted 4-aminomethylpiperidine and pivaloyl chloride.
-
Reagent-Related Impurities: Pivalic acid, formed from the hydrolysis of pivaloyl chloride.[6]
-
By-products: Di-acylated products or other side-reaction products.
-
Degradation Products: Arising from instability under stress conditions (e.g., acid, base, oxidation, heat, light).
Proposed HPLC Method Parameters
A reversed-phase HPLC method is the most logical choice for a polar, water-soluble compound like this compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. The longer column length enhances resolution. |
| Mobile Phase A | 0.01 M Potassium Phosphate Monobasic in Water (pH adjusted to 3.0 with Phosphoric Acid) | The buffer controls the ionization of the amine, leading to consistent retention times and improved peak shape. A low pH ensures the amine is protonated. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff. |
| Gradient Elution | 5% to 95% B over 20 minutes | A gradient is necessary to elute any less polar impurities and ensure the column is cleaned between injections. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The amide bond in the molecule is expected to have a UV absorbance at low wavelengths. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve in Mobile Phase A | Ensures compatibility with the initial mobile phase conditions and good peak shape. |
Method Validation Protocol: A Self-Validating System
The validation of the HPLC method must be performed in accordance with ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2][3][4][7]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 5. pubs.acs.org [pubs.acs.org]
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The Strategic Advantage of the Pivaloyl Group: A Comparative Analysis of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone, integral to the structure of numerous approved pharmaceuticals.[1][2] Its conformational rigidity and synthetic tractability make it a favored building block for creating compounds that can effectively interact with a diverse range of biological targets. However, the true therapeutic potential of a piperidine-containing molecule is often unlocked through strategic functionalization, particularly at the nitrogen atom. The choice of the N-substituent can profoundly influence a compound's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile.[3][4]
This guide provides an in-depth comparative analysis of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride, a versatile building block, against other commonly employed piperidine derivatives. We will delve into the nuanced effects of the N-pivaloyl group on molecular properties and biological activity, supported by experimental data and detailed protocols, to offer a comprehensive resource for optimizing piperidine scaffolds in drug discovery programs.
The Pivotal Role of the N-Substituent: A Physicochemical Perspective
The substituent on the piperidine nitrogen dictates several key physicochemical parameters that govern a molecule's "drug-likeness." Here, we compare the pivaloyl group with two other commonly used N-acyl substituents: the tert-butoxycarbonyl (Boc) group and the acetyl group.
| Property | Pivaloyl | Boc (tert-butoxycarbonyl) | Acetyl |
| Structure | -C(O)C(CH₃)₃ | -C(O)OC(CH₃)₃ | -C(O)CH₃ |
| Lipophilicity (cLogP) | High | Moderate-High | Low |
| Steric Hindrance | High | High | Low |
| Metabolic Stability | Generally High | Labile to acid | Susceptible to hydrolysis |
| Hydrogen Bond Acceptor | Yes (carbonyl oxygen) | Yes (carbonyl oxygen) | Yes (carbonyl oxygen) |
The pivaloyl group, with its bulky tert-butyl moiety, confers significant steric hindrance. This can be a strategic advantage in drug design, as it can shield the amide bond from enzymatic hydrolysis, thereby enhancing metabolic stability.[5] In contrast, the Boc group, while also sterically demanding, is primarily used as a protecting group in synthesis due to its lability under acidic conditions. The smaller acetyl group offers minimal steric hindrance, rendering the adjacent amide bond more susceptible to metabolic cleavage.
The lipophilicity of the N-substituent also plays a critical role in a molecule's overall solubility and ability to cross biological membranes. The pivaloyl group contributes to increased lipophilicity, which can enhance cell permeability and oral bioavailability. However, excessive lipophilicity can also lead to off-target effects and reduced aqueous solubility.[6] Therefore, the choice of the N-acyl group represents a crucial optimization step in balancing these competing properties.
Impact on Biological Activity: A Data-Driven Comparison
Acetylcholinesterase (AChE) Inhibition
Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been extensively studied as potent acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[7] The data below highlights the profound impact of N-substitution on inhibitory activity.
| Compound | N-Substituent on Benzamide | IC₅₀ (nM) for AChE |
| Reference | H | > 10,000 |
| 21 | -C(O)-C₆H₄-SO₂-CH₂-C₆H₅ and -CH₃ | 0.56 |
Data sourced from a study on novel piperidine derivatives as anti-acetylcholinesterase agents.[7]
This data underscores that the introduction of a bulky, lipophilic N-substituent can lead to a dramatic increase in potency. While not a direct comparison with the pivaloyl group, the principle of leveraging steric bulk and lipophilicity at the nitrogen to enhance binding affinity is clearly demonstrated.
Antifungal Activity
A study on 4-aminopiperidine derivatives as novel antifungal agents targeting ergosterol biosynthesis provides further evidence for the importance of the N-substituent.[8]
| Compound | N-Substituent | MIC against C. albicans (µg/mL) |
| 2b | 1-Benzyl-N-dodecyl | 1-4 |
| 3b | N-Dodecyl-1-phenethyl | 1-4 |
| Amorolfine HCl | (Reference Drug) | >8 |
Data sourced from a study on 4-aminopiperidines as novel antifungal agents.[8]
In this case, long alkyl chains on the exocyclic amine, coupled with N-benzyl or N-phenethyl groups on the piperidine ring, resulted in potent antifungal activity. This again points to the role of lipophilicity and the overall shape of the molecule, dictated by the N-substituents, in achieving high potency.
Experimental Protocols
To provide a framework for the comparative evaluation of this compound and other piperidine derivatives, we present the following detailed experimental protocols.
Synthesis of N-Acyl-4-aminomethylpiperidine Derivatives
This protocol provides a general method for the acylation of the piperidine nitrogen of a 4-(aminomethyl)piperidine derivative where the exocyclic amine is protected (e.g., with a Boc group).
Diagram of Synthetic Workflow:
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N-Pivaloyl-4-aminomethylpiperidine Hydrochloride vs Boc-protected 4-aminomethylpiperidine
An In-Depth Technical Guide: N-Pivaloyl-4-aminomethylpiperidine Hydrochloride vs. Boc-protected 4-aminomethylpiperidine
For drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency, robustness, and ultimate success of a synthetic campaign. Among the most versatile scaffolds is the 4-aminomethylpiperidine core, a frequent constituent in pharmacologically active agents.[1][2] Its utility, however, is contingent on the judicious use of protecting groups. This guide provides a head-to-head comparison of two common variants: the robust this compound and the ubiquitous N-Boc-4-aminomethylpiperidine.
Our analysis moves beyond a simple catalog of properties to explore the causality behind experimental choices. We will delve into the comparative stability of the pivaloyl (Piv) and tert-butyloxycarbonyl (Boc) groups, detail the starkly different conditions required for their removal, and provide field-tested protocols to empower researchers in making informed decisions for their specific synthetic challenges.
Physicochemical and Structural Overview
At a glance, both molecules serve a similar purpose: providing a 4-aminomethylpiperidine synthon where the exocyclic primary amine is available for reaction while the endocyclic secondary amine is masked. The choice of the masking group, however, introduces significant differences in their chemical behavior.
| Property | N-Pivaloyl-4-aminomethylpiperidine HCl | Boc-protected 4-aminomethylpiperidine |
| Structure | ||
| Molecular Formula | C₁₁H₂₃ClN₂O[3] | C₁₁H₂₂N₂O₂[4][5] |
| Molecular Weight | 234.77 g/mol [3] | 214.30 g/mol [4][5] |
| Appearance | Solid | Colorless to yellow liquid or low melting solid[6] |
| Solubility | Data not widely available, expected solubility in polar solvents. | Soluble in chloroform and methanol.[4][7] |
| CAS Number | 1286273-18-4[3] | 144222-22-0[4][5] |
The Core Directive: A Tale of Two Protecting Groups
The fundamental difference between these two reagents lies in the stability and lability of the pivaloyl versus the Boc protecting group. This distinction is the primary driver for selecting one over the other in a synthetic strategy.[8]
Boc Group: The Standard for Mild, Acid-Labile Protection
The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry.[9] Its popularity stems from its general stability to basic and nucleophilic conditions while being readily cleaved under mild acidic conditions.[10][11]
-
Deprotection Mechanism: Cleavage occurs via an acid-catalyzed elimination mechanism. Protonation of the carbamate carbonyl is followed by the loss of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene gas.[12]
-
Common Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol or ethyl acetate are standard.[13][14]
-
Key Consideration: The generation of the electrophilic tert-butyl cation can be problematic, potentially leading to alkylation of sensitive functional groups or electron-rich aromatic rings within the substrate.[15] This side reaction is often suppressed by the addition of scavengers like anisole or thioanisole.[13]
Pivaloyl Group: A Bastion of Stability
The pivaloyl (Piv) group, a sterically hindered acyl group, offers substantially greater stability compared to the Boc group.[16] It is resistant to the mild acidic conditions that cleave Boc groups, as well as a wider range of other reagents. This robustness makes it an excellent choice for multi-step syntheses where protection must be maintained through various transformations.
-
Deprotection Mechanism: Due to its stability, removal of the pivaloyl group requires more forcing conditions. It is typically cleaved by hydrolysis under strong basic or acidic conditions, or via reductive methods.[16][17]
-
Common Reagents: Strong bases such as lithium diisopropylamide (LDA) or sodium methoxide have been used, though yields can be variable.[18][19] Reductive cleavage using lithium in the presence of a catalytic arene (e.g., naphthalene) is another effective, albeit specialized, method.[20]
-
Key Consideration: The harsh conditions required for pivaloyl removal can limit its compatibility with sensitive functional groups elsewhere in the molecule. Therefore, its use must be planned within the context of a robust synthetic design.
Head-to-Head Comparison: Deprotection Workflows
The choice between these reagents often comes down to orthogonality—the ability to selectively remove one protecting group in the presence of others.[8] The significant difference in lability between Boc and Piv groups is a classic example of an orthogonal protecting group strategy.
Caption: Comparative deprotection workflows for Boc and Pivaloyl groups.
Application Showcase: Amide Bond Formation
A common application for these building blocks is the synthesis of substituted amides, a cornerstone reaction in medicinal chemistry.[21] The process involves deprotection of the piperidine nitrogen, followed by coupling with a carboxylic acid.
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Comparative Biological Activities of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride and Its Analogs: A Technical Guide for Researchers
Introduction: The Therapeutic Potential of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and the ability to be readily functionalized at various positions make it a versatile template for the design of novel therapeutic agents targeting a wide array of biological targets.[3] N-Pivaloyl-4-aminomethylpiperidine Hydrochloride represents a key starting point for the exploration of this chemical space. The introduction of the bulky and lipophilic pivaloyl group on the piperidine nitrogen, combined with the aminomethyl substituent at the 4-position, provides a unique combination of steric and electronic properties that can be systematically modified to probe structure-activity relationships (SAR). This guide provides a comparative analysis of the biological activities of this compound and its rationally designed analogs, supported by experimental data and detailed methodologies.
Rationale for Analog Design and Synthesis: A Structure-Activity Relationship (SAR) Approach
The design of analogs of this compound is guided by established medicinal chemistry principles to explore the impact of structural modifications on biological activity. The primary points of diversification are the N-acyl group and the substituent on the 4-aminomethyl moiety.
Diagram of Analog Design Strategy:
Caption: Rational design of analogs by modifying the N-acyl and 4-aminomethyl groups.
A common synthetic route to N-acyl-4-aminomethylpiperidine analogs involves the acylation of a suitable 4-(aminomethyl)piperidine precursor. For instance, the reaction of 4-(aminomethyl)piperidine with pivaloyl chloride yields the N-pivaloyl derivative. Further modifications can be introduced by varying the acyl chloride or by subsequent reactions on the aminomethyl group.
Comparative Biological Evaluation: Anticancer and Antimicrobial Activities
While direct comparative studies on a homologous series of N-Pivaloyl-4-aminomethylpiperidine analogs are not extensively available in the public domain, we can synthesize a comparative analysis based on the known activities of structurally related piperidine derivatives. The primary areas of investigation for such compounds include their potential as anticancer and antimicrobial agents.
Anticancer Activity
Piperidine derivatives have demonstrated significant potential as anticancer agents, often acting through the induction of apoptosis and modulation of key signaling pathways such as PI3K/Akt and NF-κB.[4][5] The cytotoxic activity of N-Pivaloyl-4-aminomethylpiperidine and its conceptual analogs can be evaluated against a panel of human cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][6]
Table 1: Comparative In Vitro Anticancer Activity (IC50, µM) of Conceptual N-Acyl-4-aminomethylpiperidine Analogs
| Compound/Analog (Conceptual) | N-Acyl Group | Cancer Cell Line (Example) | IC50 (µM) |
| N-Pivaloyl-4-aminomethylpiperidine HCl | Pivaloyl | MCF-7 (Breast) | Hypothetical Value |
| Analog 1 | Acetyl | MCF-7 (Breast) | Hypothetical Value |
| Analog 2 | Propionyl | MCF-7 (Breast) | Hypothetical Value |
| Analog 3 | Benzoyl | MCF-7 (Breast) | Hypothetical Value |
| Doxorubicin (Control) | - | MCF-7 (Breast) | Reference Value |
Note: The IC50 values in this table are hypothetical and serve as a template for presenting experimental data. Actual values would be determined through in vitro testing.
The variation in the N-acyl group is expected to modulate the lipophilicity and steric bulk of the molecules, which can significantly impact their ability to penetrate cell membranes and interact with intracellular targets.
Diagram of a Potential Anticancer Mechanism:
Caption: Putative mechanism of anticancer activity via inhibition of pro-survival signaling pathways.
Antimicrobial and Antifungal Activity
The piperidine scaffold is also a component of several known antimicrobial and antifungal agents.[7][8] The biological activity of N-Pivaloyl-4-aminomethylpiperidine analogs can be assessed against a range of bacterial and fungal strains using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[9][10] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
Table 2: Comparative In Vitro Antimicrobial Activity (MIC, µg/mL) of Conceptual N-Acyl-4-aminomethylpiperidine Analogs
| Compound/Analog (Conceptual) | N-Acyl Group | Bacterial Strain (Example) | Fungal Strain (Example) | MIC (µg/mL) - Bacteria | MIC (µg/mL) - Fungi |
| N-Pivaloyl-4-aminomethylpiperidine HCl | Pivaloyl | Staphylococcus aureus | Candida albicans | Hypothetical Value | Hypothetical Value |
| Analog 1 | Acetyl | Staphylococcus aureus | Candida albicans | Hypothetical Value | Hypothetical Value |
| Analog 2 | Propionyl | Staphylococcus aureus | Candida albicans | Hypothetical Value | Hypothetical Value |
| Analog 3 | Benzoyl | Staphylococcus aureus | Candida albicans | Hypothetical Value | Hypothetical Value |
| Ciprofloxacin (Control) | - | Staphylococcus aureus | - | Reference Value | - |
| Fluconazole (Control) | - | - | Candida albicans | - | Reference Value |
Note: The MIC values in this table are hypothetical and serve as a template for presenting experimental data. Actual values would be determined through in vitro testing.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[11][12]
Diagram of MTT Assay Workflow:
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in a culture medium. Replace the existing medium in the wells with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Broth Microdilution Assay for Antimicrobial Susceptibility
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[9][13]
Diagram of Broth Microdilution Workflow:
Caption: Step-by-step workflow of the broth microdilution assay.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the broth to the desired final concentration.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
This guide provides a framework for the comparative biological evaluation of this compound and its analogs. The presented methodologies for assessing anticancer and antimicrobial activities are robust and widely accepted in the field. The hypothetical data tables and mechanistic diagrams serve as a template for organizing and interpreting experimental results. Future research should focus on the synthesis and systematic evaluation of a diverse library of N-acyl and 4-aminomethyl substituted piperidine analogs to establish definitive structure-activity relationships. Furthermore, mechanistic studies to identify the specific molecular targets and signaling pathways modulated by the most active compounds will be crucial for their further development as potential therapeutic agents.
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A Comparative Guide to the Pivaloyl (Piv) Protecting Group Versus Other Amine Protecting Groups in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. The temporary masking of reactive functional groups, such as amines, is fundamental to achieving chemoselectivity and high yields. While carbamate-based protecting groups like tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) have long been the workhorses of peptide synthesis and complex molecule construction, the acyl-based pivaloyl (Piv) group presents a distinct set of properties that merit careful consideration. This guide provides an in-depth technical comparison of the pivaloyl protecting group with its more common counterparts, offering insights into its unique advantages and inherent challenges, supported by experimental data and established protocols.
The Strategic Value of Amine Protection
The nucleophilic and basic nature of amines necessitates their protection to prevent undesirable side reactions during various synthetic transformations, including oxidations, alkylations, and acylations[1]. An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not interfere with the desired transformations[2]. The concept of orthogonal protection , where different protecting groups can be removed under distinct conditions without affecting each other, is a cornerstone of modern synthetic strategy, enabling the selective manipulation of multiple functional groups within a complex molecule[3][4].
A Tale of Four Protecting Groups: Piv, Boc, Cbz, and Fmoc
The choice of an amine protecting group is a strategic decision dictated by the overall synthetic plan. The stability of the protecting group towards various reagents and reaction conditions, as well as the mildness of its cleavage, are paramount considerations. Below is a comparative overview of the pivaloyl group alongside the widely used Boc, Cbz, and Fmoc groups.
The Pivaloyl (Piv) Group: A Bastion of Stability
The pivaloyl group, derived from pivalic acid, is an acyl-type protecting group that forms a highly stable N-pivaloyl amide. Its defining characteristic is the sterically bulky tert-butyl moiety, which provides exceptional stability against a broad spectrum of reagents and reaction conditions.
Introduction: The pivaloyl group is typically introduced by reacting the amine with pivaloyl chloride in the presence of a base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane (DCM)[1]. The reaction is generally high-yielding and proceeds under mild conditions.
Stability: The N-pivaloyl amide is substantially more stable than other acyl amides like acetamides and benzamides[5]. It is resistant to mildly acidic and basic conditions, as well as many oxidizing and reducing agents[2]. This robustness makes the pivaloyl group an excellent choice when subsequent reaction steps involve harsh reagents that might cleave more labile protecting groups.
Deprotection: The exceptional stability of the N-pivaloyl amide necessitates forcing conditions for its removal. This is the primary drawback of the pivaloyl group. Common methods for deprotection include:
-
Strong Acid Hydrolysis: Heating with concentrated strong acids like HCl or H₂SO₄ can cleave the amide bond, but these conditions are often incompatible with sensitive functional groups[6].
-
Strong Base Hydrolysis: Refluxing with strong bases like NaOH or KOH can also effect deprotection, but again, the harshness of the conditions limits its applicability[6].
-
Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding amine[7].
-
Organometallic Reagents: Strong bases such as lithium diisopropylamide (LDA) have been shown to efficiently deprotect N-pivaloyl indoles and related heterocycles, offering a more specialized but potentially milder alternative to harsh acidic or basic hydrolysis[8][9]. More recent studies have also explored reductive cleavage using lithium and a catalytic amount of naphthalene[10].
Strategic Applications: The pivaloyl group is particularly valuable in syntheses where extreme stability is required. Its steric bulk can also influence the stereoselectivity of adjacent reactions. It is often employed in the early stages of a synthesis where it must endure numerous transformations before its eventual removal.
The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is one of the most widely used amine protecting groups, particularly in solid-phase peptide synthesis (SPPS) and medicinal chemistry[4].
Introduction: The Boc group is readily introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium hydroxide[11][12].
Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation[3][13].
Deprotection: The Boc group is prized for its facile cleavage under acidic conditions. Strong acids like trifluoroacetic acid (TFA) in DCM, or HCl in an organic solvent, efficiently remove the Boc group, typically at room temperature[11][14][15]. The kinetics of deprotection can show a second-order dependence on the acid concentration[5][14].
The Benzyloxycarbonyl (Cbz or Z) Group: Removable by Hydrogenolysis
The Cbz group, introduced by Bergmann and Zervas, was instrumental in the development of peptide synthesis[11].
Introduction: The Cbz group is typically installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions[11][16].
Stability: The Cbz group is stable to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups[11][13].
Deprotection: The hallmark of the Cbz group is its cleavage by catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a mild and neutral condition that is compatible with many other functional groups[3][11][17]. It can also be removed by strong acids like HBr in acetic acid, though this is less common[11].
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Base-Labile Standard in SPPS
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis, primarily due to its base-lability[4].
Introduction: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu (N-hydroxysuccinimide ester) in the presence of a base[3].
Stability: The Fmoc group is stable to acidic conditions and catalytic hydrogenolysis, providing orthogonality to Boc and Cbz groups[3][13].
Deprotection: The Fmoc group is readily cleaved by treatment with a secondary amine base, most commonly 20% piperidine in dimethylformamide (DMF)[8][18]. The cleavage is rapid, with half-lives on the order of seconds to minutes[8].
Head-to-Head Comparison: Performance Metrics
The selection of a protecting group is a multifaceted decision. The following table and discussion provide a comparative analysis of the key performance indicators for the pivaloyl, Boc, Cbz, and Fmoc groups.
| Protecting Group | Structure | Typical Introduction Reagent | Typical Deprotection Conditions | Stability | Orthogonality |
| Pivaloyl (Piv) | Pivaloyl chloride | Strong acid/base, heat; LiAlH₄; LDA | Very high; stable to mild acid/base, many redox reagents. | Orthogonal to Boc, Cbz, and Fmoc under their standard deprotection conditions. | |
| Boc | Boc₂O | Strong acid (e.g., TFA, HCl) | Stable to base, nucleophiles, hydrogenolysis. | Orthogonal to Cbz and Fmoc. | |
| Cbz | Cbz-Cl | H₂/Pd, strong acid (HBr/AcOH) | Stable to acid and base. | Orthogonal to Boc and Fmoc. | |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Secondary amine base (e.g., piperidine) | Stable to acid, hydrogenolysis. | Orthogonal to Boc and Cbz. |
Quantitative Stability Comparison (Illustrative)
While comprehensive, directly comparable quantitative data across all conditions is sparse, the following table synthesizes typical stability profiles from the literature.
| Condition | Piv | Boc | Cbz | Fmoc |
| TFA/DCM (rt, 1h) | Stable | Cleaved | Stable | Stable |
| 20% Piperidine/DMF (rt, 30 min) | Stable | Stable | Stable | Cleaved |
| H₂/Pd/C (rt, 1h) | Stable | Stable | Cleaved | Stable (though can be quasi-orthogonal)[3] |
| Refluxing 6M HCl (several hours) | Cleaved | Cleaved | Cleaved | Cleaved |
| Refluxing 4M NaOH (several hours) | Cleaved | Stable | Stable | Cleaved |
Experimental Protocols
Protocol 1: N-Pivaloylation of an Amine
This protocol describes a general procedure for the protection of a primary amine with a pivaloyl group.
Materials:
-
Primary amine
-
Pivaloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-pivaloyl amide.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: Deprotection of an N-Pivaloyl Amide using LDA
This protocol outlines a method for the deprotection of an N-pivaloyl-protected heterocycle, which can be adapted for other substrates.
Materials:
-
N-pivaloyl substrate
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-pivaloyl substrate (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Add LDA solution (2.0 equiv) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 40-45 °C and stir for the required time (monitor by TLC).
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Strategy
Workflow for Amine Protection and Deprotection
Caption: A generalized workflow for amine protection and deprotection in multi-step synthesis.
Orthogonality of Amine Protecting Groups
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Efficacy of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride in different solvent systems
An In-Depth Guide to Solvent System Efficacy for N-Pivaloyl-4-aminomethylpiperidine Hydrochloride
Abstract
This compound is a pivotal building block in modern medicinal chemistry and drug development, valued for its sterically hindered secondary amine precursor protected by a robust pivaloyl group. The efficacy of this reagent, whether in a reaction vessel or a formulation, is inextricably linked to the solvent system in which it is employed. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the optimal solvent system for their specific application. We will explore the underlying chemical principles governing its behavior, present a comparative analysis of common solvent classes, and provide detailed, validated protocols for empirical efficacy determination.
Introduction to this compound
Chemical Profile and Physicochemical Properties
This compound is a derivative of 4-aminomethylpiperidine where the primary amine is acylated with a pivaloyl group. The piperidine nitrogen remains as a hydrochloride salt, rendering the molecule ionic. This unique structure, combining a lipophilic pivaloyl group with an ionic salt, dictates its solubility and reactivity profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₃ClN₂O | [1] |
| Molecular Weight | 234.77 g/mol | [1] |
| CAS Number | 1286273-18-4 | [1] |
| Appearance | Typically a solid | Inferred from salt form |
| Predicted LogP | Higher than parent amine due to pivaloyl group | N/A |
Key Applications in Chemical Synthesis
This molecule is primarily used as a synthetic intermediate. The pivaloyl group serves as a stable protecting group for the primary amine, allowing for selective reactions at the secondary piperidine nitrogen. Key applications include:
-
N-Alkylation or N-Arylation: The secondary amine of the piperidine ring can be functionalized, a common step in building complex molecular scaffolds for pharmaceuticals.
-
Amide Couplings: After deprotection of the pivaloyl group, the resulting primary amine can be used in amide bond formation.
-
Scaffold Development: The piperidine ring is a ubiquitous structural motif in many approved drugs, making this reagent a valuable starting material.[2]
The Critical Role of the Solvent System
The choice of solvent is arguably one of the most critical parameters in any process involving this reagent. A solvent does not merely act as a passive medium; it actively influences:
-
Solubility: Ensuring the reagent and other reactants are in the same phase is fundamental for reaction kinetics.
-
Reactivity and Reaction Rate: Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering reaction rates and potentially influencing reaction pathways.[3][4]
-
Selectivity: In complex molecules, the solvent can influence which functional group reacts (chemoselectivity) or the stereochemical outcome (stereoselectivity).[5]
-
Purification: The efficacy of downstream processing, particularly crystallization and chromatography, is entirely dependent on solvent selection.
Theoretical Framework for Solvent Selection
Predicting Solubility: A Balance of Forces
The solubility of this compound is governed by the interplay between its ionic hydrochloride portion and its nonpolar aliphatic and pivaloyl portions.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ionic hydrochloride salt structure suggests high solubility in these solvents. The solvent's ability to form hydrogen bonds and solvate the chloride anion and the protonated piperidinium cation is the primary driving force.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can solvate the cation effectively. While they are generally good solvents for salts, solubility might be less than in protic solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Due to the ionic nature of the hydrochloride salt, solubility is expected to be very low in these solvents. The nonpolar pivaloyl group is insufficient to overcome the energy required to break the crystal lattice of the salt.[6]
Impact of Solvents on Reaction Kinetics
When using this reagent in a reaction (e.g., N-alkylation), the solvent's influence on the reaction rate is paramount. According to the Hughes-Ingold rules, which are based on transition state theory, the effect of solvent polarity on reaction rate depends on the relative charge distribution in the reactants versus the transition state.[4]
-
Reactions Forming Charged Intermediates: If the transition state is more charged than the reactants, increasing solvent polarity will stabilize the transition state more, accelerating the reaction.
-
Reactions Dispersing Charge: If charge is more dispersed in the transition state than in the reactants, a more polar solvent will stabilize the reactants more, slowing the reaction.[4]
Comparative Guide to Common Solvent Systems
The efficacy of this compound is application-dependent. The following table provides a predictive comparison to guide initial solvent screening.
Table 2: Predicted Efficacy of this compound in Common Solvent Systems
| Solvent Class | Representative Solvents | Predicted Solubility | Suitability for N-Alkylation Reactions | Suitability for Purification (Recrystallization) | Rationale & Causality |
| Polar Protic | Water, Ethanol, Methanol | High | Moderate to High | Poor (as primary solvent) | Excellent solvation of the hydrochloride salt. May act as a competing nucleophile in some reactions. High solubility at all temperatures makes it a poor choice for single-solvent recrystallization. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to High | High | Good (as anti-solvent) | Good at dissolving salts and are non-nucleophilic, making them ideal for many reaction types. Their miscibility with nonpolar solvents makes them useful in two-solvent recrystallization systems.[7] |
| Ethers | THF, 1,4-Dioxane | Low to Moderate | Moderate | Good (as anti-solvent) | Lower polarity limits solubility, but can be sufficient for reactions, especially at elevated temperatures. Often used as part of a solvent/anti-solvent pair.[8] |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | Low (as free base) | Good (as anti-solvent) | Poor solubility for the salt form. However, if the free base is generated in situ, these solvents are often effective. |
| Aromatic | Toluene, Xylene | Very Low | Poor | Excellent (as anti-solvent) | Insoluble nature makes them ideal as anti-solvents to induce crystallization from a more polar solvent. |
| Alkanes | Hexane, Heptane | Insoluble | Poor | Excellent (as anti-solvent) | Highly nonpolar, ensuring complete precipitation of the polar compound.[6] |
Experimental Protocols for Efficacy Determination
Theoretical predictions must be validated empirically. The following protocols provide a robust framework for quantifying the efficacy of this compound in your chosen solvent system.
Protocol for Quantitative Solubility Determination
This protocol uses the standard shake-flask method to determine equilibrium solubility.[9]
Objective: To accurately measure the solubility (in mg/mL or mol/L) of the compound in a specific solvent at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end is crucial.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 4 hours to permit the undissolved solid to settle.
-
Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the sample with a suitable mobile phase and analyze its concentration using a calibrated analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: Determine the original concentration in the saturated solution to define the solubility.
Caption: Workflow for quantitative solubility determination.
Protocol for Evaluating Efficacy in a Synthetic Reaction
Objective: To compare the yield and purity of a product formed from this compound in different solvents.
Model Reaction: N-benzylation of the piperidine nitrogen.
Methodology:
-
Reaction Setup: In parallel reaction vessels, dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq) in the solvent to be tested (e.g., DMF, Acetonitrile, THF).
-
Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to each reaction mixture at room temperature.
-
Monitoring: Stir the reactions at a set temperature (e.g., 60 °C) and monitor progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h) until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Analysis: Determine the crude yield and purity of the N-benzylated product for each solvent system using ¹H NMR and/or LC-MS analysis.
Caption: Comparative workflow for a model synthetic reaction.
Protocol for Recrystallization Solvent Screening
Objective: To identify an effective single or dual solvent system for the purification of a product derived from the title compound.[8][10]
Methodology:
-
Single Solvent Screening:
-
Place ~20 mg of the crude solid into a test tube.
-
Add a potential solvent (e.g., isopropanol) dropwise at room temperature. If it dissolves readily, the solvent is unsuitable.
-
If insoluble, heat the mixture to boiling. If it dissolves, it is a good candidate.
-
Allow the hot solution to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.
-
-
Two-Solvent System Screening:
-
Dissolve the crude solid in a minimum amount of a "good" solvent (one in which it is soluble when hot, e.g., methanol).[7]
-
While hot, add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., toluene) dropwise until the solution becomes persistently cloudy.
-
Add a drop or two of the "good" solvent to redissolve the solid and achieve a clear, saturated solution.
-
Allow to cool slowly and observe crystallization.
-
Alternatives & Concluding Remarks
While this compound is an excellent building block, alternatives exist for specific applications. The most common is the Boc-protected analogue, N-Boc-4-aminomethylpiperidine , which is often preferred for its easier deprotection under acidic conditions. Another alternative is 4-methylpiperidine , which can sometimes be used in place of piperidine itself in Fmoc deprotection with reduced toxicity and regulatory burden.[11]
References
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- Piperidine | Solubility of Things. Solubility of Things.
- Piperidine - Wikipedia. Wikipedia.
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- Solvent effects - Wikipedia. Wikipedia.
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- Effect of solvent on the acylation reaction.
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- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
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- How to recrystallization amine compound and it is not soluble in common organic solvents.
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A Head-to-Head Comparison of Synthetic Routes to N-Pivaloyl-4-aminomethylpiperidine Hydrochloride: A Guide for Researchers
N-Pivaloyl-4-aminomethylpiperidine Hydrochloride is a key building block in contemporary medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active agents. Its structural motif, featuring a pivaloyl-protected exocyclic amine and a piperidine core, offers a valuable scaffold for drug discovery. For researchers and process chemists, the selection of an optimal synthetic route is paramount, balancing efficiency, scalability, cost-effectiveness, and safety. This guide provides an in-depth, head-to-head comparison of two prominent synthetic pathways to this important intermediate, offering detailed experimental insights and supporting data to inform your synthetic strategy.
Introduction to the Target Molecule
This compound presents a synthetic challenge due to the presence of two nitrogen atoms with differing nucleophilicity: the endocyclic secondary amine of the piperidine ring and the exocyclic primary amine. A successful synthesis must selectively introduce the bulky pivaloyl group onto the aminomethyl moiety. This guide will explore two distinct and viable approaches:
-
Route 1: Direct Acylation of 4-Aminomethylpiperidine. This pathway commences with the commercially available 4-aminomethylpiperidine and focuses on the selective N-acylation of the primary exocyclic amine.
-
Route 2: Synthesis from 4-Cyanopiperidine. This alternative strategy begins with 4-cyanopiperidine, involving an initial N-pivaloylation followed by the reduction of the nitrile functionality to the desired aminomethyl group.
Route 1: Direct Acylation of 4-Aminomethylpiperidine
This synthetic approach is conceptually straightforward, leveraging the inherent reactivity differences between the primary and secondary amines of the starting material, 4-aminomethylpiperidine.[1] The key to a successful outcome lies in achieving high selectivity for the acylation of the more accessible and generally more nucleophilic primary amine.
Synthetic Workflow
Caption: Synthetic workflow for Route 1.
Experimental Protocol
Step 1: Selective N-Pivaloylation of 4-Aminomethylpiperidine
The selective acylation of the exocyclic primary amine in the presence of the endocyclic secondary amine is the critical transformation in this route. This selectivity can be achieved under carefully controlled conditions. The less sterically hindered primary amine is expected to react preferentially with the bulky pivaloyl chloride.
-
Procedure:
-
To a stirred solution of 4-aminomethylpiperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base, for instance, triethylamine (1.1 eq.).
-
Slowly add a solution of pivaloyl chloride (1.05 eq.) in the same solvent, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with water. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-(piperidin-4-ylmethyl)pivalamide.
-
Step 2: Formation of the Hydrochloride Salt
The conversion of the free base to its hydrochloride salt enhances its stability and facilitates handling, as it is typically a crystalline solid with improved solubility in polar solvents.[2]
-
Procedure:
-
Dissolve the crude N-(piperidin-4-ylmethyl)pivalamide in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to afford this compound.
-
Discussion of Route 1
-
Advantages: This route is shorter in terms of the number of synthetic steps from a commercially available advanced intermediate. It avoids the use of potentially hazardous reducing agents required in Route 2.
-
Challenges: The primary challenge is achieving high selectivity during the pivaloylation step. Di-acylation or acylation on the piperidine nitrogen can occur as side reactions, necessitating careful control of reaction conditions and potentially requiring chromatographic purification. The yield can be compromised if selectivity is not optimal.
Route 2: Synthesis from 4-Cyanopiperidine
This alternative pathway begins with the readily available and cost-effective 4-cyanopiperidine.[3] The synthetic strategy involves the protection of the piperidine nitrogen with the pivaloyl group, followed by the chemical reduction of the nitrile to the primary amine.
Synthetic Workflow
Caption: Synthetic workflow for Route 2.
Experimental Protocol
Step 1: N-Pivaloylation of 4-Cyanopiperidine
In this step, the secondary amine of the piperidine ring is acylated with pivaloyl chloride.
-
Procedure:
-
To a solution of 4-cyanopiperidine (1.0 eq.) and a base such as triethylamine (1.2 eq.) in a solvent like DCM at 0 °C, add pivaloyl chloride (1.1 eq.) dropwise.[4]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up the reaction by washing with water, aqueous acid (e.g., 1 M HCl), and brine. The organic layer is then dried and concentrated to give 1-pivaloyl-4-cyanopiperidine.
-
Step 2: Catalytic Hydrogenation of the Nitrile
The reduction of the nitrile group to a primary amine is a key transformation in this route. Catalytic hydrogenation is a common and effective method for this conversion.
-
Procedure:
-
A solution of 1-pivaloyl-4-cyanopiperidine in a suitable solvent (e.g., methanol or ethanol) is placed in a hydrogenation vessel.
-
A catalytic amount of a hydrogenation catalyst, such as Raney Nickel or palladium on carbon (Pd/C), is added.[5][6]
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 50-100 psi) at room temperature or slightly elevated temperature until the reaction is complete.
-
The catalyst is removed by filtration through celite, and the filtrate is concentrated to give the crude N-Pivaloyl-4-aminomethylpiperidine.
-
Step 3: Formation of the Hydrochloride Salt
This step is analogous to the final step in Route 1.
-
Procedure:
-
Dissolve the crude N-Pivaloyl-4-aminomethylpiperidine in a suitable organic solvent.
-
Add a solution of hydrogen chloride in an organic solvent until precipitation is complete.
-
Isolate the solid product by filtration, wash, and dry.
-
Discussion of Route 2
-
Advantages: This route offers excellent control over the position of the pivaloyl group, as the piperidine nitrogen is acylated before the creation of the exocyclic amine. The starting material, 4-cyanopiperidine, is generally more economical than 4-aminomethylpiperidine.
-
Challenges: This route involves an additional synthetic step (nitrile reduction) compared to Route 1. The catalytic hydrogenation step requires specialized equipment (a hydrogenator) and careful handling of flammable hydrogen gas and pyrophoric catalysts like Raney Nickel. The catalyst can also present filtration challenges on a large scale.
Head-to-Head Comparison
| Feature | Route 1: Direct Acylation | Route 2: From 4-Cyanopiperidine |
| Starting Material | 4-Aminomethylpiperidine | 4-Cyanopiperidine |
| Number of Steps | 2 | 3 |
| Key Transformation | Selective N-acylation | Nitrile reduction |
| Selectivity Control | Dependent on reaction conditions | Inherent to the synthetic design |
| Potential Byproducts | Di-acylated product, N-piperidine acylated product | Over-reduction or incomplete reduction products |
| Reagent Safety | Pivaloyl chloride is corrosive and lachrymatory. | Involves handling of flammable hydrogen gas and potentially pyrophoric catalysts (e.g., Raney Nickel). |
| Scalability | Potentially limited by selectivity and purification challenges. | Generally more scalable due to better selectivity control, though hydrogenation requires specialized equipment. |
| Estimated Overall Yield | Moderate to Good (highly dependent on selectivity) | Good to Excellent |
Conclusion for the Practicing Chemist
The choice between these two synthetic routes to this compound will ultimately depend on the specific requirements of the project, including scale, available equipment, and cost considerations.
Route 1 is an attractive option for smaller-scale synthesis where a shorter route is prioritized and if the selective acylation can be optimized to provide a clean product with minimal purification.
Route 2 , while longer by one step, offers superior control and is likely the more robust and scalable option for larger-scale production where high purity and consistent yields are critical. The economic advantage of starting from 4-cyanopiperidine may also be a significant factor for industrial applications.
It is recommended that researchers evaluate both routes on a small scale to determine the most suitable method for their specific needs and capabilities.
References
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]
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Hydrogen - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]
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Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). DTIC. Retrieved January 16, 2026, from [Link]
- US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application. (n.d.). Google Patents.
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Identification of a novel 4-aminomethylpiperidine class of M3 muscarinic receptor antagonists and structural insight into their M3 selectivity. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Hydrogenation reactions using Raney-type nickel catalysts. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Novel substituted 4-aminomethylpiperidines as potent and selective human beta3-agonists. Part 2: arylethanolaminomethylpiperidines. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 16, 2026, from [Link]
- US6562977B2 - Process for the preparation of mixed anhydrides. (n.d.). Google Patents.
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Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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Different Activity of Raney Nickel - Ra-Ni Preparation. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
- US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride. (n.d.). Google Patents.
-
The nucleophilic addition-elimination reaction on the carbonyl group of pivaloyl chloride, S-methyl thiopivaloate and 1-pivaloyl-1,2,4-triazole in the gas phase. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
4-Cyanopiperidine | C6H10N2 | CID 138223. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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A Researcher's Guide to De-risking Drug Discovery: A Cross-Reactivity Analysis of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring target specificity. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities and a lack of efficacy, contributing significantly to late-stage trial failures. This guide provides an in-depth, practical framework for assessing the cross-reactivity of novel chemical entities, using the hypothetical kinase inhibitor, N-Pivaloyl-4-aminomethylpiperidine Hydrochloride, as a central case study.
While specific experimental data for this compound is not yet in the public domain, this guide will equip researchers with the strategic and technical knowledge to conduct a thorough cross-reactivity assessment for this and other similar small molecules. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific principles.
The Significance of the Piperidine Scaffold and the Imperative of Selectivity
The piperidine motif is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties that can enhance drug-like characteristics such as metabolic stability and bioavailability.[1][2][3] Its structural versatility allows it to be incorporated into a wide array of therapeutic agents targeting diverse protein families.[1][2] However, this prevalence also underscores a critical challenge: the potential for broad bioactivity and off-target effects. For our subject compound, this compound, its piperidine core necessitates a rigorous evaluation of its selectivity profile to ensure that its therapeutic action is precisely targeted.
For the purpose of this guide, we will hypothesize that this compound has been identified as a potent inhibitor of a specific kinase, which we will refer to as Kinase A. The subsequent experimental workflows are designed to validate its on-target activity and systematically uncover any potential off-target interactions.
A Multi-pronged Approach to Cross-Reactivity Profiling
A robust cross-reactivity assessment relies on a tiered approach, beginning with broad, high-throughput screens and progressively moving towards more focused, in-depth analyses. This strategy allows for the efficient identification of potential liabilities and informs subsequent optimization efforts.
Tier 1: Broad Kinome Screening
Given our hypothesis that this compound is a kinase inhibitor, the initial step is to assess its selectivity across a large panel of kinases.
Competitive binding assays are a powerful tool for measuring the direct interaction between an inhibitor and a kinase.[4][5][6] These assays typically involve a known, tagged ligand (probe) that binds to the ATP-binding site of the kinase. The test compound's ability to displace this probe is then quantified, providing a measure of its binding affinity.
Protocol: ED-NSIP™-Based Kinase Profiling
This protocol is based on the principles of the ED-NSIP™ (Enzyme-Detected, Non-Selective Inhibitor Probe) competitive binding assay.[4]
-
Kinase Panel Selection: A broad panel of recombinant human kinases (e.g., the scanMAX panel from Eurofins DiscoverX) is selected to represent the human kinome.
-
Assay Principle: Each kinase is fused to a fragment of β-galactosidase (the enzyme donor, or ED). A non-selective kinase inhibitor is chemically linked to the complementary fragment of β-galactosidase (the enzyme acceptor, or EA).
-
Competition: In the presence of this compound, the binding of the EA-linked inhibitor to the ED-fused kinase is competed.
-
Signal Detection: The amount of complemented, active β-galactosidase is measured using a chemiluminescent substrate. A decrease in signal indicates that the test compound is binding to the kinase and preventing the complementation.
-
Data Analysis: The results are typically expressed as the percentage of control, where a lower percentage indicates stronger binding. From this, a dissociation constant (Kd) can be determined.
Illustrative Data Presentation
| Kinase Target | % Control at 1 µM | Calculated Kd (nM) |
| Kinase A (Hypothetical Target) | 5% | 15 |
| Kinase B | 85% | >10,000 |
| Kinase C | 12% | 85 |
| Kinase D | 92% | >10,000 |
| ... | ... | ... |
Table 1: Illustrative data from a competitive binding assay screen of this compound against a panel of kinases. A low % control and Kd value for Kinase A would confirm on-target binding, while a low value for Kinase C suggests a potential off-target interaction.
Visualizing the Workflow
Figure 1: Workflow for a competitive binding assay to assess kinase selectivity.
Tier 2: Biophysical Validation of Hits
Any potential off-target "hits" identified in the primary screen should be validated using an orthogonal biophysical method. This helps to eliminate false positives that may arise from assay-specific artifacts.
SPR is a label-free technique that measures the binding of an analyte (the test compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[7][8][9][10][11] It provides valuable kinetic information, including association (kon) and dissociation (koff) rates, in addition to binding affinity (KD).
Protocol: SPR-Based Hit Validation
-
Protein Immobilization: Recombinant Kinase C (the putative off-target) is immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of this compound are flowed over the sensor surface.
-
Signal Measurement: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured as a response unit (RU).
-
Kinetic Analysis: The association and dissociation phases of the binding event are monitored to determine kon and koff. The equilibrium dissociation constant (KD) is calculated as koff/kon.
Illustrative Data Presentation
| Compound | Target | kon (1/Ms) | koff (1/s) | KD (nM) |
| N-Pivaloyl-4-aminomethylpiperidine HCl | Kinase A | 2.5 x 10^5 | 3.8 x 10^-3 | 15.2 |
| N-Pivaloyl-4-aminomethylpiperidine HCl | Kinase C | 1.1 x 10^5 | 9.4 x 10^-3 | 85.5 |
Table 2: Hypothetical kinetic data from SPR analysis confirming the binding of this compound to both the intended target (Kinase A) and an off-target (Kinase C).
Visualizing the Workflow
Figure 2: Workflow for Surface Plasmon Resonance (SPR) to validate off-target hits.
Tier 3: Assessing Target Engagement in a Cellular Context
While in vitro assays are essential for understanding direct binding interactions, it is crucial to determine if these interactions translate to a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in intact cells.[12][13][14][15][16]
CETSA® is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[12][15]
Protocol: CETSA® for In-Cell Target Engagement
-
Cell Treatment: Intact cells expressing both Kinase A and Kinase C are treated with varying concentrations of this compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble Kinase A and Kinase C remaining at each temperature is quantified by a method such as Western blotting or ELISA.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (Tm) to a higher value in the presence of the compound indicates target engagement.
Illustrative Data Presentation
| Target | Treatment | Apparent Tm (°C) | ΔTm (°C) |
| Kinase A | Vehicle | 52.1 | - |
| Kinase A | 1 µM Compound | 58.6 | +6.5 |
| Kinase C | Vehicle | 55.3 | - |
| Kinase C | 1 µM Compound | 57.1 | +1.8 |
Table 3: Illustrative CETSA® data demonstrating that this compound engages both Kinase A and Kinase C in a cellular context, with a more pronounced stabilizing effect on the intended target.
Visualizing the Workflow
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA®) to confirm target engagement in cells.
Conclusion and Forward Look
This guide has outlined a systematic and robust approach to characterizing the cross-reactivity profile of a novel small molecule, exemplified by the hypothetical kinase inhibitor this compound. By employing a tiered strategy of broad screening, biophysical validation, and cellular target engagement assays, researchers can build a comprehensive understanding of a compound's selectivity. The illustrative data presented highlights how these techniques can be used to confirm on-target activity and identify potential off-target liabilities. Armed with this knowledge, medicinal chemists can make more informed decisions to guide the optimization of lead compounds, ultimately increasing the probability of success in developing safe and effective medicines.
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- Competition binding assay for measuring the interaction between...
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Benchmarking N-Pivaloyl-4-aminomethylpiperidine Hydrochloride in T-Type Calcium Channel Assays: A Comparative Guide
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, particularly those targeting the central nervous system.[1][2] Its conformational rigidity and synthetic tractability offer a robust framework for designing molecules with finely tuned pharmacological profiles. This guide provides an in-depth performance benchmark of a novel piperidine derivative, N-Pivaloyl-4-aminomethylpiperidine Hydrochloride, within the context of T-type calcium channel modulation.
T-type calcium channels (Cav3.x) are low-voltage activated channels that play a crucial role in neuronal excitability, pacemaker activity, and neurotransmitter release.[3] Their dysregulation is implicated in a range of neurological disorders, including epilepsy, neuropathic pain, and sleep disturbances, making them a compelling target for therapeutic intervention.[3] Here, we present a comparative analysis of this compound against established T-type calcium channel blockers, employing a validated high-throughput fluorescence-based assay. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate and position new chemical entities within this therapeutic space.
The Rationale for Comparison: Chemical Structures and Hypothesized Activity
The subject of our investigation, this compound, features a pivaloyl group protecting the primary amine of the 4-aminomethylpiperidine core. This bulky, lipophilic moiety can significantly alter the parent molecule's physicochemical properties, potentially influencing its membrane permeability, metabolic stability, and target engagement. It is hypothesized that this structural modification could confer potency and selectivity towards T-type calcium channels.
To provide a robust benchmark, we have selected three well-characterized T-type calcium channel antagonists as comparators:
-
Mibefradil: A benzimidazoyl-substituted tetraline that exhibits selectivity for T-type over L-type calcium channels.[4][5]
-
Z944: A highly potent and selective pan T-type calcium channel blocker with demonstrated efficacy in preclinical models of epilepsy and pain.[6][7][8][9][10]
-
NNC 55-0396: A selective inhibitor of T-type calcium channels, particularly Cav3.1, used in neuroscience research.[11][12][13][14]
The chemical structures of these compounds are presented below for comparative analysis.
Experimental Design: A High-Throughput Fluorescence-Based Assay for T-Type Calcium Channel Antagonism
To assess the inhibitory activity of this compound and the comparator compounds, we will utilize a fluorescence-based calcium influx assay in a human embryonic kidney (HEK293) cell line stably expressing the human Cav3.2 T-type calcium channel isoform. This in vitro assay is designed for high-throughput screening and provides a reliable measure of a compound's ability to block calcium entry through the channel.
A key challenge in assaying T-type channels is their inactivation at the typical resting membrane potential of cultured cells.[3][15][16] To overcome this, the HEK293 cell line is co-transfected with the inwardly rectifying potassium channel Kir2.3, which hyperpolarizes the cell membrane, thereby maintaining the T-type channels in a resting, activatable state.[15][16]
The assay principle involves loading the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon depolarization with a high concentration of extracellular potassium chloride (KCl), the T-type calcium channels open, leading to an influx of calcium and a subsequent increase in fluorescence. The inhibitory effect of the test compounds is quantified by measuring the reduction in this fluorescence signal.
Experimental Workflow
The following diagram illustrates the key steps in the high-throughput screening workflow.
Caption: High-throughput screening workflow for T-type calcium channel antagonists.
Detailed Experimental Protocol
-
Cell Culture and Plating:
-
HEK293 cells stably co-expressing human Cav3.2 and Kir2.3 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics.
-
Cells are seeded into 384-well black-walled, clear-bottom microplates at a density of 20,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
This compound and comparator compounds (Mibefradil, Z944, NNC 55-0396) are dissolved in dimethyl sulfoxide (DMSO) to create 10 mM stock solutions.
-
Serial dilutions are prepared in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to generate a range of concentrations for determining the IC50 value. The final DMSO concentration in the assay should not exceed 0.5%.
-
-
Dye Loading and Compound Incubation:
-
The cell culture medium is removed, and the cells are washed with assay buffer.
-
Cells are incubated with 4 µM Fluo-4 AM in assay buffer for 60 minutes at 37°C.
-
After incubation, the dye solution is removed, and the cells are washed again with assay buffer.
-
The diluted test compounds are added to the respective wells, and the plate is incubated for 20 minutes at room temperature.
-
-
Fluorescence Measurement:
-
The microplate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is taken for 10 seconds.
-
A high-potassium stimulus buffer (assay buffer with KCl concentration adjusted to 90 mM) is added to all wells simultaneously using the FLIPR's integrated liquid handler.
-
Fluorescence is continuously monitored for an additional 120 seconds to record the calcium influx.
-
-
Data Analysis:
-
The fluorescence signal is normalized to the baseline reading.
-
The percent inhibition for each compound concentration is calculated relative to the signal from vehicle-treated (0% inhibition) and high-concentration blocker-treated (100% inhibition) control wells.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Performance Benchmarking: Comparative Analysis of Inhibitory Potency
The following table summarizes the hypothetical performance data for this compound and the comparator compounds in the Cav3.2 calcium influx assay.
| Compound | IC50 (nM) on Cav3.2 | Notes |
| N-Pivaloyl-4-aminomethylpiperidine HCl | 250 | Hypothetical data. Demonstrates moderate to potent inhibition. The pivaloyl group may contribute to favorable interactions within the channel pore. |
| Mibefradil | 150 | A well-established, potent T-type channel blocker, serving as a high-potency benchmark. |
| Z944 | 80 | A highly potent and selective pan-T-type channel blocker, representing the upper tier of inhibitory activity.[6][7] |
| NNC 55-0396 | 6800 | A selective Cav3.1 blocker, expected to show lower potency against the Cav3.2 isoform, providing a measure of subtype selectivity.[11][13] |
Interpretation of Results
Based on this hypothetical dataset, this compound exhibits promising inhibitory activity against the Cav3.2 T-type calcium channel, with an IC50 value in the nanomolar range. Its potency is comparable to that of Mibefradil, a clinically evaluated T-type channel blocker, and significantly more potent than NNC 55-0396, which has known selectivity for a different T-type channel isoform. While not as potent as the highly optimized compound Z944, the performance of this compound suggests that it is a promising lead compound for further optimization.
The pivaloyl group, while potentially serving as a protecting group, may also be playing a key role in the compound's interaction with the channel. Further structure-activity relationship (SAR) studies would be warranted to explore the impact of this and other N-acyl modifications on potency and selectivity.
Conclusion and Future Directions
This comparative guide provides a framework for evaluating the performance of this compound as a potential T-type calcium channel blocker. The detailed experimental protocol for a high-throughput fluorescence-based assay offers a robust and reproducible method for such an assessment. The hypothetical data presented positions this compound as a compound of interest, meriting further investigation.
Future studies should include:
-
Selectivity Profiling: Assessing the inhibitory activity of this compound against other T-type channel isoforms (Cav3.1 and Cav3.3) and other classes of ion channels (e.g., L-type calcium channels, hERG) to determine its selectivity profile.
-
Mechanism of Action Studies: Employing electrophysiological techniques, such as patch-clamp, to further characterize the mechanism of channel block (e.g., state-dependence).
-
In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of T-type channel-mediated pathologies, such as epilepsy or neuropathic pain.
By systematically benchmarking new chemical entities like this compound against established standards, researchers can accelerate the discovery and development of novel therapeutics for a range of debilitating neurological disorders.
References
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Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS Pharmacology & Translational Science. [Link]
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T-type calcium channel blocker Z944 restores cortical synchrony and thalamocortical connectivity in a rat model of neuropathic pain. Pain. [Link]
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NNC 55-0396 dihydrochloride | CaV3.x Channels (T-type). Bio-Techne. [Link]
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The T-type calcium channel blocker Z944 reduces conditioned fear in Genetic Absence Epilepsy Rats from Strasbourg and the non-epileptic control strain. European Journal of Neuroscience. [Link]
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A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. PubMed. [Link]
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Mibefradil: a selective T-type calcium antagonist. PubMed. [Link]
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Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. PubMed Central. [Link]
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Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. Broad Institute. [Link]
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Key structure-activity relationship (SAR) findings of mibefradil. ResearchGate. [Link]
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Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker. Scilit. [Link]
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Mibefradil | C29H38FN3O3 | CID 60663. PubChem. [Link]
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Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist. PubMed. [Link]
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Validation of High Throughput Screening Assays Against Three Subtypes of Ca v 3 T-Type Channels Using Molecular and Pharmacologic Approaches. ResearchGate. [Link]
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Antioxidant and cytoprotective activities of the calcium channel blocker mibefradil. PubMed. [Link]
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A Fluorescence-Based High-Throughput Screening Assay for the Identification of T-Type Calcium Channel Blockers. ResearchGate. [Link]
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Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS Pharmacology & Translational Science. [Link]
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Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. Scholars@Duke. [Link]
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Design, Synthesis, and Evaluation of a Novel 4-Aminomethyl-4-fluoropiperidine as a T-Type Ca2+ Channel Antagonist. datapdf.com. [Link]
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C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels. Acta Pharmacologica Sinica. [Link]
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Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds. PubMed. [Link]
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Discovery of 1,4-substituted piperidines as potent and selective inhibitors of T-type calcium channels. PubMed. [Link]
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Safety Operating Guide
Personal protective equipment for handling N-Pivaloyl-4-aminomethylpiperidine Hydrochloride
An Expert Guide to the Safe Handling of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride
As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of novel chemical entities is the bedrock of responsible research. This guide provides essential, direct guidance on the personal protective equipment (PPE) and associated procedures for this compound.
Given that this is a specialized compound, a comprehensive hazard profile is constructed by analyzing its core chemical structure—the piperidine ring and its hydrochloride salt—and data from closely related analogs. This conservative approach ensures we address all potential risks, providing a robust framework for laboratory safety.
Hazard Assessment: A Synthesis of Available Data
This compound is a solid. Its primary hazards are inferred from related piperidine derivatives and hydrochloride salts. The piperidine moiety itself can be corrosive and toxic[1][2], while analogs such as N-Boc protected aminomethylpiperidines are known to be harmful if swallowed and cause significant skin, eye, and respiratory irritation[3][4][5]. The hydrochloride salt form indicates it is a solid that could pose an inhalation risk if handled as a fine powder[6][7].
Table 1: Summary of Potential Hazards
| Hazard Category | Potential Risk | Rationale & Supporting Sources |
| Acute Oral Toxicity | Harmful or Toxic if Swallowed | Piperidine hydrochloride is classified as toxic if swallowed[8]. Related N-Boc piperidine compounds are listed as harmful if swallowed[3][4][5]. |
| Skin Contact | Causes Skin Irritation / Potential for Severe Burns | The parent piperidine compound causes severe skin burns[1][2]. Analogs are known to cause skin irritation[3][4][5]. |
| Eye Contact | Causes Serious Eye Irritation / Damage | Analogs are classified as causing serious eye irritation[3][4]. The parent piperidine can cause irreversible eye damage[1][9]. |
| Inhalation | May Cause Respiratory Tract Irritation | As a solid, dust may be generated during handling, posing an inhalation risk[6]. Analogs are known to cause respiratory irritation[3][5][10]. |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a comprehensive barrier system designed to mitigate the specific risks identified above.
Primary Engineering Controls: The First Line of Defense
Before any personal equipment is worn, engineering controls must be in place and verified.
-
Chemical Fume Hood: All handling of this compound solid must be conducted inside a certified chemical fume hood to control exposure to dust and particulates[11][12].
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested[11].
Mandatory Personal Protective Equipment
-
Hand Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves. Given the lack of specific permeation data for this compound, double-gloving is the required standard. The outer glove is removed immediately after the procedure, and the inner glove is removed upon exiting the work area.
-
Integrity: Always inspect gloves for tears or punctures before use[4][8].
-
-
Eye and Face Protection:
-
Goggles: Tight-fitting, indirectly vented chemical safety goggles are mandatory at all times. They must conform to EN166 (EU) or ANSI Z87.1 (US) standards[3][6].
-
Face Shield: When handling quantities greater than a few milligrams or when there is any risk of splashing, a face shield must be worn over the safety goggles to protect the entire face[3][8].
-
-
Body Protection:
-
Respiratory Protection:
-
Work within a fume hood should preclude the need for respiratory protection. However, if there is a potential for aerosol generation or if engineering controls fail, a NIOSH-approved respirator is necessary. For a solid compound, a filtering facepiece respirator (e.g., N95) or a respirator with a particulate filter would be appropriate to prevent respiratory tract irritation[6][13]. Use of respiratory protection requires prior medical evaluation and fit-testing[13].
-
Procedural Guidance: A Step-by-Step Operational Plan
Adherence to a strict workflow is critical for safety. The following diagram and steps outline the process from preparation to completion.
Caption: Safe Handling Workflow for this compound.
Emergency Response and Disposal Plan
Immediate Actions for Exposure and Spills
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids[3]. Seek immediate medical attention[7].
-
Skin Contact: Remove all contaminated clothing at once. Wash the affected area with soap and plenty of water for at least 15 minutes[4]. Seek immediate medical attention if irritation persists or if symptoms develop[2].
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration[3][7]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water[8]. Never give anything by mouth to an unconscious person[3]. Seek immediate medical attention[8].
-
Small Spill (within fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite). Carefully sweep up the material, place it into a suitable, sealed container for disposal, and decontaminate the area[4][6].
-
Large Spill: Evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Prevent entry into the area[10].
Waste Disposal Protocol
-
Chemical Waste: All solid waste contaminated with this compound, as well as unused material, must be treated as hazardous waste[14].
-
Containers: Place waste in a clearly labeled, sealed, and appropriate container for hazardous materials[6]. Do not mix with other waste streams unless compatibility is confirmed.
-
Collection: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Do not pour this chemical down the drain[3][6][7].
-
Contaminated PPE: Disposable PPE (gloves, etc.) should be placed in the hazardous waste container. Non-disposable items must be decontaminated before reuse.
By integrating this expert guidance into your standard operating procedures, you ensure a foundation of safety that protects you, your colleagues, and the integrity of your research.
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- SAFETY D
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- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- (3R)-3-(Aminomethyl)piperidine, N1-BOC protected - CymitQuimica. CymitQuimica.
- 2-(Aminomethyl)piperidine. cameochemicals.noaa.gov.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
